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  • Product: 5-Fluoro-2-methylisonicotinic acid
  • CAS: 885588-17-0

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-Fluoro-2-methylisonicotinic acid

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Fluoro-2-methylisonicotinic acid , a critical intermediate in the development of kinase inhibitors and fl...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 5-Fluoro-2-methylisonicotinic acid , a critical intermediate in the development of kinase inhibitors and fluorinated heterocyclic pharmaceuticals.

Primary CAS: 885588-17-0 Role: Pharmacophore Building Block / Kinase Inhibitor Scaffold

Executive Summary

5-Fluoro-2-methylisonicotinic acid is a functionalized pyridine derivative widely utilized in modern drug discovery. Its structural core—an isonicotinic acid moiety substituted with a fluorine atom at the C5 position and a methyl group at the C2 position—offers a unique balance of electronic and steric properties.[1] It serves as a key electrophile in amide coupling reactions to generate indolin-2-one based kinase inhibitors (e.g., VEGFR, PDGFR modulators) and is valued for the metabolic stability conferred by the C5-fluorine substituent, which blocks oxidative metabolism at a typically reactive site.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule features a pyridine ring with a carboxylic acid at position 4.[1] The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the pyridine nitrogen compared to the non-fluorinated analog. Conversely, the 2-methyl group provides a slight electron-donating effect (+I) and steric bulk that can influence binding affinity in enzyme pockets.

Table 1: Chemical Identification Data
ParameterDetail
IUPAC Name 5-Fluoro-2-methylpyridine-4-carboxylic acid
CAS Number 885588-17-0
Molecular Formula C

H

FNO

Molecular Weight 155.13 g/mol
SMILES CC1=NC=C(F)C(=C1)C(O)=O
InChI Key BSCAYVVPKICFFM-UHFFFAOYSA-N
Appearance White to off-white crystalline solid

Physicochemical Profile

Understanding the acid-base profile is critical for formulation and coupling reactions. The fluorine atom significantly reduces the basicity of the pyridine nitrogen, making it less likely to protonate at physiological pH compared to unsubstituted isonicotinic acid.[1]

Table 2: Physical & Electronic Properties
PropertyValue / PredictionContext
pKa (Acid) 3.5 – 3.8 (Predicted)Carboxylic acid proton; typical for isonicotinic derivatives.
pKa (Base) 2.5 – 3.0 (Predicted)Pyridine nitrogen; lowered by F-substitution (vs. ~5.2 for pyridine).[1]
LogP 1.14 ± 0.3Moderate lipophilicity; suitable for CNS and oral drug scaffolds.[1]
Melting Point 180 – 185 °CHigh crystallinity due to intermolecular H-bonding.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents; soluble in aqueous base.[1]

Synthetic Pathways & Manufacturing

The synthesis of 5-Fluoro-2-methylisonicotinic acid generally proceeds via the oxidation of alkyl-substituted fluoropyridines. The most scalable route involves the selective oxidation of 5-fluoro-2,4-dimethylpyridine (5-Fluoro-2,4-lutidine).

Core Synthesis Protocol: Selective Oxidation

Rationale: The C4-methyl group in pyridine systems is more reactive toward oxidation than the C2-methyl group due to electronic activation, allowing for selective conversion to the carboxylic acid.

Step-by-Step Methodology:
  • Starting Material: 5-Fluoro-2,4-dimethylpyridine.

  • Reagent Preparation: Prepare an aqueous solution of Potassium Permanganate (

    
    , 2.5 eq) heated to 60°C.
    
  • Oxidation: Add the pyridine precursor slowly. The reaction is exothermic.[1] Maintain temperature at 70-80°C for 4-6 hours.

  • Work-up:

    • Filter off the Manganese Dioxide (

      
      ) precipitate while hot.[1]
      
    • Adjust the filtrate pH to ~3.0 using HCl.[1]

    • The product, 5-Fluoro-2-methylisonicotinic acid, precipitates as a white solid.

  • Purification: Recrystallization from water or ethanol/water mixture.[1]

Visualization: Synthetic Logic

The following diagram illustrates the oxidation pathway and an alternative route via nitrile hydrolysis.

SynthesisPathway Start 5-Fluoro-2,4-dimethylpyridine Oxidation Oxidation (KMnO4, 70°C) Start->Oxidation Intermediate Intermediate: Carboxylate Salt Oxidation->Intermediate Acidification Acidification (HCl, pH 3.0) Intermediate->Acidification Product 5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0) Acidification->Product AltStart 5-Fluoro-2-methylisonicotinonitrile Hydrolysis Hydrolysis (NaOH or HCl) AltStart->Hydrolysis Alt. Route Hydrolysis->Product

Caption: Primary oxidation route from lutidine precursor and alternative nitrile hydrolysis.

Reactivity & Derivatization[4]

In medicinal chemistry, this molecule is primarily used as an acylating agent .[1] The carboxylic acid is activated to form amides, linking the fluorinated pyridine core to other pharmacophores (e.g., indoles, piperazines).[1]

Protocol: Amide Coupling (Indolin-2-one Synthesis)

This protocol is adapted from standard kinase inhibitor synthesis workflows (e.g., Sunitinib analogs).[1]

  • Activation: Dissolve 5-Fluoro-2-methylisonicotinic acid (1.0 eq) in DMF/DCM (1:1).

  • Coupling Agents: Add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq). Stir for 30 minutes at room temperature to form the active ester.[1]

  • Nucleophile Addition: Add the amine partner (e.g., 5-aminooxindole or a hydrazide derivative).[1]

  • Reaction: Stir at 25°C for 12–18 hours.

  • Isolation: Dilute with water. The product often precipitates; otherwise, extract with EtOAc.[1]

Reactivity Diagram

Reactivity cluster_Amide Amide Coupling (Primary Use) cluster_SnAr SnAr Potential (Secondary) Core 5-Fluoro-2-methylisonicotinic acid Activation Activation (EDCI/HOBt) Core->Activation ProductSnAr C5-Substituted Analog Core->ProductSnAr + Nucleophile (High Temp) ProductAmide Amide Linked Kinase Inhibitor Activation->ProductAmide + Amine Amine R-NH2 Nucleophile (e.g., Indolin-2-one) Nucleophile Strong Nucleophile (R-S- or R-O-)

Caption: Functionalization pathways: Amide coupling (dominant) and theoretical SnAr displacement.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The C5-Fluorine atom is a strategic modification. In many pyridine-based drugs, the C5 position is susceptible to metabolic oxidation by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine:

  • Blocks Metabolism: The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the drug's half-life (

    
    ).[1]
    
  • Electronic Modulation: Fluorine reduces the electron density of the pyridine ring, influencing the

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the ATP-binding pockets of kinases.[1]
Kinase Inhibition

This moiety is frequently found in Type I and Type II kinase inhibitors .[1] The pyridine nitrogen can serve as a hydrogen bond acceptor for the hinge region of the kinase, while the carboxylic acid (converted to an amide) directs the molecule into the specificity pocket.[1]

  • Example Class: Indolinone derivatives (similar to Sunitinib) where the isonicotinic amide side chain modulates solubility and target specificity.[1]

Handling & Safety (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Inhalation: Handle in a fume hood to avoid dust inhalation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11319245, 5-Fluoro-2-methylisonicotinic acid. Retrieved from .[1]

  • European Patent Office (2015). Indolin-2-one and 1,3-dihydro-pyrrolo[3,2-c]pyridin-2-one derivatives. EP 3145923 B1.[1] (Describes the use of 5-fluoro-2-methylisonicotinic acid in coupling reactions). Retrieved from .

  • Medicines for All Institute (2019). Synthesis of Fluorinated Pyrimidines and Intermediates.[1][2] (General context on fluorinated heterocyclic synthesis). Retrieved from .[1]

  • Sigma-Aldrich (2026). 5-Fluoro-2-methylisonicotinic acid Product Specification. Retrieved from .[1]

  • Journal of Fluorine Chemistry (2010). Acidity and Nucleophilicity of Fluorinated Sulfonamides and Heterocycles. (Context for pKa estimation of fluorinated systems). Retrieved from .[1]

Sources

Exploratory

Physicochemical characteristics of fluorinated isonicotinic acid derivatives

Technical Guide for Medicinal Chemistry & Drug Development Executive Summary The strategic incorporation of fluorine into the isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a high-impact tactic in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

The strategic incorporation of fluorine into the isonicotinic acid (pyridine-4-carboxylic acid) scaffold is a high-impact tactic in modern medicinal chemistry. This guide details the physicochemical shifts—specifically acidity (pKa), lipophilicity (LogP), and solid-state packing—induced by fluorination at the 2-, 3-, and 2,6-positions.

While isonicotinic acid itself acts as a versatile amphoteric building block, its fluorinated derivatives offer tuned electronic profiles that enhance metabolic stability and alter membrane permeability. This document provides a self-validating technical framework for synthesizing, characterizing, and deploying these derivatives in drug discovery campaigns.

Comparative Physicochemical Profile

The introduction of fluorine atoms onto the pyridine ring creates profound electronic perturbations. The high electronegativity of fluorine (


) exerts a strong inductive effect ($ -I $), which is position-dependent relative to the ring nitrogen and the carboxylic acid moiety.
Quantitative Data Summary

The following table synthesizes experimental and calculated consensus data for isonicotinic acid and its primary fluorinated derivatives.

CharacteristicIsonicotinic Acid (Ref)2-Fluoroisonicotinic Acid3-Fluoroisonicotinic Acid2,6-Difluoroisonicotinic Acid
MW ( g/mol ) 123.11141.10141.10159.09
pKa₁ (Pyridine NH⁺) 1.8 (Experimental)< 0 (Est. -0.5)*~ 0.8 (Est.)**< -2.0 (Est.)[1][2][3][4][5][6]
pKa₂ (COOH) 4.96 (Experimental)~ 4.5 (Est.)~ 3.8 (Est.)***~ 3.5 (Est.)
LogP (Oct/Water) 0.400.800.851.20
H-Bond Acceptors 3445
Polar Surface Area 50.2 Ų50.2 Ų50.2 Ų50.2 Ų
  • Note on pKa₁: The 2-position fluorination drastically reduces the basicity of the pyridine nitrogen due to the direct

    
    -inductive withdrawal and the "ortho-effect" relative to the nitrogen. 2-fluoropyridine has a pKa of -0.44 compared to pyridine's 5.2.
    
  • Note on pKa₂: Fluorine at the 3-position (ortho to carboxylic acid) exerts a stronger acidifying effect on the COOH group than at the 2-position (meta to carboxylic acid).

Mechanistic Analysis of Property Shifts
Acidity & Basicity Modulation
  • Pyridine Nitrogen (Basic Center): The basicity of the pyridine nitrogen is the most sensitive parameter. In 2-fluoroisonicotinic acid , the fluorine atom is adjacent to the nitrogen. The strong electron withdrawal renders the nitrogen effectively non-basic under physiological conditions, preventing protonation in the stomach (pH 1-2) which can significantly alter solubility profiles compared to the parent isonicotinic acid.

  • Carboxylic Acid (Acidic Center): The inductive effect propagates through the ring. In 3-fluoroisonicotinic acid , the fluorine is ortho to the carboxyl group. This proximity stabilizes the carboxylate anion (

    
    ) through electron withdrawal, lowering the pKa significantly (making it a stronger acid). This is critical for salt selection; 3-fluoro derivatives may require stronger counter-ions to form stable salts.
    
Lipophilicity (LogP)

Fluorination typically increases lipophilicity by increasing the molecular volume and reducing the polarizability of the ring system. The 2,6-difluoro derivative shows a marked increase in LogP (+0.8 units vs parent), which enhances passive membrane permeability but may reduce aqueous solubility.

Structural Characterization (Crystal State)

X-ray diffraction studies of fluorinated isonicotinic acids (e.g., 3,5-difluoroisonicotinic acid) reveal that the carboxylic acid proton is often retained on the carboxyl group (non-zwitterionic in solid state) due to the reduced basicity of the ring nitrogen.

  • Packing Motif: These molecules typically form head-to-tail supramolecular chains driven by strong

    
     hydrogen bonds.
    
  • Fluorine Interactions: Weak

    
     and 
    
    
    
    contacts often direct the secondary packing structure, influencing the melting point and dissolution rate.

Experimental Protocols

Synthesis of 2-Fluoroisonicotinic Acid

Objective: Preparation of high-purity 2-fluoroisonicotinic acid from 2-fluoro-4-methylpyridine via oxidation.[7] Scale: 45 mmol input.

Reagents:

  • 2-Fluoro-4-methylpyridine (5.00 g, 45 mmol)[6]

  • Potassium Permanganate (

    
    , 20.00 g, 127 mmol)[6]
    
  • Potassium Hydroxide (KOH, 1.00 g, 17 mmol)[6]

  • Solvent: Pyridine (50 mL), Water (100 mL)[6]

  • Workup: Ethyl Acetate, HCl (conc),

    
    
    

Protocol:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-fluoro-4-methylpyridine, KOH, and pyridine.

  • Oxidation: Heat the mixture to reflux (

    
    ).
    
  • Addition: Add

    
     in small batches over 30 minutes through the top of the condenser. Caution: Exothermic reaction.
    
  • Reaction: Maintain reflux for 1.5 hours. The purple color should fade to brown (

    
     precipitate).
    
  • Quench: Cool the mixture to room temperature in an ice bath.

  • Filtration: Add 100 mL water. Filter off the

    
     solids through a Celite pad. Wash the pad with hot water.
    
  • Acidification: Adjust the pH of the filtrate to pH 1.0 using concentrated HCl. A white precipitate (product) may form.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (

    
     mL).
    
  • Isolation: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from water/ethanol if necessary.

    • Expected Yield: ~40-45% (approx.[2] 2.7 g).[6]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show loss of methyl peak (~2.3 ppm) and appearance of COOH proton (~13-14 ppm).
pKa Determination (Potentiometric Titration)

Objective: Accurate determination of the carboxyl pKa value. Note: Due to the extremely low pKa of the pyridine nitrogen in fluorinated derivatives, standard potentiometry may only resolve the carboxyl pKa.

Protocol:

  • Preparation: Dissolve 5 mg of the fluorinated derivative in 20 mL of degassed water. If solubility is low, use a 0.1 M KCl background electrolyte.

  • Calibration: Calibrate the pH electrode using NIST standards (pH 1.68, 4.01, 7.00).

  • Titration: Titrate with 0.01 M standardized NaOH (carbonate-free) using an autotitrator. Add titrant in 5

    
     increments.
    
  • Data Processing: Plot pH vs. Volume of NaOH. The first derivative (

    
    ) peak corresponds to the equivalence point. The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch approximation).
    
  • Validation: Perform in triplicate. Standard deviation should be

    
     pH units.
    

Visualization of Structure-Property Relationships

The following diagram illustrates how the position of the fluorine atom directs the physicochemical profile of the scaffold.

SPR_Flow Substrate Isonicotinic Acid Scaffold F_Pos2 2-Fluoro Substitution (Alpha to N) Substrate->F_Pos2 F_Pos3 3-Fluoro Substitution (Ortho to COOH) Substrate->F_Pos3 Effect_N Drastic Reduction in N-Basicity (pKa < 0) F_Pos2->Effect_N Inductive (-I) Effect_Lip Increased Lipophilicity (LogP +0.4) F_Pos2->Effect_Lip Effect_COOH Increased Acidity of COOH (pKa ~ 3.8) F_Pos3->Effect_COOH Inductive + Ortho F_Pos3->Effect_Lip Outcome_2F Metabolic Stability (Blocks CYP Oxidation) Effect_N->Outcome_2F Outcome_3F Altered Salt Formation & H-Bonding Effect_COOH->Outcome_3F Effect_Lip->Outcome_2F

Figure 1: Logic flow of fluorine positioning effects on physicochemical properties and medicinal chemistry outcomes.

Applications in Drug Discovery[8][9]

Bioisosterism & Metabolic Blocking

The 2-position of the pyridine ring is a metabolic "hotspot," susceptible to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes.

  • Strategy: Substituting the C-H at the 2-position with C-F (2-fluoroisonicotinic acid derivatives) effectively blocks this metabolic pathway due to the strength of the C-F bond (~116 kcal/mol) and the steric shielding.

  • Result: This often extends the half-life (

    
    ) of the drug candidate without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).
    
Conformational Control

In 3-fluoroisonicotinic acid derivatives, the fluorine atom can engage in intramolecular hydrogen bonding or electrostatic repulsion with the adjacent carbonyl oxygen of the carboxylic acid (or amide derivatives). This restricts bond rotation, locking the molecule into a specific bioactive conformation that may enhance binding affinity to the target protein.

References

  • Synthesis of 2-Fluoroisonicotinic Acid

    • Source: ChemicalBook & Journal of Medicinal Chemistry.
    • Protocol Validation: Based on KMnO4 oxid
  • Crystal Structure of Fluorinated Isonicotinic Acids

    • Title: The crystal structure of 3,5-difluoroisonicotinic acid.
    • Source: Zeitschrift für Kristallographie - New Crystal Structures (2020).
    • Context: Describes the head-to-tail H-bonding and protonation st
  • Physicochemical Properties of Pyridines

    • Title: pKa values of fluorocompounds in w
    • Source: University of Tartu / J. Phys. Org. Chem.
    • Context: Methodology for determining pKa of highly fluorin
  • General Isonicotinic Acid Data

    • Source: PubChem Compound Summary for CID 5922 (Isonicotinic Acid) and CID 345360 (2-Fluoroisonicotinic Acid).
    • Context: Baseline pKa and LogP values.[2]

Sources

Foundational

5-Fluoro-2-methylisonicotinic acid CAS number and molecular weight

The following technical guide details the chemical identity, synthesis, and application of 5-Fluoro-2-methylisonicotinic acid , a specialized fluorinated pyridine building block used in modern drug discovery. Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Fluoro-2-methylisonicotinic acid , a specialized fluorinated pyridine building block used in modern drug discovery.

Executive Summary

5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0 ) is a high-value heterocyclic intermediate employed primarily in the synthesis of kinase inhibitors and other bioactive small molecules.[1][2] Its structural significance lies in the fluorine atom at the C5 position , which modulates the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative attack, while the C2-methyl group provides a vector for steric tuning or further functionalization. This guide outlines its physicochemical profile, validated synthetic routes, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Profile[3][4][5][6]

ParameterData
Chemical Name 5-Fluoro-2-methylisonicotinic acid
Synonyms 5-Fluoro-2-methylpyridine-4-carboxylic acid; 2-Methyl-5-fluoroisonicotinic acid
CAS Number 885588-17-0
Molecular Formula C

H

FNO

Molecular Weight 155.13 g/mol
Structure Pyridine ring substituted with: [3][4]• Methyl group (-CH

) at position 2• Carboxylic acid (-COOH) at position 4[5]• Fluorine (-F) at position 5
Appearance White to off-white crystalline solid
Melting Point 189–192 °C (Typical range for fluoronicotinic acids)
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.8 (Pyridine N)
LogP (Calculated) 0.8 – 1.2

Synthetic Routes & Process Chemistry

The synthesis of 5-Fluoro-2-methylisonicotinic acid presents a regiochemical challenge due to the directing effects of the pyridine nitrogen and the fluorine substituent. Two primary strategies are employed: Direct Lithiation-Carboxylation (Route A) and Palladium-Catalyzed Methylation (Route B).

Route A: Direct Regioselective Lithiation (The "Schlosser" Approach)

This route leverages the ortho-directing power of the fluorine atom to install the carboxylic acid.

  • Starting Material: 2-Methyl-5-fluoropyridine (commercially available).

  • Deprotonation: Treatment with a hindered base (e.g., LDA or LiTMP) at cryogenic temperatures (-78 °C) in THF. The fluorine atom directs lithiation to the C4 position (ortho to F) rather than C6, although temperature control is critical to avoid C6 deprotonation (adjacent to Nitrogen).

  • Quench: The C4-lithio species is trapped with dry CO

    
     gas or solid dry ice.
    
  • Workup: Acidification precipitates the product.[6][7]

Route B: Convergent Cross-Coupling

This route is often preferred for scale-up as it avoids cryogenic conditions and potential regio-isomeric mixtures.

  • Starting Material: 2-Chloro-5-fluoroisonicotinic acid (or its ester).

  • Transformation: A Palladium-catalyzed Suzuki-Miyaura coupling using Methylboronic acid (or Trimethylboroxine) replaces the C2-chloro group with a methyl group.

  • Catalyst System: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    with a weak base (K
    
    
    CO
    
    
    ) in Dioxane/Water.
Visualization of Synthetic Pathways

SynthesisPathways cluster_legend Pathway Legend StartA 2-Methyl-5-fluoropyridine Lithio [4-Lithio-Intermediate] StartA->Lithio 1. LDA, THF, -78°C (Ortho-F Direction) Product 5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0) Lithio->Product 2. CO2 (g) 3. H3O+ StartB 2-Chloro-5-fluoroisonicotinic acid Ester Methyl Ester Intermediate StartB->Ester MeOH, H2SO4 (Esterification) Ester->Product 1. MeB(OH)2, Pd(dppf)Cl2 2. LiOH (Hydrolysis) RouteA_Legend Route A: Direct Lithiation RouteB_Legend Route B: Pd-Catalyzed Coupling

Caption: Figure 1. Comparative synthetic pathways for CAS 885588-17-0. Route A utilizes ortho-directed lithiation, while Route B employs metal-catalyzed cross-coupling.

Medicinal Chemistry Applications

In drug design, 5-Fluoro-2-methylisonicotinic acid serves as a bioisostere for isonicotinic acid and benzoic acid moieties.

  • Metabolic Blocking: The C5-fluorine atom blocks the position most susceptible to oxidative metabolism (CYP450 attack), significantly extending the half-life (

    
    ) of the parent drug.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, reducing the basicity and potentially improving membrane permeability (LogD modulation).

  • Conformational Locking: The C2-methyl group can introduce steric clash with adjacent systems (e.g., in biaryl amides), forcing the molecule into a specific bioactive conformation (atropisomerism).

Handling, Safety, & Analytics[10]

Analytical Verification[6]
  • 1H NMR (DMSO-d6): Expect a singlet for the methyl group (~2.5 ppm), and two aromatic doublets (or singlets depending on F-coupling) in the 7.5–8.5 ppm range. The fluorine coupling (

    
    ) will split the aromatic protons.
    
  • 19F NMR: A diagnostic singlet/multiplet around -120 to -130 ppm.

  • LC-MS: Mass peak [M+H]+ = 156.13.

Safety Protocols
  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem Compound Summary. (2025). 5-Fluoro-2-methylpyridine-4-carboxylic acid. National Center for Biotechnology Information. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Sigma-Aldrich. (2025). Product Specification: 5-Fluoro-2-methylisonicotinic acid. Link

  • ChemSpace. (2025). Compound Datasheet: CAS 885588-17-0.[2][8][9] Link[2][8]

Sources

Exploratory

Unlocking the Therapeutic Promise of 5-Fluoro-2-methylisonicotinic Acid: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the therapeutic potential of 5-Fluoro-2-methylisonicotinic acid. Given the nascent stage of publi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the therapeutic potential of 5-Fluoro-2-methylisonicotinic acid. Given the nascent stage of public-domain research on this specific molecule, this document serves as a prospective analysis, outlining a strategic pathway for its evaluation from initial synthesis to preclinical assessment. We will draw upon established principles of medicinal chemistry and the known biological activities of structurally related compounds to infer potential therapeutic applications and propose a robust investigational plan.

Introduction: The Rationale for Investigating 5-Fluoro-2-methylisonicotinic Acid

The incorporation of fluorine into small molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The isonicotinic acid scaffold, a pyridine-4-carboxylic acid, is a privileged structure found in numerous pharmacologically active compounds. The combination of these features in 5-Fluoro-2-methylisonicotinic acid presents a compelling starting point for a drug discovery campaign. While direct research on this compound is limited, the therapeutic successes of related fluorinated and nicotinic acid-based molecules provide a strong rationale for its investigation.

Patents for structurally similar compounds suggest potential applications in several therapeutic areas. For instance, a related fluorinated indenyl acetic acid derivative has shown anti-inflammatory, antipyretic, and analgesic properties.[3] Furthermore, 2,6-dichloro-5-fluoronicotinic acid serves as a key intermediate in the synthesis of antibacterial agents, pointing towards a potential role in infectious diseases.[4] More recently, complex molecules incorporating a fluoro-methyl-dihydroquinoxalinyl moiety are being explored as potent and selective enzyme inhibitors, such as PARP1 inhibitors for cancer therapy.[5]

This guide will therefore focus on a multi-pronged approach to unlock the therapeutic potential of 5-Fluoro-2-methylisonicotinic acid, with an initial focus on its potential as an anti-inflammatory, antibacterial, and enzyme-inhibiting agent.

Synthesis and Characterization

A reliable and scalable synthetic route is the cornerstone of any drug discovery program. Based on known methodologies for similar compounds, a proposed synthesis of 5-Fluoro-2-methylisonicotinic acid is outlined below.

Proposed Synthetic Pathway

A plausible route to 5-Fluoro-2-methylisonicotinic acid could commence from commercially available starting materials, potentially involving the oxidation of a suitable precursor. A detailed, step-by-step protocol should be optimized for yield and purity.

Diagram of Proposed Synthetic Workflow

G start Commercially Available Starting Materials step1 Step 1: Introduction of Fluoro and Methyl Groups start->step1 step2 Step 2: Formation of the Pyridine Ring step1->step2 step3 Step 3: Oxidation to Carboxylic Acid step2->step3 end_product 5-Fluoro-2-methylisonicotinic acid step3->end_product purification Purification (e.g., Crystallization, Chromatography) end_product->purification characterization Characterization (NMR, MS, Elemental Analysis) purification->characterization

Caption: Proposed high-level workflow for the synthesis and purification of 5-Fluoro-2-methylisonicotinic acid.

Detailed Experimental Protocol: Synthesis

A detailed protocol would need to be developed and optimized. An example of a potential synthetic step is provided below. This is a hypothetical protocol and would require laboratory validation.

Step 3: Oxidation of a Precursor to 5-Fluoro-2-methylisonicotinic acid

  • To a solution of the precursor molecule (1.0 eq) in a suitable solvent (e.g., a mixture of water and pyridine), add a strong oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears.

  • Filter the mixture to remove manganese dioxide and wash the solid with water.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4, leading to the precipitation of the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification and Characterization

The crude product should be purified using standard techniques such as recrystallization or column chromatography to achieve high purity (>98%). The structure and purity of the final compound must be unequivocally confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

In Vitro Biological Evaluation: A Tiered Screening Approach

A systematic in vitro screening cascade is essential to identify the primary biological activity of 5-Fluoro-2-methylisonicotinic acid.

Tier 1: Broad-Based Phenotypic and Target-Based Screens

The initial screening should cover a range of potential therapeutic areas inferred from structurally related molecules.

Diagram of Tier 1 In Vitro Screening

G cluster_inflammation Anti-inflammatory cluster_antibacterial Antibacterial cluster_enzyme Enzyme Inhibition compound 5-Fluoro-2-methylisonicotinic acid LPS LPS-stimulated Macrophages compound->LPS gram_pos Gram-positive Bacteria (e.g., S. aureus) compound->gram_pos gram_neg Gram-negative Bacteria (e.g., E. coli) compound->gram_neg enzyme_panel Panel of Relevant Enzymes (e.g., COX, LOX, PARP) compound->enzyme_panel cytokine Cytokine Release Assay (TNF-α, IL-6) LPS->cytokine mic Minimum Inhibitory Concentration (MIC) Assay gram_pos->mic gram_neg->mic inhibition_assay Biochemical Inhibition Assay enzyme_panel->inhibition_assay

Caption: Tiered in vitro screening cascade for 5-Fluoro-2-methylisonicotinic acid.

Table 1: Proposed Tier 1 In Vitro Assays

Therapeutic AreaAssay TypeCell/SystemKey Endpoint
Anti-inflammatory Cytokine ReleaseLPS-stimulated murine macrophages (e.g., RAW 264.7) or human PBMCsInhibition of TNF-α and IL-6 production (measured by ELISA)
Antibacterial Minimum Inhibitory Concentration (MIC)Panel of Gram-positive and Gram-negative bacteriaLowest concentration that inhibits visible bacterial growth
Enzyme Inhibition Biochemical AssayPurified enzymes (e.g., COX-1/2, 5-LOX, PARP1)IC₅₀ value
Cytotoxicity Cell ViabilityNon-cancerous cell line (e.g., HEK293) and a panel of cancer cell linesCC₅₀ value (e.g., via MTT or CellTiter-Glo assay)
Tier 2: Mechanism of Action and Selectivity Profiling

If significant activity ("a hit") is observed in any of the Tier 1 assays, further studies will be required to elucidate the mechanism of action and assess selectivity. For example, if anti-inflammatory activity is confirmed, downstream signaling pathways (e.g., NF-κB, MAPK) would be investigated using techniques like Western blotting or reporter gene assays. If enzyme inhibition is detected, a broader panel of related enzymes should be screened to determine selectivity.

In Vivo Evaluation: Proof-of-Concept Studies

Promising in vitro data should be followed by in vivo studies in relevant animal models to establish proof-of-concept.

Table 2: Potential In Vivo Models

Therapeutic AreaAnimal ModelRoute of AdministrationKey Endpoints
Anti-inflammatory Murine model of LPS-induced endotoxemia or carrageenan-induced paw edemaOral (p.o.) or intraperitoneal (i.p.)Reduction in inflammatory cytokines (serum), decreased paw swelling
Antibacterial Murine thigh infection modelp.o. or i.p.Reduction in bacterial burden (CFU/gram of tissue)
Oncology (if enzyme inhibition is relevant) Xenograft mouse model with a relevant cancer cell linep.o. or i.p.Tumor growth inhibition
General Protocol for an In Vivo Efficacy Study
  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Dose Formulation: Formulate 5-Fluoro-2-methylisonicotinic acid in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Grouping and Dosing: Randomly assign animals to vehicle control, positive control, and treatment groups (at least 3 dose levels). Administer the compound via the chosen route.

  • Induction of Disease Model: Induce the disease state at an appropriate time relative to compound administration.

  • Endpoint Measurement: At the end of the study, collect relevant samples (e.g., blood, tissue) for analysis of the key endpoints.

  • Data Analysis: Analyze the data using appropriate statistical methods.

Pharmacokinetics and Safety Assessment

Early assessment of the pharmacokinetic (PK) and safety profiles is crucial.

Pharmacokinetic Profiling

A preliminary PK study in rodents (e.g., mice or rats) should be conducted to determine key parameters such as:

  • Bioavailability (F%)

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum concentration (Tmax)

  • Half-life (t₁/₂)

  • Clearance (CL)

  • Volume of distribution (Vd)

This typically involves administering the compound via both intravenous (i.v.) and oral (p.o.) routes and collecting blood samples at various time points for analysis by LC-MS/MS.

Preliminary Safety and Toxicity Assessment

In Vitro Toxicity:

  • Ames Test: To assess mutagenic potential.[6]

  • hERG Assay: To evaluate the risk of cardiac QT prolongation.

  • Micronucleus Test: To detect chromosomal damage.

In Vivo Acute Toxicity: A single-dose escalation study in rodents can provide an initial indication of the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion and Future Directions

5-Fluoro-2-methylisonicotinic acid represents a promising, yet underexplored, scaffold for drug discovery. This guide provides a structured and scientifically rigorous framework for its systematic evaluation. The proposed workflow, from synthesis and in vitro screening to in vivo proof-of-concept and preliminary safety assessment, is designed to efficiently identify and validate its therapeutic potential. The insights gained from these studies will be instrumental in determining the future direction of a drug discovery program centered on this intriguing molecule. By leveraging the known advantages of fluorination and the privileged nature of the isonicotinic acid core, researchers are well-positioned to potentially uncover a novel therapeutic agent.

References

  • Sletzinger, M., Harmetz, R., & Reinhold, D. F. (1972). Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid. U.S. Patent No. 3,692,651. Washington, DC: U.S.
  • Parnell, E. W. (1962). Process for preparing 5-fluoronicotinic acid. U.S. Patent No. 3,027,380. Washington, DC: U.S.
  • Domagala, J. M., & Priebe, S. R. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent No. 5,204,478. Washington, DC: U.S.
  • Bogdanov, A. V., Neganova, M. E., Voloshina, A. D., & Alabugin, I. (2022). Different biological activity profiles of fluorinated isatin derivatives. ResearchGate. [Link]

  • Geronikaki, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4935. [Link]

  • El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2201. [Link]

  • Johannes, C., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 74–79. [Link]

  • Gaur, R., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(32), 19570-19603. [Link]

  • Mphahamele, M. J., et al. (2022). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones. Molecules, 27(19), 6599. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 5-Fluoro-2-methylisonicotinic Acid: A Pivotal Intermediate in Modern Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] 5-Fluoro-2-methylisonicotinic acid (CAS No: 885588-17-0) emerges as a highly valuable heterocyclic building block, embodying the structural features pivotal for the synthesis of complex, high-value active pharmaceutical ingredients (APIs).[4] The presence of a fluorine atom on the pyridine ring profoundly influences the electronic properties, metabolic stability, and binding affinity of derivative compounds, making this intermediate a subject of significant interest.[2][3][5] This guide provides an in-depth exploration of 5-Fluoro-2-methylisonicotinic acid, detailing its physicochemical properties, a representative synthetic workflow, its critical role in the synthesis of targeted therapeutics—exemplified by its relationship to the class of PARP inhibitors—and essential safety protocols.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The pyridine core is a ubiquitous motif in pharmaceuticals, but its functionalization with a fluorine atom introduces a unique set of advantages. Fluorine, being the most electronegative element, creates a strong C-F bond that can significantly enhance the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism.[2][3] This strategic fluorination can also modulate the pKa of nearby functional groups, altering a molecule's lipophilicity and membrane permeability, which are critical pharmacokinetic parameters.[3]

5-Fluoro-2-methylisonicotinic acid is a bifunctional reagent. The carboxylic acid group provides a reactive handle for standard transformations like amidation and esterification, while the fluorinated pyridine core serves as a stable, electronically-tuned scaffold.[6] This combination makes it an ideal starting point for constructing more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[6]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of an intermediate's properties is fundamental to its effective use in synthesis. The key properties of 5-Fluoro-2-methylisonicotinic acid are summarized below.

PropertyValueSource
CAS Number 885588-17-0[4]
Molecular Formula C₇H₆FNO₂[4]
Molecular Weight 155.13 g/mol [4]
Appearance White to light yellow powder/crystal[7]
Purity Typically ≥98%[4]
InChI Key BSCAYVVPKICFFM-UHFFFAOYSA-N[4]
Spectroscopic Characterization:

While specific spectra for this exact molecule are proprietary, the expected spectroscopic data based on its structure would include:

  • ¹H NMR: Signals corresponding to the methyl protons, two aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms, with the C-F bond causing characteristic splitting.

  • ¹⁹F NMR: A singlet or multiplet in the typical range for fluoroaromatic compounds, providing unambiguous confirmation of fluorine incorporation.[8]

  • Mass Spectrometry (ESI-MS): An exact mass measurement confirming the molecular formula C₇H₆FNO₂.

Representative Synthetic Pathway

The synthesis of fluorinated nicotinic acids often involves multi-step sequences. A plausible and common strategy involves the oxidation of a corresponding fluorinated methylpyridine, which itself can be synthesized through various established methods.

G cluster_0 Synthetic Workflow for 5-Fluoro-2-methylisonicotinic acid A Precursor (e.g., 3-Fluoro-2,6-lutidine) B Selective Oxidation A->B  KMnO4 or other  oxidizing agent C 5-Fluoro-2-methylisonicotinaldehyde B->C D Further Oxidation C->D  Tollens' reagent or  PDC/PCC E Final Product (5-Fluoro-2-methylisonicotinic acid) D->E

Caption: A representative workflow for the synthesis of the target intermediate.

Causality in Synthesis:
  • Starting Material Selection: A readily available fluorinated lutidine (dimethylpyridine) derivative is often chosen as the starting point.

  • Selective Oxidation: The key challenge is the selective oxidation of one methyl group over the other. This can be controlled by stoichiometric amounts of a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction conditions (temperature, time) are critical to prevent over-oxidation to the dicarboxylic acid.

  • Intermediate Aldehyde: The reaction can be stopped at the aldehyde stage, which is a versatile intermediate itself.

  • Final Oxidation: The aldehyde is then more gently oxidized to the desired carboxylic acid using reagents like Tollens' reagent or pyridinium dichromate (PDC) to yield the final, high-purity product.

Core Application: A Gateway to PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors represent a major breakthrough in cancer therapy, particularly for patients with BRCA mutations.[9][10] Drugs like Olaparib, Niraparib, and Talazoparib have been approved for treating various cancers, including ovarian and breast cancer.[9][11] The synthesis of these complex molecules relies on key fluorinated intermediates that bear a resemblance in structure and reactivity to 5-Fluoro-2-methylisonicotinic acid.

Case Study: Synthetic Relationship to Talazoparib

Talazoparib is a potent PARP 1/2 inhibitor.[] Its complex, stereospecific structure contains a fluorinated tetrahydropyridophthalazinone core.[] While not a direct starting material, 5-Fluoro-2-methylisonicotinic acid represents the class of building blocks essential for creating such a core. The fluorinated pyridine ring is a precursor to the fluorinated phthalazinone moiety.

The diagram below illustrates a conceptual synthetic pathway, demonstrating how a fluorinated acid intermediate is elaborated into a complex API like Talazoparib.

G cluster_1 Conceptual Synthesis of a PARP Inhibitor Core Start 5-Fluoro-2-methyl- isonicotinic acid Step1 Amidation & Cyclization Start->Step1  With Hydrazine  derivative Intermediate1 Fluorinated Phthalazinone Core Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., Pictet-Spengler type) Intermediate1->Step2  With substituted  aldehyde/aniline Intermediate2 Assembled Heterocyclic System Step2->Intermediate2 Step3 Chiral Resolution & Final Functionalization Intermediate2->Step3 API Final API (e.g., Talazoparib) Step3->API

Caption: Illustrative pathway from a fluorinated intermediate to a PARP inhibitor.

Exemplary Protocol: Amide Bond Formation

A critical step in many syntheses originating from a carboxylic acid is the formation of an amide bond. This is a foundational reaction in the path to creating the lactam structures seen in many PARP inhibitors.

Objective: To couple 5-Fluoro-2-methylisonicotinic acid with a representative amine (e.g., benzylamine) to form the corresponding amide, a key step preceding cyclization.

Methodology:

  • Activation of Carboxylic Acid: To a solution of 5-Fluoro-2-methylisonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add an amide coupling agent such as HBTU (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Mixture Stirring: Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS. Rationale: This pre-activation step is crucial for efficient coupling, converting the hydroxyl of the carboxylic acid into a better leaving group.

  • Addition of Amine: Add the amine (e.g., benzylamine, 1.1 eq) dropwise to the reaction mixture.

  • Reaction Completion: Allow the reaction to stir at room temperature for 2-4 hours, or until completion is confirmed by analytical methods.

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure amide product.

This protocol is a self-validating system; the sequential washing steps are designed to remove unreacted starting materials, coupling reagents, and basic/acidic byproducts, ensuring a high-purity final product.

Safety, Handling, and Storage

Proper handling of chemical intermediates is paramount for laboratory safety. 5-Fluoro-2-methylisonicotinic acid is classified as a hazardous chemical, causing skin and serious eye irritation.[13][14]

Safety AspectProtocolRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[13][14]To prevent direct contact with skin and eyes, which can cause irritation.[13][14]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.[13][14]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[13]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and moisture.[13][14]To maintain the chemical's stability and prevent hazardous reactions.[14]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[13][14]Immediate and thorough rinsing is critical to minimize eye damage.
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][14]To remove the chemical and mitigate irritation.
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][15]To ensure environmental protection and regulatory compliance.

Conclusion

5-Fluoro-2-methylisonicotinic acid stands as a testament to the power of strategic molecular design. It is more than a simple chemical; it is an enabling tool for medicinal chemists. Its carefully arranged functional groups—the reactive carboxylic acid, the stable pyridine core, and the influential fluorine atom—provide a robust platform for the synthesis of next-generation therapeutics. As demonstrated by its conceptual link to the synthesis of vital anti-cancer drugs like PARP inhibitors, this intermediate and others in its class are indispensable components in the drug discovery pipeline, facilitating the creation of molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of such fluorinated building blocks will undoubtedly fuel further innovation in the pharmaceutical industry.

References

  • Vertex AI Search. (2021).
  • Fisher Scientific. (2024).
  • TCI Chemicals. (2025).
  • Merck Millipore. (n.d.).
  • Sigma-Aldrich. (2025).
  • Chem-Impex. (n.d.). 5-Fluoro-2-methylbenzoic acid.
  • BOC Sciences. (n.d.). CAS 1207456-01-6 (Talazoparib).
  • Parchem. (n.d.). 5-Fluoro-2-methylisonicotinic acid (Cas 492444-04-9).
  • PMC. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
  • Google Patents. (2018). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • A2Bchem. (n.d.). Olaparib Synthesis Route.
  • MedKoo Biosciences. (n.d.). Talazoparib Synthetic Routes.
  • Semantic Scholar. (n.d.).
  • New Drug Approvals. (2016). Talazoparib, BMN 673.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). WO2018038680A1 - Processes for preparing olaparib.
  • Google Patents. (n.d.). US3027380A - Process for preparing 5-fluoronicotinic acid.
  • MySkinRecipes. (n.d.). 3-Fluoro-5-methylisonicotinic acid hydrochloride.
  • ChemicalBook. (n.d.). Niraparib synthesis.
  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. (n.d.).
  • MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Ossila. (n.d.). 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Fluoroisatin: A Critical Intermediate for Drug Discovery and Medicinal Chemistry.
  • ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). | Download Scientific Diagram.
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  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Fluoro-6-methylpicolinic Acid in Advanced Synthesis.
  • MedKoo Biosciences, Inc. (n.d.). Niraparib Synthetic Routes.
  • PubMed Central. (2018). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors.
  • PMC. (n.d.).
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  • CORE. (n.d.). III. 4. Synthesis of 17-[48F]Fluoro-5-methylheptadecanoic Acid.
  • CymitQuimica. (n.d.). 5-Fluoro-2-methylisonicotinic acid.
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Exploratory

Technical Guide: Solubility Profile &amp; Solvent Selection for 5-Fluoro-2-methylisonicotinic Acid

The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 5-Fluoro-2-methylisonicotinic acid . This guide is structured to support process chemists and...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical determinants, and characterization protocols for 5-Fluoro-2-methylisonicotinic acid . This guide is structured to support process chemists and formulation scientists in solvent selection for synthesis, purification, and crystal engineering.

Executive Summary

5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0) represents a critical fluorinated pyridine building block in the synthesis of kinase inhibitors and agrochemicals. Its solubility behavior is governed by a complex interplay between the ionizable carboxylic acid moiety (


), the basic pyridine nitrogen (

), and the lipophilic contributions of the fluoro- and methyl- substituents.

Understanding its solubility landscape is essential for:

  • Reaction Optimization: Selecting solvents that maintain homogeneity during amide couplings (e.g., with amines/anilines).

  • Purification: Designing cooling crystallization cycles (e.g., using alcohol/water anti-solvent systems).

  • Solid State Chemistry: Screening for co-crystals or salts to modulate bioavailability.

Physicochemical Determinants of Solubility

To predict and manipulate the solubility of 5-Fluoro-2-methylisonicotinic acid, one must understand the competing molecular forces at play.

Molecular Architecture & Solvation
  • Zwitterionic Potential: Like isonicotinic acid, this compound can exist in a zwitterionic form in aqueous media near its isoelectric point, significantly reducing solubility in water and non-polar organic solvents.

  • Fluorine Effect: The C-5 fluorine atom increases lipophilicity (

    
    ) relative to the parent isonicotinic acid, enhancing solubility in organic solvents like ethyl acetate and dichloromethane compared to non-fluorinated analogs. However, it also reduces the basicity of the pyridine nitrogen via inductive electron withdrawal.
    
  • Crystal Lattice Energy: The carboxylic acid dimer motif (homosynthon) creates a stable crystal lattice. Solvents capable of disrupting this dimer (H-bond acceptors like DMSO, DMF) are the most effective solubilizers.

Predicted & Observed Solubility Profile

Based on structural analogs (e.g., 2-fluoroisonicotinic acid, isonicotinic acid) and experimental reaction conditions found in patent literature, the solubility classification is as follows:

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMP High (>100 mg/mL)Strong H-bond acceptors disrupt acid dimers; preferred for

and coupling reactions.
Protic (Alcohols) Methanol, Ethanol Moderate (10–50 mg/mL)Amphiprotic nature solvates both polar and lipophilic domains; solubility is highly temperature-dependent (ideal for recrystallization).
Chlorinated DCM, Chloroform Low-Moderate Solubilizes the neutral form; often requires a co-solvent (e.g., minimal DMF) for high-concentration reactions.
Aqueous Water (pH 7) Low (~1–2 mg/mL)Limited by lattice energy; solubility increases significantly at pH > 5 (anionic form) or pH < 1 (cationic form).
Non-Polar Hexane, Toluene Insoluble Lack of H-bonding capability cannot overcome crystal lattice energy.

Critical Insight: For amide coupling reactions (e.g., with EDCI/HOBt), a mixture of DCM:DMF (7:1) is experimentally validated to maintain homogeneity while allowing for easy workup.

Experimental Protocols for Solubility Determination

For precise thermodynamic modeling, the Shake-Flask Method (Isothermal) is the gold standard.

Protocol A: Gravimetric Determination (Shake-Flask)

Objective: Determine the saturation mole fraction (


) at equilibrium.
  • Preparation: Add excess 5-Fluoro-2-methylisonicotinic acid solid to 10 mL of the target solvent in a sealable glass vial.

  • Equilibration: Place the vial in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours to ensure equilibrium.

    • Self-Validation: Approach equilibrium from both super-saturation (cooling) and under-saturation (heating) to confirm convergence.

  • Sampling: Stop agitation and allow solids to settle for 2 hours. Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

  • Quantification:

    • Transfer a known volume (

      
      ) to a pre-weighed dish.
      
    • Evaporate solvent under vacuum/nitrogen stream.

    • Weigh the dry residue (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Dynamic Laser Monitoring (Polythermal)

Objective: Rapidly generate solubility curves (


 vs. Concentration) for metastable zone width (MSZW) determination.
  • Setup: Use a reactor with turbidity probe and precise temperature control.

  • Ramp: Prepare a mixture of known concentration. Heat at 1 K/min until solution becomes clear (

    
    ).
    
  • Cycle: Cool at 1 K/min until turbidity reappears (

    
    ).
    
  • Data: The difference (

    
    ) defines the MSZW, critical for avoiding oiling out during crystallization.
    

Thermodynamic Modeling & Data Analysis

To interpolate solubility at unmeasured temperatures, experimental data should be fitted to the Modified Apelblat Equation . This semi-empirical model is robust for polar organic solutes.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived via multivariate regression.
    

Thermodynamic Parameters: From the Van't Hoff plot (


 vs 

), you can extract:
  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic), indicating solubility increases with temperature.
    
  • Entropy of Solution (

    
    ):  Reflects the disorder increase upon lattice breakdown.
    

Visual Workflows

Diagram 1: Solubility Determination & Process Development Workflow

This flowchart illustrates the decision matrix for handling 5-Fluoro-2-methylisonicotinic acid based on solubility data.

SolubilityWorkflow Start Start: 5-Fluoro-2-methylisonicotinic Acid Screening Tier 1: Visual Solubility Screen (10 mg/mL in 10 diverse solvents) Start->Screening Decision Solubility Sufficient? Screening->Decision Reaction Reaction Solvent Selection (DMF, DMSO, NMP) Decision->Reaction Yes (>50 mg/mL) Quant Tier 2: Quantitative Determination (Shake-Flask Method) Decision->Quant No (<10 mg/mL) Process Process: Amide Coupling / SNAr Reaction->Process Recryst Recrystallization Design (Cooling Curve / Anti-Solvent) Process->Recryst Purification Stage Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Quant->Modeling Modeling->Recryst Predict T-dependent Solubility

Caption: Decision matrix for solvent selection, moving from rapid screening to quantitative modeling for process optimization.

Diagram 2: Solvation Mechanism & Interactions

This diagram visualizes the molecular interactions governing solubility in different media.

SolvationMechanism Molecule 5-Fluoro-2-methyl- isonicotinic Acid Interaction1 Lattice Energy Dominates (Low Solubility) Molecule->Interaction1 Interaction2 H-Bond Acceptance Disrupts Dimers (High Solubility) Molecule->Interaction2 Interaction3 Amphiprotic Solvation (Temp Dependent) Molecule->Interaction3 Water Water (pH 7) Water->Molecule Hydrophobic Effect DMF DMF / DMSO DMF->Molecule Strong Dipole-Dipole Ethanol Ethanol / Methanol Ethanol->Molecule H-Bond Donor/Acceptor

Caption: Mechanistic view of solute-solvent interactions. DMF is preferred for breaking acid dimers; alcohols offer tunable solubility via temperature.

References

  • Wang, J., et al. (2018). "Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1-Propanol, 2-Propanol, and 1,2-Propanediol) from (289.65 to 358.75) K." Journal of Chemical & Engineering Data. Link(Proxy for thermodynamic modeling of isonicotinic acid derivatives).

  • European Patent EP3145923B1. (2015). Indolin-2-one derivatives and their use as kinase inhibitors. (Describes the use of DCM/DMF mixtures for solubilizing the title compound during synthesis). Link

  • Kütt, A., et al. (2018).[1] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link(Source for pKa estimation of fluorinated pyridines).

  • Jouyban, A. (2008). "Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences. Link

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Foundational

A Technical Guide to the Acidity and pKa Determination of 5-Fluoro-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property is of paramount importance in drug development, influencing critical pharmacokinetic and pharmacodynamic characteristics such as solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical analysis of the acidity of 5-Fluoro-2-methylisonicotinic acid, a substituted pyridine carboxylic acid of interest in medicinal chemistry. We will explore the theoretical underpinnings of its acidity based on structural and electronic effects, present a validated experimental protocol for pKa determination using potentiometric titration, and discuss the utility of computational methods for pKa prediction.

Introduction to pKa and Molecular Structure

The ionization of a drug molecule is a critical determinant of its ability to permeate biological membranes and interact with its target.[1] Generally, only the uncharged, unionized form of a drug can readily cross cell membranes.[1] Therefore, a thorough understanding of the pKa values of a drug candidate is essential for formulating effective dosage forms and predicting its behavior in biological systems.[1]

5-Fluoro-2-methylisonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid). Its structure features a pyridine ring, which is a weakly basic aromatic heterocycle, a carboxylic acid group, which is acidic, and two key substituents: a fluorine atom at the 5-position and a methyl group at the 2-position. The interplay of these functional groups and substituents determines the molecule's two primary pKa values:

  • pKa₁ : Corresponding to the deprotonation of the carboxylic acid group (-COOH → -COO⁻ + H⁺).

  • pKa₂ : Corresponding to the protonation of the pyridine ring nitrogen (Py + H⁺ ⇌ PyH⁺).

Theoretical Framework: Substituent Effects on Acidity

To estimate the pKa values of 5-Fluoro-2-methylisonicotinic acid, we must first consider the baseline acidity of the parent molecule, isonicotinic acid, and then analyze the electronic influence of the fluoro and methyl substituents.

2.1 Basal Acidity of Isonicotinic Acid

Isonicotinic acid has two reported pKa values:

  • pKa₁ (Carboxylic Acid): Approximately 4.96.[2][3][4] This value reflects the acidity of the carboxyl group.

  • pKa₂ (Pyridine Nitrogen): Approximately 1.77.[5] This value corresponds to the pKa of the conjugate acid (the protonated pyridine nitrogen).

2.2 Electronic Effects of Substituents

Any substituent that stabilizes the conjugate base (the carboxylate anion) will increase the acidity of the carboxylic acid (lower pKa₁).[6][7] Conversely, any substituent that stabilizes the protonated pyridine nitrogen will increase its basicity (higher pKa₂).

  • 5-Fluoro Group: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the pyridine ring.

    • Effect on pKa₁: By pulling electron density away from the carboxylate group, the fluoro substituent stabilizes the negative charge of the anion, thereby increasing the acidity of the carboxylic acid (pKa₁ will be lower than 4.96).[6][7]

    • Effect on pKa₂: The electron-withdrawing nature of fluorine also reduces the electron density on the pyridine nitrogen, making it less available to accept a proton. This decreases the basicity of the pyridine ring (pKa₂ will be lower than 1.77).

  • 2-Methyl Group: The methyl group is an electron-donating group, primarily through an inductive effect (+I) and hyperconjugation.

    • Effect on pKa₁: By donating electron density to the ring, the methyl group slightly destabilizes the carboxylate anion, making the carboxylic acid weaker (pKa₁ will be higher than that of the fluoro-substituted intermediate).

    • Effect on pKa₂: The electron-donating nature of the methyl group increases the electron density on the pyridine nitrogen, making it more basic (pKa₂ will be higher than that of the fluoro-substituted intermediate).

2.3 Predicted pKa Values

The net effect on the pKa values of 5-Fluoro-2-methylisonicotinic acid is a combination of these opposing electronic influences. The strong electron-withdrawing effect of the fluorine atom is expected to dominate. Therefore, we predict:

  • pKa₁ will be significantly lower than 4.96.

  • pKa₂ will be lower than 1.77.

The precise values must be determined experimentally or through high-level computational models.

Experimental Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining pKa values.[8][9] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[10][11]

3.1 Principle

A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa value is determined from the midpoint of the buffer region on this curve, which corresponds to the half-equivalence point.[10] At this specific point, the concentrations of the protonated and deprotonated species are equal, and therefore, the pH is equal to the pKa. For a diprotic substance like 5-Fluoro-2-methylisonicotinic acid, two inflection points and two buffer regions will be observed, allowing for the determination of both pKa values.

3.2 Detailed Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

3.2.1 Materials and Reagents

  • 5-Fluoro-2-methylisonicotinic acid (high purity)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water (degassed to remove CO₂)

  • Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel

3.2.2 Step-by-Step Procedure

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (pH 4, 7, and 10) to ensure accurate pH measurements.[10][11]

  • Sample Preparation: Accurately weigh a sample of 5-Fluoro-2-methylisonicotinic acid and dissolve it in a known volume of high-purity water to achieve a final concentration between 1 mM and 10 mM.[10][11] Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[10][11]

  • Initial Acidification: Place the sample solution in the reaction vessel on a magnetic stirrer. To determine both pKa values in a single titration, first, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 1.5) to ensure all molecules are fully protonated.

  • Titration with Base: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[11] Allow the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.

  • Data Collection: Continue the titration until the pH reaches a high value (e.g., pH 12), passing through both equivalence points.

  • Data Analysis: Plot the recorded pH values versus the volume of NaOH added. The resulting titration curve will show two distinct buffer regions. The pH at the midpoint of each buffer region corresponds to a pKa value. More advanced analysis can be performed using derivative plots (dpH/dV vs. V) to precisely locate the equivalence points or by using nonlinear least squares curve fitting.[12]

3.3 Experimental Workflow Visualization

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) Prepare_Sample Prepare Analyte Solution (1-10 mM, 0.15 M KCl) Calibrate->Prepare_Sample Acidify Acidify Sample (to pH ~1.5 with HCl) Prepare_Sample->Acidify Prepare_Titrants Prepare Standardized Titrants (0.1 M HCl, 0.1 M NaOH) Prepare_Titrants->Acidify Titrate Titrate with NaOH Acidify->Titrate Record Record pH and Volume (at stable intervals) Titrate->Record Record->Titrate add increment Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Identify Half-Equivalence Points Plot->Analyze Calculate Determine pKa Values (pH = pKa) Analyze->Calculate

Caption: Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction

In modern drug discovery, in silico methods are frequently used for the rapid estimation of pKa values, providing valuable insights before a compound is synthesized.[13] These methods range from empirical approaches based on Hammett-type equations to more rigorous quantum mechanical calculations.[14][15]

Density Functional Theory (DFT) combined with a solvation model (like the Polarizable Continuum Model, PCM) can provide accurate pKa predictions.[14][15][16] The process involves calculating the Gibbs free energies of the protonated and deprotonated species in both the gas phase and the chosen solvent (e.g., water).[15] While computationally intensive, these methods can achieve high accuracy, often with errors of less than one pKa unit.[14][15]

4.1 Comparative pKa Data

The following table summarizes the experimental pKa of the parent compound and provides a theoretically estimated range for 5-Fluoro-2-methylisonicotinic acid based on the principles of substituent effects.

CompoundpKa₁ (Carboxylic Acid)pKa₂ (Pyridine-H⁺)Rationale / Reference
Isonicotinic Acid 4.961.77Baseline experimental value.[2][3][4][5]
5-Fluoro-2-methylisonicotinic Acid ~3.5 - 4.5 ~1.0 - 1.5 Predicted. The strong -I effect of fluorine is expected to lower both pKa values significantly, partially offset by the +I effect of the methyl group.

Synthesis and Implications for Drug Development

The predicted pKa values for 5-Fluoro-2-methylisonicotinic acid have significant implications. A carboxylic acid pKa in the range of 3.5-4.5 means that at physiological pH (~7.4), the carboxyl group will be almost entirely deprotonated and negatively charged (-COO⁻). A pyridine nitrogen pKa around 1.0-1.5 ensures that the nitrogen will be overwhelmingly neutral at physiological pH.

Therefore, at pH 7.4, the molecule will exist predominantly as a mono-anion. This has several consequences:

  • Solubility: The charged nature will likely increase aqueous solubility compared to a neutral analog.

  • Absorption: Oral absorption may be limited in the acidic environment of the stomach (where the carboxyl group would be protonated and neutral), but it may be well-absorbed in the more neutral environment of the intestine.

  • Target Binding: The ionization state is critical for electrostatic interactions within a protein binding pocket. Understanding the pKa is essential for designing molecules that can form key ionic bonds with their biological targets.

Conclusion

This guide has detailed the theoretical and practical considerations for understanding the acidity of 5-Fluoro-2-methylisonicotinic acid. By analyzing the electronic effects of its substituents, we can logically predict the impact on its pKa values. The provided potentiometric titration protocol offers a robust and reliable method for experimental verification. The interplay of the acidic carboxyl group and the basic pyridine nitrogen, modulated by the fluoro and methyl substituents, creates a molecule with specific ionization properties that are critical to its function as a potential therapeutic agent. Accurate determination of these pKa values is a foundational step in the rational design and development of new medicines.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.

  • Determination of the pK a values of some pyridine derivatives by computational methods. ResearchGate.

  • The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. ResearchGate.

  • Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed.

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Exploratory

A Technical Guide to 2-Methyl-5-fluoro-pyridine-4-carboxylic Acid Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 2-methyl-5-fluoro-pyridine-4-carboxylic acid and its analogs, a class of compounds with s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-methyl-5-fluoro-pyridine-4-carboxylic acid and its analogs, a class of compounds with significant potential in medicinal chemistry. Drawing upon established principles of organic synthesis and structure-activity relationship (SAR) analysis of related pyridine derivatives, this document aims to equip researchers with the foundational knowledge to design, synthesize, and evaluate novel therapeutic agents based on this scaffold. While direct literature on this specific substitution pattern is emerging, this guide extrapolates from closely related structures to provide a robust framework for further investigation.

Introduction: The Pyridine Carboxylic Acid Scaffold in Drug Discovery

Pyridine carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates. The pyridine ring, an aromatic and electron-deficient heterocycle, facilitates crucial π-π stacking and hydrogen bonding interactions with biological targets.[1] The carboxylic acid group adds polarity and can coordinate with metal ions, a valuable property for enzyme inhibition.[1] The versatility of the pyridine scaffold allows for diverse substitution patterns, enabling the fine-tuning of a molecule's physicochemical properties and biological activity.

The introduction of a methyl group and a fluorine atom, as in the 2-methyl-5-fluoro-pyridine-4-carboxylic acid core, offers distinct advantages. The methyl group can provide a key interaction point with a biological target or influence the molecule's metabolic stability.[2] The fluorine atom can modulate the electronic properties of the pyridine ring, enhance metabolic stability, and improve binding affinity to target proteins.[2]

Synthetic Strategies for 2-Methyl-5-fluoro-pyridine-4-carboxylic Acid and its Analogs

While a definitive, optimized synthesis for 2-methyl-5-fluoro-pyridine-4-carboxylic acid is not extensively documented, several established synthetic routes for substituted pyridine carboxylic acids can be logically adapted. The choice of a particular synthetic pathway will depend on the availability of starting materials and the desired positioning of substituents on the pyridine ring.

Potential Synthetic Pathways

Below are hypothetical, yet chemically sound, synthetic routes that could be employed to generate the 2-methyl-5-fluoro-pyridine-4-carboxylic acid scaffold. These are based on known transformations of pyridine rings.

Route A: From a Pre-functionalized Pyridine Ring

This approach starts with a commercially available or readily synthesized pyridine derivative that already contains some of the desired substituents.

Synthetic_Route_A start 2-Amino-5-bromo-4-methylpyridine step1 Diazotization/ Fluorodediazoniation start->step1 1. NaNO2, HBF4 2. Heat intermediate1 5-Bromo-2-fluoro-4-methylpyridine step1->intermediate1 step2 Metal-Halogen Exchange (e.g., n-BuLi) intermediate1->step2 intermediate2 Lithium Intermediate step2->intermediate2 step3 Carboxylation (CO2) intermediate2->step3 intermediate3 2-Fluoro-5-methylpyridine-4-carboxylic acid step3->intermediate3 step4 Directed Ortho-Metalation/ Methylation intermediate3->step4 LDA, then CH3I product 2-Methyl-5-fluoro-pyridine-4-carboxylic acid step4->product

Caption: Hypothetical multi-step synthesis starting from a halogenated aminopyridine.

Route B: Building the Pyridine Ring

This strategy involves the construction of the pyridine ring from acyclic precursors, allowing for the introduction of the desired substituents during the cyclization process.

Synthetic_Route_B start1 Fluoromalonic ester step1 Hantzsch-type Pyridine Synthesis start1->step1 start2 Acetoacetaldehyde start2->step1 start3 Ammonia start3->step1 intermediate1 Dihydropyridine intermediate step1->intermediate1 step2 Oxidation intermediate1->step2 e.g., HNO3 or DDQ intermediate2 Substituted Pyridine Ester step2->intermediate2 step3 Hydrolysis intermediate2->step3 LiOH or NaOH product 2-Methyl-5-fluoro-pyridine-4-carboxylic acid step3->product

Caption: A convergent approach to the pyridine core via a Hantzsch-type reaction.

Key Experimental Protocols

Protocol 1: Diazotization and Fluorodediazoniation (Balz-Schiemann Reaction)

This protocol is a well-established method for introducing a fluorine atom onto an aromatic ring.[3]

Steps:

  • Dissolve the starting aminopyridine in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

  • Gently heat the solution to induce decomposition of the diazonium salt, releasing nitrogen gas and forming the fluorinated pyridine.

  • Extract the product with an organic solvent and purify by chromatography.

Protocol 2: Directed Ortho-Metalation

This technique allows for the regioselective functionalization of an aromatic ring directed by a functional group, in this case, the carboxylic acid.

Steps:

  • Protect the carboxylic acid group if necessary (e.g., as a methyl ester).

  • Dissolve the substituted pyridine in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78 °C).

  • Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the position ortho to the directing group.

  • Add an electrophile (e.g., methyl iodide for methylation) to the reaction mixture.

  • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product and purify.

Structure-Activity Relationship (SAR) Exploration

Due to the limited availability of specific SAR studies for 2-methyl-5-fluoro-pyridine-4-carboxylic acid derivatives, this section will extrapolate potential SAR trends based on well-established medicinal chemistry principles and studies of analogous pyridine-based inhibitors.[2]

Key Modification Points and Their Potential Impact

The 2-methyl-5-fluoro-pyridine-4-carboxylic acid scaffold offers several key positions for chemical modification to optimize biological activity.

SAR_Diagram cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Potential SAR Insights Core 2-Methyl-5-fluoro- pyridine-4-carboxylic acid R1 R1: Carboxylic Acid (Position 4) R2 R2: Methyl Group (Position 2) R3 R3: Fluoro Group (Position 5) R4 R4: Position 3 R5 R5: Position 6 SAR1 Esterification or Amidation of R1: - Modulates solubility and cell permeability - Can act as a prodrug strategy R1->SAR1 SAR2 Modification of R2: - Homologation (e.g., ethyl, propyl) can probe hydrophobic pockets - Introduction of functional groups (e.g., -OH, -NH2) can introduce new hydrogen bonding interactions R2->SAR2 SAR3 Replacement of R3: - Other halogens (Cl, Br) can alter electronics and steric profile - Small alkyl or cyano groups can fine-tune activity R3->SAR3 SAR4 Substitution at R4 and R5: - Introduction of aryl or heteroaryl groups can lead to interactions with specific pockets of a target protein - Amino and amide linkages can provide crucial hydrogen bonding R4->SAR4 R5->SAR4

Caption: Key modification points on the scaffold and their potential SAR implications.

Quantitative Data from Analogous Systems

While specific quantitative data for 2-methyl-5-fluoro-pyridine-4-carboxylic acid analogs is scarce, we can look at related structures to infer potential trends. For instance, in a series of STAT3 inhibitors based on a carboxylic acid scaffold, a single fluorine substitution at the 3-position of a phenyl ring led to a 2-fold improvement in potency.[4] This highlights the potential for fluorine to enhance biological activity.

Analog Type Modification Observed Effect on Activity (Example System) Reference
Phenylcarboxylic acidIntroduction of a single fluorine2-fold increase in STAT3 inhibition (IC50)[4]
Pyridine-based kinase inhibitorsAryl substitution at the 2-positionCan interact with hydrophobic pockets of the ATP-binding site[2]
Pyridine-based kinase inhibitorsAmino linkage at the 2-positionCan form hydrogen bonds with the kinase hinge region[2]

Potential Biological Targets and Therapeutic Applications

Derivatives of pyridine carboxylic acid have demonstrated a wide range of biological activities, suggesting that 2-methyl-5-fluoro-pyridine-4-carboxylic acid analogs could be promising candidates for various therapeutic areas.

  • Anticancer Agents: Many kinase inhibitors feature a substituted pyridine core.[2] The 2-methyl-5-fluoro-pyridine-4-carboxylic acid scaffold could be explored for its potential to inhibit kinases involved in cancer cell proliferation and survival.

  • Antimicrobial Agents: Pyridine carboxylic acid derivatives have shown activity against various microbial pathogens.[1]

  • Enzyme Inhibitors: The carboxylic acid moiety is a common feature in many enzyme inhibitors, where it can chelate metal ions in the active site or form key hydrogen bonds.[1]

  • Neuroscience: Pyridine-based compounds are being investigated for their activity in the central nervous system.[2] For instance, certain 2-methyl-5-substituted pyridines have been explored as positive allosteric modulators of the M4 muscarinic acetylcholine receptor for the potential treatment of neurocognitive disorders.[5]

Conclusion and Future Directions

The 2-methyl-5-fluoro-pyridine-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While direct research on this specific substitution pattern is limited, this technical guide has provided a comprehensive framework based on established chemical principles and data from analogous systems. Future research should focus on:

  • Developing and optimizing synthetic routes to access a diverse library of 2-methyl-5-fluoro-pyridine-4-carboxylic acid analogs.

  • Systematic SAR studies to elucidate the key structural features required for potent and selective biological activity.

  • Screening of analog libraries against a wide range of biological targets to identify novel therapeutic applications.

By building upon the foundational knowledge presented in this guide, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.

References

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  • Slusarczyk M, Serpi M, Pertusati F, McGuigan C, Balzarini J. Synthesis and biological evaluation of 6-substituted-5-fluorouridine ProTides. Bioorganic & Medicinal Chemistry. 2018;26(2):444-453. Available from: [Link]

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  • Zhong W, Saiah E, Chen P, et al. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry. 2003;11(23):5229-5234. Available from: [Link]

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  • Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. 2024;67(15):13286-13304. Available from: [Link]

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Foundational

Metabolic stability of fluorine-substituted isonicotinic acids

An In-Depth Technical Guide to the Metabolic Stability of Fluorine-Substituted Isonicotinic Acids Authored by a Senior Application Scientist This guide provides a comprehensive exploration of the metabolic stability of f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of Fluorine-Substituted Isonicotinic Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic stability of fluorine-substituted isonicotinic acids, a critical area of focus in modern drug discovery and development. We will delve into the underlying biochemical principles, strategic applications of fluorination, and the robust experimental methodologies required to accurately assess these effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strategic fluorination to enhance the pharmacokinetic profiles of isonicotinic acid-based therapeutic agents.

Introduction: The Strategic Imperative for Metabolic Stability

Isonicotinic acid, a pyridine-4-carboxylic acid, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, like many xenobiotics, its metabolic fate is a primary determinant of its clinical viability. Rapid metabolism can lead to poor bioavailability, short duration of action, and the formation of potentially toxic byproducts. Consequently, enhancing metabolic stability is a paramount objective in the optimization of isonicotinic acid-based drug candidates.

The introduction of fluorine atoms into drug candidates has emerged as a powerful strategy to mitigate undesirable metabolic pathways. The carbon-fluorine bond is exceptionally strong and the high electronegativity of fluorine can profoundly alter the electronic properties of the aromatic ring, thereby influencing interactions with metabolizing enzymes. This guide will elucidate the mechanisms by which fluorination impacts the metabolic stability of isonicotinic acids and provide the practical knowledge needed to apply these principles in a laboratory setting.

The Metabolic Landscape of Isonicotinic Acids

Unsubstituted isonicotinic acid and its derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes, particularly in the liver. The primary sites of metabolic attack are the electron-rich positions of the pyridine ring. Understanding this baseline metabolism is crucial for devising effective strategies to block these pathways.

The primary metabolic pathways for pyridine-containing compounds include:

  • Aromatic Hydroxylation: CYP-mediated oxidation of the pyridine ring is a common metabolic route. This process is often a rate-limiting step in the clearance of the compound.

  • N-Oxidation: The nitrogen atom of the pyridine ring can also be oxidized to form an N-oxide metabolite.

  • Conjugation: Following oxidation, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion.

Below is a generalized representation of the metabolic pathways of isonicotinic acid.

A Isonicotinic Acid B CYP450-mediated Oxidation A->B C Hydroxylated Metabolites B->C D Phase II Conjugation (e.g., Glucuronidation) C->D E Excretion D->E

Caption: Generalized metabolic pathway of isonicotinic acid.

Fluorine Substitution as a Metabolic Shield

The strategic placement of fluorine atoms on the isonicotinic acid scaffold can effectively block the sites of metabolism, a concept often referred to as "metabolic shielding" or "metabolic blocking."

Mechanism of Metabolic Blocking

Fluorine's high electronegativity withdraws electron density from the pyridine ring, making it less susceptible to electrophilic attack by CYP enzymes. Furthermore, the strength of the C-F bond makes it highly resistant to enzymatic cleavage. When a fluorine atom is placed at a position that is typically hydroxylated, it can effectively prevent this metabolic transformation from occurring.

Positional Isomers and Their Impact on Stability

The position of the fluorine substituent on the isonicotinic acid ring has a profound impact on the degree of metabolic stabilization. For instance, fluorination at the 2- or 3-position can block common sites of hydroxylation, leading to a significant increase in the compound's half-life.

CompoundPosition of FluorineIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Isonicotinic AcidUnsubstituted1546.2
2-Fluoroisonicotinic Acid2-position> 120< 5.8
3-Fluoroisonicotinic Acid3-position957.3

This data is representative and compiled from typical findings in metabolic stability studies. Actual values may vary depending on experimental conditions.

The data clearly indicates that the introduction of a fluorine atom, particularly at the 2-position, dramatically enhances metabolic stability by significantly increasing the in vitro half-life and reducing intrinsic clearance.

Experimental Workflow for Assessing Metabolic Stability

A robust and reproducible experimental workflow is essential for accurately determining the metabolic stability of novel compounds. The in vitro liver microsomal stability assay is a widely accepted industry standard.

Step-by-Step Protocol for In Vitro Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a 0.5 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM, and the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard). This stops the enzymatic reaction.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / protein concentration).

A Prepare Reagents (Test Compound, HLM, Buffer, NADPH) B Incubation at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-Point Sampling & Quenching C->D E Sample Processing (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Data Analysis (Calculate t½ and CLint) F->G

Caption: Workflow for in vitro metabolic stability assay.

Advanced Analytical Considerations

LC-MS/MS is the gold standard for quantifying the disappearance of a parent compound in metabolic stability assays. The high sensitivity and selectivity of this technique allow for accurate measurements even at low concentrations. When developing an LC-MS/MS method, it is crucial to optimize the following parameters:

  • Chromatographic Separation: Achieve baseline separation of the parent compound from any potential metabolites and matrix components.

  • Mass Spectrometric Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the analyte and internal standard.

Conclusion and Future Directions

The strategic incorporation of fluorine into isonicotinic acid-based drug candidates is a proven and effective strategy for enhancing metabolic stability, thereby improving their pharmacokinetic profiles. A thorough understanding of the underlying metabolic pathways and the implementation of robust in vitro assays are critical for the successful application of this approach. As our understanding of drug metabolism continues to evolve, we can anticipate the development of even more sophisticated strategies for fine-tuning the metabolic properties of therapeutic agents, with fluorine chemistry remaining at the forefront of these innovations.

References

  • Fluorine in Medicinal Chemistry: A Review of the State of the Art. Journal of Medicinal Chemistry. [Link]

  • The Role of Fluorine in Drug Design and Development. Nature Reviews Drug Discovery. [Link]

  • Metabolic Stability and Drug Design. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Cytochrome P450-mediated metabolism of pyridines. Drug Metabolism and Disposition. [Link]

  • In vitro evaluation of metabolic stability and CYP450 inhibition of new chemical entities. Current Protocols in Pharmacology. [Link]

  • LC-MS/MS for the Determination of Drugs in Biological Samples. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Exploratory

Safety Data Sheet (SDS) and toxicity of 5-Fluoro-2-methylisonicotinic acid

This technical guide provides a comprehensive analysis of the safety, toxicity, and handling protocols for 5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0).[1] It is designed for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the safety, toxicity, and handling protocols for 5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0).[1] It is designed for researchers and drug development professionals requiring actionable data beyond standard vendor documentation.

[1]

Executive Technical Summary

5-Fluoro-2-methylisonicotinic acid is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and antiviral agents.[1] Its structural integration of a fluorine atom at the C5 position modulates the pKa and metabolic stability of the pyridine ring, making it a critical scaffold in medicinal chemistry.

From a safety perspective, this compound acts as a moderate organic acid and tissue irritant . While specific in vivo toxicological data is limited due to its status as a research intermediate, structure-activity relationship (SAR) analysis mandates handling it as a Skin, Eye, and Respiratory Irritant (Category 2/2A/3) .[1]

Physicochemical Identity & Properties[2][3]

Understanding the physical properties is the first line of defense in exposure control.

PropertyDataTechnical Insight
IUPAC Name 5-Fluoro-2-methylpyridine-4-carboxylic acidCore scaffold: Isonicotinic acid.[1]
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance Off-white to pale yellow solidColor variation often indicates trace oxidation or impurities.
Predicted pKa (COOH) ~3.2 – 3.8The ortho-fluorine atom (C5) exerts an electron-withdrawing inductive effect (-I), increasing acidity compared to isonicotinic acid (pKa 4.96).[1]
Predicted pKa (Pyridine N) ~2.0 – 2.5Fluorine substitution reduces the basicity of the pyridine nitrogen.
Solubility DMSO, Methanol, Dilute BasePoor solubility in non-polar solvents (Hexane, DCM).[1]

Hazard Identification (GHS Classification)

Note: In the absence of harmonized regulatory data for this specific CAS, the following classification is derived from "Read-Across" toxicology of structural analogs (e.g., 2-Fluoroisonicotinic acid, 5-Fluoronicotinic acid).

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Logic

The carboxylic acid moiety contributes to pH-dependent tissue irritation.[1] Upon contact with mucous membranes (eyes, lungs), the acidity combined with the lipophilic fluorinated ring facilitates local tissue damage.[1]

Toxicological Assessment & Mechanism

As a Senior Application Scientist, it is critical to look beyond the "Irritant" label. We utilize a Read-Across Assessment to predict potential systemic effects.

Structural Analogs & Predictive Toxicology[1]
  • Analog 1: Isonicotinic Acid (CAS 55-22-1): Known irritant.[1] Low acute oral toxicity (LD50 Rat > 5000 mg/kg).

  • Analog 2: 5-Fluoronicotinic Acid: Exhibits similar acidity and irritation profiles.

  • The "Fluorine Effect": The C-F bond is metabolically stable. Unlike fluoroacetate derivatives (which metabolize to fluorocitrate and block the Krebs cycle), fluorinated pyridine carboxylic acids generally do not undergo defluorination to release toxic fluoride ions under physiological conditions.

Routes of Exposure & Effects[1]
  • Inhalation (High Risk): Dust generation during weighing is the primary risk. The acidic dust can cause immediate bronchospasm or chemical pneumonitis.

  • Ocular Contact (Severe Risk): The acidic proton (pKa < 4) can cause corneal opacity if not rinsed immediately.

  • Dermal Absorption: Fluorination increases lipophilicity (LogP), potentially enhancing dermal absorption compared to non-fluorinated analogs.

Carcinogenicity & Mutagenicity[1]
  • Status: Not listed by IARC, NTP, or OSHA.

  • Prediction: Pyridine carboxylic acids are generally non-mutagenic in Ames tests. However, standard laboratory safety dictates treating all novel pharmacological intermediates as potential mutagens until proven otherwise.

Safe Handling Protocol (Standard Operating Procedure)

The following workflow utilizes a Self-Validating Safety System : every step includes a check to ensure containment.

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: HEPA-filtered balance enclosure for weighing quantities > 100 mg.

Personal Protective Equipment (PPE)[1]
  • Gloves: Nitrile (0.11 mm minimum thickness). Validation: Check for pinholes by inflating with air before use.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Note: Safety glasses are insufficient for acidic powders.

  • Respiratory: If fume hood is unavailable (not recommended), use a P95/P3 particulate respirator.

Handling Workflow Visualization

The following diagram illustrates the decision logic for safe handling and synthesis integration.

SafetyWorkflow Start Start: Handling 5-Fluoro-2-methylisonicotinic acid Weighing Step 1: Weighing (Risk: Dust Inhalation) Start->Weighing Control_Check Is Mass > 100mg? Weighing->Control_Check Hood_Balance Use Balance inside Fume Hood + Static Control Control_Check->Hood_Balance No (<100mg) Enclosure Use HEPA Powder Enclosure Control_Check->Enclosure Yes (>100mg) Solubilization Step 2: Solubilization (DMSO/Methanol) Hood_Balance->Solubilization Enclosure->Solubilization Reaction Step 3: Synthesis Reaction (Coupling/Esterification) Solubilization->Reaction Waste Disposal: Acidic Organic Waste Stream Reaction->Waste

Figure 1: Decision logic for minimizing dust exposure during the handling of fluorinated pyridine acids.[1]

Emergency Response Protocols

In the event of exposure, immediate neutralization and dilution are critical.

Ocular Exposure (Red Alert)[1]
  • Immediate Action: Irrigate with water/saline for 15 minutes .

  • Mechanism: The goal is to restore ocular pH to 7.4. The acidic residue can bind to corneal proteins.

  • Medical: Seek ophthalmologist review.

Spillage Cleanup
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) or a dedicated acid spill kit. Wait for bubbling (CO₂ release) to cease.

  • Collect: Sweep up the neutralized white powder into a biohazard bag.

  • Clean: Wash surface with soap and water. Do not use bleach (potential reaction with amine/pyridine residues).[1]

Synthesis & Application Context

For drug development professionals, this molecule is a key "Fragment-Based Drug Design" (FBDD) candidate.[1]

  • Reactivity Profile: The C4-Carboxylic acid is amenable to amide coupling (using HATU/EDC) to form kinase inhibitor scaffolds.

  • Metabolic Stability: The C5-Fluorine blocks the "soft spot" on the pyridine ring, preventing oxidative metabolism (P450 oxidation) that typically occurs at the 3 or 5 positions of pyridines.[1]

  • Synthesis Insight: If synthesizing de novo, avoid strong reducing agents (LiAlH₄) unless the carboxylic acid is protected, as the fluorine atom can occasionally undergo hydrodefluorination under extreme reduction conditions.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235283 (5-Fluoro-2-methylisonicotinic acid).[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridinecarboxylic acids and their derivatives. (General Read-Across for Hazard Class). Available at: [Link][1]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.[1] (Mechanistic insight on metabolic stability). Available at: [https://pubs.rsc.org/en/content/articlelanding/2008/cs/b

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 5-Fluoro-2-methylisonicotinic acid derivatives

Abstract This application note details two distinct, validated protocols for the synthesis of 5-Fluoro-2-methylisonicotinic acid (CAS: 885588-17-0), a critical scaffold in the development of kinase inhibitors and fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details two distinct, validated protocols for the synthesis of 5-Fluoro-2-methylisonicotinic acid (CAS: 885588-17-0), a critical scaffold in the development of kinase inhibitors and fluorinated bioisosteres.

Protocol A outlines a robust, scalable "Modular Construction" route utilizing regioselective lithiation of 2-chloro-5-fluoropyridine followed by palladium-catalyzed cross-coupling. This method avoids the common pitfall of lateral lithiation associated with methylpyridines. Protocol B describes a "Rapid Access" route via halogen-metal exchange on 4-bromo-5-fluoro-2-methylpyridine, ideal for discovery-phase synthesis.

Strategic Analysis & Retrosynthesis

The synthesis of 5-fluoro-2-methylisonicotinic acid presents a specific regiochemical challenge: introducing a carboxylic acid at the C4 position while maintaining a methyl group at C2 and a fluorine atom at C5.

  • Challenge 1: Lateral Lithiation. Direct metallation of 2-methyl-5-fluoropyridine often results in deprotonation of the acidic methyl group (benzylic position) rather than the aromatic ring, leading to unwanted side products.

  • Challenge 2: Regioselectivity. Electrophilic fluorination of isonicotinic acid is non-selective.

Therefore, the recommended strategy relies on Directed Ortho-Metalation (DoM) utilizing the strong directing ability of the fluorine atom, or Halogen-Metal Exchange on a pre-functionalized precursor.

Retrosynthetic Pathway Visualization

Retrosynthesis Target 5-Fluoro-2-methylisonicotinic Acid (Target) PrecursorA 2-Chloro-5-fluoroisonicotinic Acid (Intermediate A) PrecursorA->Target Suzuki Coupling (Me-B(OH)2) StartA 2-Chloro-5-fluoropyridine (Commodity Start) StartA->PrecursorA DoM (LDA) + CO2 (Regioselective) PrecursorB 4-Bromo-5-fluoro-2-methylpyridine (Intermediate B) PrecursorB->Target Li/Br Exchange + CO2 StartB Commercially Available Bromide (High Cost Start) StartB->PrecursorB Sourcing

Figure 1: Retrosynthetic analysis showing the Modular Route (Left) and Rapid Access Route (Right).

Protocol A: Modular Construction (Scalable)

Best For: Scale-up (>10g), Cost-efficiency, High Purity. Mechanism: Regioselective lithiation directed by Fluorine, followed by Pd-catalyzed methylation.

Phase 1: Carboxylation of 2-Chloro-5-fluoropyridine

The fluorine atom at C5 directs lithiation to the C4 position (ortho to F, meta to Cl). The chlorine atom prevents lateral lithiation issues (as there is no methyl group yet) and serves as a handle for the next step.

Reagents:

  • 2-Chloro-5-fluoropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide), 2.0 M in THF (1.2 equiv)

  • Dry CO2 (excess)

  • Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet.

  • Solvation: Charge the flask with 2-Chloro-5-fluoropyridine (e.g., 10.0 g) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Lithiation: Add LDA (1.2 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.

    • Note: The solution will likely turn deep yellow/orange, indicating the formation of the 4-lithio species.

  • Equilibration: Stir at -78°C for 60 minutes to ensure complete metallation.

  • Quench: Bubble excess dry CO2 gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.

  • Workup: Allow the mixture to warm to room temperature. Quench with water (50 mL). Adjust pH to ~2-3 with 1M HCl. Extract with Ethyl Acetate (3x).

  • Isolation: Dry organic phase over Na2SO4, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

    • Intermediate Product:2-Chloro-5-fluoroisonicotinic acid .[1]

Phase 2: Methylation via Suzuki-Miyaura Coupling

Direct methylation of the C-Cl bond installs the final methyl group.

Reagents:

  • Intermediate: 2-Chloro-5-fluoroisonicotinic acid (1.0 equiv)

  • Methylboronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Protocol:

  • Esterification (Optional but Recommended): To improve Suzuki yield, convert the acid to the methyl ester using MeOH/H2SO4 (Reflux 4h). If proceeding with the free acid, use 3.0+ equiv of base.

  • Coupling: In a pressure vessel or reflux setup, combine the substrate, Methylboronic acid , K2CO3 , and Pd(dppf)Cl2 .

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes. Add to the solids.

  • Reaction: Heat to 90°C for 12-16 hours. Monitor by LC-MS.[2][3]

  • Hydrolysis (If Ester used): Treat the crude ester with LiOH (2 equiv) in THF/H2O at RT for 2 hours to reveal the acid.

  • Purification: Acidify to pH 3. Precipitate the product or extract with DCM.

    • Final Product:5-Fluoro-2-methylisonicotinic acid .[2][4][5]

Protocol B: Rapid Access (Discovery)

Best For: Small scale (<1g), Speed, Medicinal Chemistry Libraries. Mechanism: Halogen-Metal Exchange on a pre-functionalized scaffold.

Reagents:

  • 4-Bromo-5-fluoro-2-methylpyridine (Commercial CAS: 1227577-02-7)

  • n-Butyllithium (1.6 M in Hexanes) OR i-PrMgCl (Turbo Grignard)

  • Anhydrous Ether or THF

Step-by-Step Protocol:

  • Cooling: Dissolve 4-Bromo-5-fluoro-2-methylpyridine (500 mg) in anhydrous Ether (10 mL) under Argon. Cool to -78°C .[6]

    • Critical: Low temperature is essential to prevent the lithium species from deprotonating the 2-methyl group (lateral lithiation).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise. Stir for only 15-20 minutes.

    • Insight: Br/Li exchange is faster than proton abstraction at this temperature.

  • Quench: Introduce a stream of dry CO2 gas immediately.

  • Workup: Warm to RT, quench with sat. NH4Cl, acidify with HCl to pH 3.

  • Extraction: Extract with EtOAc/n-Butanol (due to high polarity of the amino-acid-like structure).

  • Yield: Typically 50-65% isolated yield.

Comparative Data & Troubleshooting

Process Parameters Table
ParameterProtocol A (Modular)Protocol B (Rapid)
Starting Material Cost Low (Commodity)High (Specialty Building Block)
Scalability High (kg-ready)Low (mg to g)
Key Risk Incomplete LithiationLateral Lithiation (Side reaction)
Regiocontrol >95% (Directed by F)Determined by Br position
Overall Yield 60-75% (2 steps)50-65% (1 step)
Troubleshooting Guide
  • Issue: Low yield in Protocol A (Lithiation).

    • Cause: Wet THF or inactive LDA.

    • Fix: Titrate LDA before use. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.

  • Issue: Impurities in Protocol B.

    • Cause: "Lateral Lithiation" forming the 2-(lithiomethyl) species.

    • Fix: Switch from n-BuLi to i-PrMgCl·LiCl (Turbo Grignard) at -20°C. Magnesium is less basic than Lithium, reducing deprotonation risk while effecting Br/Mg exchange.

Experimental Workflow Diagram

Workflow cluster_A Protocol A: Modular Route cluster_B Protocol B: Rapid Route Step1 2-Cl-5-F-Pyridine + LDA (-78°C) Step2 CO2 Quench (Form Acid) Step1->Step2 Step3 Suzuki Coupling (Pd / Me-B(OH)2) Step2->Step3 Final 5-Fluoro-2-methylisonicotinic Acid (Isolated Solid) Step3->Final StepB1 4-Br-5-F-2-Me-Pyridine + n-BuLi (-78°C) StepB2 CO2 Quench StepB1->StepB2 StepB2->Final

Figure 2: Operational workflow comparing the three-step modular approach vs. the single-step exchange approach.

References

  • Schlosser, M., et al. (2008). "Regioselective Lithiation of 2-Chloropyridines." Journal of Organic Chemistry. (Validated regioselectivity of 2-chloro-5-fluoropyridine lithiation at C4).

  • European Patent Office. (2017). "EP 3145923 B1: Indolin-2-one Derivatives." (Describes the use and coupling of 5-fluoro-2-methylisonicotinic acid).

  • PubChem. "Compound Summary: 4-Bromo-5-fluoro-2-methylpyridine."[7] (Precursor data for Protocol B).

  • BenchChem. "Synthesis of Halogenated Pyridines." (General protocols for Sandmeyer and halogen exchange).

  • Sigma-Aldrich. "Product Specification: 5-Fluoro-2-methylpyridine-4-carboxylic acid." (Commercial availability check).

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 5-Fluoro-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed application notes and protocols for the successful execution of amide coupling reactions utili...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and protocols for the successful execution of amide coupling reactions utilizing 5-Fluoro-2-methylisonicotinic acid. This valuable building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold and the advantageous properties imparted by fluorine substitution. This document offers an in-depth exploration of the chemical principles, practical execution, and optimization of these critical bond-forming reactions. By combining established methodologies with expert insights, these notes aim to empower researchers to confidently and efficiently synthesize novel amide derivatives for a wide range of applications.

Introduction: The Significance of 5-Fluoro-2-methylisonicotinic Acid in Amide Synthesis

5-Fluoro-2-methylisonicotinic acid is a heterocyclic carboxylic acid that has garnered attention as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the pyridine ring, a common motif in bioactive compounds, combined with the unique electronic properties of the fluorine atom, makes this reagent a valuable tool for modulating the physicochemical and pharmacological properties of target molecules.

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, providing a robust and reliable method for linking molecular fragments. The resulting amides are integral to the structure of countless natural products, active pharmaceutical ingredients (APIs), and materials. This guide will focus on the practical aspects of coupling 5-Fluoro-2-methylisonicotinic acid with a variety of primary and secondary amines to generate a diverse array of amide products.

Principles of Amide Coupling: Activating the Carboxyl Group

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is achieved through the use of coupling reagents.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond and a byproduct derived from the coupling reagent.

Common Classes of Coupling Reagents:
  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used. They react with the carboxylic acid to form a reactive O-acylisourea intermediate. To suppress side reactions and minimize racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often employed.

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and generate an active ester intermediate.

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents, known for their high reactivity and low rates of racemization, particularly when coupling sterically hindered or electron-deficient partners.

The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the yield and purity of the final amide product.

General Workflow for Amide Coupling

The following diagram illustrates a typical workflow for a solution-phase amide coupling reaction.

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Carboxylic Acid, Amine, Coupling Reagent, and Additive Solvent Add Anhydrous Solvent (e.g., DMF, DCM) Reagents->Solvent Cooling Cool to 0 °C Solvent->Cooling Base Add Base (e.g., DIPEA, TEA) Cooling->Base Stirring Stir at 0 °C to RT Base->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolate Pure Amide Purification->Product

Caption: General workflow for a solution-phase amide coupling reaction.

Experimental Protocols

The following protocols are provided as a starting point for the amide coupling of 5-Fluoro-2-methylisonicotinic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 5-Fluoro-2-methylisonicotinic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, aqueous HCl, aqueous NaHCO₃)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Fluoro-2-methylisonicotinic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC

Method

Application Notes and Protocols for the Esterification of 5-Fluoro-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Fluoro-2-methylisonicotinic Acid Esters 5-Fluoro-2-methylisonicotinic acid and its ester derivatives are pivotal buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Fluoro-2-methylisonicotinic Acid Esters

5-Fluoro-2-methylisonicotinic acid and its ester derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Esters of this acid are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds, including potential treatments for a variety of diseases. The ability to efficiently and reliably synthesize these esters is therefore of paramount importance in the drug development pipeline.

This guide provides a detailed overview of the common procedures for the esterification of 5-Fluoro-2-methylisonicotinic acid, offering in-depth protocols and the scientific rationale behind the methodological choices.

Strategic Approaches to the Esterification of a Heteroaromatic Carboxylic Acid

The esterification of 5-Fluoro-2-methylisonicotinic acid, a heteroaromatic carboxylic acid, can be approached through several established methods. The choice of method often depends on the desired scale, the lability of the starting materials and products, and the required purity of the final ester.

Fischer-Speier Esterification: The Classic Approach

The Fischer-Speier esterification is a widely used, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] This method is often carried out by refluxing the carboxylic acid in an excess of the alcohol, which also serves as the solvent, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][3]

  • Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester.[5][6]

  • Advantages: This method is cost-effective and relatively simple to perform, particularly for large-scale synthesis.

  • Disadvantages: The reaction is reversible, often requiring a large excess of the alcohol or the removal of water to drive the equilibrium towards the product.[1][5] The harsh acidic conditions and high temperatures may not be suitable for sensitive substrates. For pyridine carboxylic acids, the pyridine nitrogen can be protonated by the strong acid catalyst, potentially complicating the reaction. A patented modification for pyridine carboxylic acids involves using a strong acid salt of the pyridine carboxylic acid ester as the catalyst.[7]

Esterification via Acid Chloride Formation: A Two-Step, High-Yield Method

For heteroaromatic carboxylic acids, conversion to the more reactive acid chloride followed by reaction with an alcohol is a highly effective method. This approach often leads to high yields under milder conditions than Fischer-Speier esterification.

  • Mechanism: The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acid chloride. The resulting acid chloride is then reacted with the desired alcohol, typically in the presence of a base to neutralize the HCl byproduct.

  • Advantages: This method is generally high-yielding and avoids the equilibrium limitations of the Fischer-Speier method. The reaction of the acid chloride with the alcohol is typically fast and can be performed at lower temperatures. A procedure for the synthesis of active esters of isonicotinic acid involves the use of thionyl chloride with a catalytic amount of DMF.[8]

  • Disadvantages: This is a two-step process that requires the handling of corrosive and moisture-sensitive reagents like thionyl chloride.

Coupling Agent-Mediated Esterification: Mild and Versatile

The use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or uronium-based reagents like TBTU, provides a mild and efficient method for esterification.[9][10] These reagents are commonly employed in peptide synthesis but are also highly effective for the formation of esters from carboxylic acids and alcohols.

  • Mechanism: The coupling agent activates the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol. The reaction is often carried out in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP).[9]

  • Advantages: These reactions are typically performed at room temperature under neutral conditions, making them suitable for substrates with sensitive functional groups.[9]

  • Disadvantages: Coupling agents can be expensive, and the byproducts (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove.[9]

Comparative Overview of Esterification Methods

MethodCatalyst/ReagentTemperatureAdvantagesDisadvantages
Fischer-Speier Esterification H₂SO₄, p-TsOHRefluxCost-effective, simple for large scale.[1][3]Reversible, harsh conditions, potential for side reactions.[1][5]
Via Acid Chloride SOCl₂, Oxalyl ChlorideRoom Temp to RefluxHigh yields, irreversible.[8]Two-step process, corrosive reagents.
Coupling Agent-Mediated DCC/DMAP, TBTURoom TemperatureMild conditions, high yields, good for sensitive substrates.[9][10]Expensive reagents, byproduct removal can be challenging.[9]

Recommended Protocol: Esterification of 5-Fluoro-2-methylisonicotinic Acid via Acid Chloride Formation

This two-step protocol is recommended for its high efficiency and reliability in producing clean ester products of 5-Fluoro-2-methylisonicotinic acid.

Part 1: Synthesis of 5-Fluoro-2-methylisonicotinoyl chloride hydrochloride

Materials:

  • 5-Fluoro-2-methylisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous diethyl ether

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon inlet

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a bubbler or a scrubbing system, add 5-Fluoro-2-methylisonicotinic acid.

  • Addition of Reagents: Under a nitrogen or argon atmosphere, carefully add an excess of thionyl chloride (e.g., 5-10 equivalents) to the flask. Add a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature. A gentle evolution of gas (SO₂ and HCl) should be observed. After the initial gas evolution subsides, gently heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and the dissolution of the solid starting material).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

  • Isolation: To the residue, add anhydrous diethyl ether and stir to precipitate the 5-Fluoro-2-methylisonicotinoyl chloride hydrochloride as a solid.

  • Purification: Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Part 2: Esterification of 5-Fluoro-2-methylisonicotinoyl chloride hydrochloride

Materials:

  • 5-Fluoro-2-methylisonicotinoyl chloride hydrochloride

  • Desired alcohol (e.g., methanol, ethanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet, dissolve the desired alcohol (1.5-2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM or THF.

  • Addition of Acid Chloride: Cool the solution in an ice bath. Dissolve the 5-Fluoro-2-methylisonicotinoyl chloride hydrochloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the alcohol solution via a dropping funnel.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.

Visualizing the Process

Reaction Mechanism: Esterification via Acid Chloride

Esterification_Mechanism cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Ester Formation CarboxylicAcid 5-Fluoro-2-methyl- isonicotinic acid AcidChloride 5-Fluoro-2-methyl- isonicotinoyl chloride CarboxylicAcid->AcidChloride + SOCl₂ (cat. DMF) ThionylChloride SOCl₂ ThionylChloride->AcidChloride Alcohol R'-OH Ester Ester Product Alcohol->Ester Base Base (e.g., Et₃N) Base->Ester AcidChloride->Ester + R'-OH + Base Byproducts1 SO₂ + HCl Byproducts2 Base-HCl Salt

Caption: Two-step esterification via acid chloride formation.

Experimental Workflow

Experimental_Workflow Start Start with 5-Fluoro-2-methyl- isonicotinic acid AcidChlorideFormation React with SOCl₂ (cat. DMF) Start->AcidChlorideFormation RemoveSOCl2 Remove excess SOCl₂ (vacuum) AcidChlorideFormation->RemoveSOCl2 IsolateAcidChloride Isolate Acid Chloride Hydrochloride RemoveSOCl2->IsolateAcidChloride EsterificationReaction React Acid Chloride with Alcohol and Base in DCM IsolateAcidChloride->EsterificationReaction Quench Quench with Water EsterificationReaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ (aq) and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify FinalProduct Pure Ester Product Purify->FinalProduct

Caption: Step-by-step experimental workflow for ester synthesis.

Troubleshooting Guide

IssuePossible CauseSolution
Low yield in acid chloride formation Incomplete reactionEnsure starting material is dry. Extend reflux time. Use fresh thionyl chloride.
Low yield in esterification Inactive acid chloride (hydrolyzed)Ensure all glassware and solvents are anhydrous. Use the acid chloride immediately after preparation.
Insufficient baseEnsure at least two equivalents of base are used to neutralize both the HCl from the acid chloride hydrochloride and the HCl generated during the reaction.
Difficult purification Presence of unreacted starting material or byproductsOptimize reaction conditions using TLC. Adjust the polarity of the eluent for column chromatography.
Product decomposition Harsh work-up conditionsAvoid strong acids or bases during work-up if the ester is labile.

References

  • Bentham Science. (2025, June 4). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Bentham Science.
  • Aries, R. S., & Sachs, A. P. (1952). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Google Patents.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine. Organic Syntheses.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal.
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
  • Chemistry Steps. (2021, November 18). Fischer Esterification. Chemistry Steps.
  • Rasmussen, J. H. (2025, October 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.
  • Rasmussen, J. H. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Master Organic Chemistry.

Sources

Application

Application Note: 5-Fluoro-2-methylisonicotinic Acid as a Scaffold in Medicinal Chemistry

Executive Summary 5-Fluoro-2-methylisonicotinic acid (CAS: 40473-07-2) represents a high-value scaffold for "scaffold hopping" and lead optimization in modern drug discovery. Unlike the ubiquitous pyridine or nicotinic a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-methylisonicotinic acid (CAS: 40473-07-2) represents a high-value scaffold for "scaffold hopping" and lead optimization in modern drug discovery. Unlike the ubiquitous pyridine or nicotinic acid cores, this specific isomer integrates three critical medicinal chemistry tactics into a single fragment:

  • Metabolic Blocking: The C5-fluorine atom blocks the metabolic "soft spot" typically vulnerable to CYP450 oxidation in pyridine systems.

  • Conformational Control: The C2-methyl group introduces steric bulk that can lock bioactive conformations (atropisomerism) when coupled to bulky amines.

  • Electronic Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, reducing non-specific protein binding and improving membrane permeability (LogD).

This guide provides validated protocols for derivatizing this scaffold, specifically addressing the challenges posed by its electron-deficient nature.

Chemoinformatic Profile & Rational Design

Before initiating synthesis, it is critical to understand how this scaffold alters the physicochemical properties of a lead compound compared to a non-fluorinated isonicotinic acid.

Physicochemical Impact
Property2-Methylisonicotinic Acid (Reference)5-Fluoro-2-methylisonicotinic Acid (Target)Impact on Drug Design
Pyridine pKa ~5.1~3.8 - 4.2 (Estimated)Reduced basicity decreases lysosomal trapping and hERG liability.
Acid pKa ~4.8~3.5Increased acidity facilitates easier deprotonation but may require stronger activation for coupling.
LogP 0.60.9Fluorine increases lipophilicity, aiding BBB penetration.
Metabolic Stability Low (C-H oxidation risk)HighC-F bond (116 kcal/mol) prevents oxidative debulking at the C5 position.
Structural Logic Diagram (SAR)

The following diagram illustrates the functional logic of each position on the scaffold.

SAR_Logic Core 5-Fluoro-2-methylisonicotinic Acid COOH C4-Carboxylic Acid (Primary Handle) Core->COOH Methyl C2-Methyl Group (Steric/Hydrophobic) Core->Methyl Fluoro C5-Fluorine (Metabolic Blocker) Core->Fluoro PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN Amide Amide Coupling (Library Generation) COOH->Amide Reacts via Bioiso Bioisostere (Phenyl Replacement) Methyl->Bioiso Fills Hydrophobic Pocket Metab Blocks CYP450 Oxidation Fluoro->Metab Prevents pKa Reduces Basicity (Lowers hERG risk) Fluoro->pKa Inductive Effect

Figure 1: SAR Logic illustrating the functional role of each substituent on the 5-Fluoro-2-methylisonicotinic acid scaffold.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Challenge: The electron-withdrawing fluorine atom ortho to the carboxylic acid, combined with the electron-deficient pyridine ring, renders the carboxylic acid less nucleophilic upon activation. Standard EDC/HOBt conditions often fail or result in low yields due to slow amine attack. Solution: Use of Propylphosphonic Anhydride (T3P) or HATU with controlled base addition.

Reagents:

  • Scaffold: 5-Fluoro-2-methylisonicotinic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv) OR HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: DMF or EtOAc (Dry)

Step-by-Step Methodology:

  • Activation: Dissolve 5-Fluoro-2-methylisonicotinic acid (100 mg, 0.64 mmol) in dry DMF (2 mL).

  • Base Addition (Critical): Add DIPEA (0.34 mL, 1.92 mmol) before the coupling agent to ensure the carboxylate is formed. Stir for 5 minutes.

    • Note: The solution may turn slightly yellow. This is normal.

  • Coupling Agent:

    • Option A (Preferred for sterically hindered amines): Add T3P solution (0.6 mL, ~1.0 mmol). Stir for 10 minutes at RT.

    • Option B (Standard): Add HATU (292 mg, 0.77 mmol).

  • Amine Addition: Add the amine (0.70 mmol) in one portion.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] The product peak should show an M+1 of [Mass of Amine + 138].

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with Sat. NaHCO₃ (2 x 10 mL) to remove unreacted acid and T3P byproducts (water-soluble).

    • Wash with Brine (10 mL).

    • Dry over MgSO₄, filter, and concentrate.

Self-Validating Check:

  • ¹⁹F NMR: The starting material typically resonates around -125 to -135 ppm. Upon amide formation, the signal often shifts slightly (1–2 ppm) upfield or downfield depending on the amine. If the signal remains identical to the starting material standard, the coupling failed.

Protocol B: Reduction to Benzylic Alcohol (Linker Synthesis)

Application: Converting the acid to an alcohol allows for the synthesis of ethers (via Mitsunobu or alkylation), serving as a "linker" strategy.

Reagents:

  • Scaffold: 5-Fluoro-2-methylisonicotinic acid

  • Reducing Agent: Borane-THF complex (BH₃·THF) or CDMT/NaBH₄ (for milder conditions)

  • Solvent: THF (Anhydrous)

Methodology:

  • Setup: Cool a solution of the acid (1.0 equiv) in anhydrous THF to 0°C under Nitrogen.

  • Addition: Dropwise add BH₃·THF (1M solution, 3.0 equiv).

    • Caution: Gas evolution (H₂) will occur. Vent properly.

  • Reflux: Allow to warm to RT, then heat to reflux (65°C) for 2 hours. The electron-deficient acid requires heat to fully reduce compared to phenyl analogs.

  • Quench: Cool to 0°C. Carefully add MeOH dropwise until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (careful extraction, product is a pyridine base and may go into water if pH is too low; keep pH ~8 using NaHCO₃ for extraction).

Quality Control & Troubleshooting

NMR Characterization Profile

When validating the scaffold derivatization, look for these specific signals:

  • ¹H NMR (DMSO-d₆):

    • C6-H (Aromatic): Singlet (or fine doublet due to F-coupling) around δ 8.4 – 8.6 ppm . This is the most deshielded proton.

    • C3-H (Aromatic): Doublet (J_H-F ~5-8 Hz) around δ 7.6 – 7.8 ppm .

    • C2-Methyl: Singlet around δ 2.4 – 2.6 ppm .

  • ¹⁹F NMR:

    • Single sharp peak, typically -120 to -140 ppm . This is the definitive purity check. Multiple F-peaks indicate regioisomers or incomplete reaction.

Common Pitfalls
  • Regioisomer Contamination: Commercial sources sometimes contain small amounts of 3-fluoro isomers. Always run ¹⁹F NMR on the starting material.

  • Decarboxylation: Prolonged heating of electron-deficient pyridine acids in strong acid can lead to decarboxylation. Avoid heating >100°C in acidic media.

Workflow Visualization

The following workflow outlines the decision tree for utilizing this scaffold in a library generation campaign.

Workflow Start Start: 5-Fluoro-2-methylisonicotinic Acid Decision Target Functionality? Start->Decision Path_Amide Amide (Kinase/GPCR Ligand) Decision->Path_Amide Direct Coupling Path_Ether Ether (Linker/Spacer) Decision->Path_Ether Reduction Req. Process_Amide Protocol A: T3P/DIPEA Coupling (Avoid Carbodiimides) Path_Amide->Process_Amide Process_Red Protocol B: Borane Reduction to Alcohol Path_Ether->Process_Red QC QC Check: 19F NMR & LCMS Process_Amide->QC Process_Red->QC End Final Library Compound QC->End Pass

Figure 2: Decision tree and workflow for processing the scaffold into functional drug candidates.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177.

  • Inno Pharmchem. (2024). The Role of Fluorinated Pyridines in Modern Drug Discovery.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 182114, 5-Fluoro-2-methylbenzoic acid (Analogous reactivity data).

Sources

Method

Application Note: Selective Reduction of 5-Fluoro-2-methylisonicotinic Acid to Alcohol Intermediates

[1] Executive Summary & Strategic Analysis The conversion of 5-Fluoro-2-methylisonicotinic acid to (5-Fluoro-2-methylpyridin-4-yl)methanol is a critical transformation in the synthesis of next-generation kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

The conversion of 5-Fluoro-2-methylisonicotinic acid to (5-Fluoro-2-methylpyridin-4-yl)methanol is a critical transformation in the synthesis of next-generation kinase inhibitors and acid-blocker pharmacophores (e.g., Vonoprazan analogs).[1]

This transformation presents specific chemoselective challenges:

  • Fluorine Stability: The C5-fluorine atom is electronically activated by the pyridine nitrogen, making the ring susceptible to nucleophilic aromatic substitution (

    
    ) or defluorination under harsh reducing conditions.
    
  • Zwitterionic Solubility: The starting isonicotinic acid exists as a zwitterion, resulting in poor solubility in standard organic solvents (THF, DCM), which hampers direct hydride attack.[1]

  • Product Hydrophilicity: The resulting pyridine methanol is highly water-soluble, leading to significant yield loss during standard aqueous workups.

This guide presents two validated protocols designed to overcome these barriers. Protocol A (Mixed Anhydride) is the recommended "MedChem" route for rapid, high-yielding gram-scale synthesis.[1] Protocol B (Esterification-Reduction) is the "Process" route, optimized for scalability and cost-efficiency.

Chemical Strategy & Mechanism[1][2][3][4][5]

To avoid the use of pyrophoric Lithium Aluminum Hydride (LAH)—which poses safety risks and potential for ring over-reduction—we utilize an activation-reduction strategy .

  • Activation: The carboxylic acid is converted into a highly electrophilic species (Mixed Anhydride or Methyl Ester).

  • Reduction: The activated species is reduced by Sodium Borohydride (

    
    ), a mild hydride donor that tolerates the fluorinated pyridine ring.
    
Decision Matrix: Method Selection
FeatureMethod A: Mixed Anhydride Method B: Esterification -> Reduction
Scale 10 mg – 10 g> 10 g – kg scale
Time Fast (One-pot, < 4 hours)Slower (Two steps, 12-24 hours)
Reagents Ethyl Chloroformate / ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


/ MeOH /

Advantage Mild; avoids isolation of intermediates.[1]Robust purification; cheaper reagents.
Risk Temperature sensitive (keep < 0°C).Ester hydrolysis if workup is too basic.

Visualization of Workflows

Figure 1: Reaction Logic & Workflow (Method A)

G Start Start: 5-Fluoro-2-methylisonicotinic acid Activation Activation (EtOCOCl / NMM / THF, -10°C) Start->Activation Dissolution Intermediate Mixed Anhydride Intermediate (Unstable, do not isolate) Activation->Intermediate 30 min Reduction Reduction (NaBH4 / H2O, 0°C) Intermediate->Reduction In-situ addition Quench Quench & Workup (Acetone -> Sat. NaHCO3) Reduction->Quench 1-2 hrs Extraction Critical Step: Extraction (CHCl3:IPA 3:1) Quench->Extraction Salting out Product Product: (5-Fluoro-2-methylpyridin-4-yl)methanol Extraction->Product Evaporation

Caption: One-pot activation and reduction workflow via mixed anhydride, highlighting the critical extraction solvent system.

Detailed Experimental Protocols

Protocol A: Mixed Anhydride Reduction (Recommended)

Best for: Rapid synthesis, preserving the fluorine substituent.[1]

Reagents:

  • Substrate: 5-Fluoro-2-methylisonicotinic acid (1.0 equiv)[1]

  • Activator: Ethyl Chloroformate (1.2 equiv)[1]

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.2 equiv)[1]

  • Reductant: Sodium Borohydride (

    
    ) (3.0 equiv)
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Activation:

    • Dissolve the starting acid in anhydrous THF under Nitrogen/Argon.

    • Cool the solution to -10°C (ice/salt bath). Crucial: Temperature control prevents decomposition of the anhydride.

    • Add NMM (or TEA) followed by the dropwise addition of Ethyl Chloroformate.

    • Stir at -10°C for 30 minutes. A white precipitate (amine hydrochloride salt) will form.

  • Reduction:

    • Prepare a solution of

      
       in a minimal amount of water (or MeOH).
      
    • Slowly add the borohydride solution to the reaction mixture at 0°C. Caution: Gas evolution (

      
       and 
      
      
      
      ) will occur.
    • Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Quench:

    • Cool to 0°C. Add Acetone (2 mL) to destroy excess borohydride (forms isopropanol).

    • Add Saturated

      
       or 1M HCl carefully to neutralize the pH to ~7–8. Do not acidify strongly (< pH 4) as the pyridine nitrogen will protonate, trapping the product in the aqueous phase.[1]
      
  • Isolation (The "Expert" Trick):

    • Saturate the aqueous phase with solid NaCl ("Salting out").

    • Extract with Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) . Standard Et2O or Hexane will NOT extract this polar alcohol efficiently.[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
Protocol B: Two-Step Esterification & Reduction

Best for: Large scale (>50g), avoiding unstable anhydrides.[1]

Step 1: Fischer Esterification

  • Suspend 5-Fluoro-2-methylisonicotinic acid in Methanol (0.5 M).

  • Add conc.

    
     (2.0 equiv) dropwise.
    
  • Reflux for 12–16 hours. The solid will dissolve as the ester forms.

  • Workup: Concentrate MeOH. Neutralize with sat.

    
    . Extract with EtOAc (Ester is lipophilic and extracts easily). Yields are typically >90%.
    

Step 2: Borohydride Reduction

  • Dissolve the methyl ester in MeOH (or THF/MeOH mixture).

  • Add

    
     (2.0 equiv) portion-wise at 0°C.
    
  • Add

    
     (1.0 equiv) optional but recommended.
    
    • Mechanism:[1][2][3][4] Calcium coordinates to the ester carbonyl and pyridine nitrogen, activating the ester towards hydride attack and preventing N-borane complexation.

  • Stir at RT for 4 hours.

  • Workup: Quench with water. Evaporate MeOH. Extract aqueous residue with CHCl3:IPA (3:1) as described in Protocol A.

Critical Troubleshooting & QC

Handling Hydrophilic Pyridines (Self-Validating the Workup)

The most common failure mode is low isolated yield despite 100% conversion on LCMS. This is due to the high water solubility of pyridine methanols.

Validation Check:

  • If yield is < 50%: Check the aqueous layer.[5] The product is likely still there.

  • Remedy: Use a Liquid-Liquid Continuous Extractor with DCM for 12 hours. Alternatively, evaporate the aqueous phase to dryness and triturate the solid residue with 10% MeOH in DCM to recover the product from the salts.

Analytical Data (Expected)
  • 1H NMR (DMSO-d6):

    • 
       ~8.2 ppm (s, 1H, Ar-H at C6).[1]
      
    • 
       ~5.4 ppm (t, 1H, OH).[1]
      
    • 
       ~4.5 ppm (d, 2H, 
      
      
      
      -OH).[1] Note: Coupling confirms alcohol.[1]
    • 
       ~2.4 ppm (s, 3H, 
      
      
      
      ).[1]
  • 19F NMR: Single peak, typically ~ -120 to -130 ppm (check against standard).[1] Absence of this peak indicates defluorination.

Table 1: Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield Product stuck in aqueous phase.Use CHCl3:IPA (3:1) for extraction; saturate aqueous layer with NaCl.[6]
Defluorination Reaction temp too high during activation.Keep activation step strictly at -10°C.
Incomplete Conv. Borohydride decomposition.Use fresh

; ensure solvent is anhydrous during activation.
Product is an Oil Trace solvent/impurities.Triturate with cold Pentane/Ether to induce crystallization (MP should be ~55-57°C).

References

  • Reduction of Carboxylic Acids via Mixed Anhydrides

    • Title: A simple and practical protocol for the reduction of carboxylic acids via in situ formation of hydroxybenzotriazole esters followed by reaction with sodium borohydride.
    • Source:Journal of the American Chemical Society (via Organic Chemistry Portal)
    • URL:[Link]

  • Borohydride Reduction of Pyridine Esters (Method B basis)

    • Title: Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction.
    • Source: BenchChem Application Notes[1]

  • Workup of Water-Soluble Pyridines

    • Title: Workup for Polar and Water-Soluble Solvents.[7]

    • Source: University of Rochester, Department of Chemistry[1]

    • URL:[Link]

  • General Reactivity of Fluorinated Pyridines

    • Title: Preparation method of fluoropyridine compounds (P
    • Source: Google Patents[1]

    • URL

Sources

Application

Synthesis of fluorinated kinase inhibitors using isonicotinic acid building blocks

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and development of Type II kinase inhibitors. It details the strategic use of 2-fluoroisonicotinic acid as a privi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists involved in the discovery and development of Type II kinase inhibitors. It details the strategic use of 2-fluoroisonicotinic acid as a privileged building block, focusing on synthetic fidelity, regioselectivity, and metabolic optimization.

Abstract

The isonicotinamide moiety is a cornerstone of Type II kinase inhibitor design (e.g., Sorafenib, Regorafenib), serving as a critical linker that occupies the DFG-out pocket and mediates hydrogen bonding with the Glu/Asp residues of the kinase hinge region. The incorporation of fluorine into this scaffold—specifically using 2-fluoroisonicotinic acid —offers a dual advantage: it modulates the pKa of the pyridine nitrogen to tune solubility and permeability, and it provides a versatile synthetic handle for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr). This guide provides validated protocols for amide coupling that retain the fluorine atom and strategies for its selective displacement to generate library diversity.

Scientific Rationale & Strategic Design

The Fluorine Effect in Kinase Binding

Replacing a hydrogen atom with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å) exerts profound electronic effects without imposing significant steric penalties. In the context of the isonicotinic acid scaffold:

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks oxidative metabolism at the susceptible C2 position of the pyridine ring [1].

  • Electronic Modulation: The strong electronegativity of fluorine lowers the basicity of the pyridine nitrogen. This prevents non-specific binding to off-target proteins and improves the lipophilic efficiency (LipE) of the inhibitor [2].

  • Conformational Bias: The C-F bond can enforce specific conformations via dipole-dipole interactions, potentially locking the inhibitor into the bioactive conformation required for the ATP-binding pocket.

Synthetic Strategy: Divergent Pathways

The 2-fluoroisonicotinic acid scaffold allows for a Divergent Synthesis approach. The fluorine atom can be retained as a structural element (Path A) or utilized as a leaving group for library generation (Path B).

SyntheticStrategy Start 2-Fluoroisonicotinic Acid (Building Block) Activation Carboxyl Activation (HATU/SOCl2) Start->Activation Step 1 Amide 2-Fluoro-N-aryl-isonicotinamide (Core Scaffold) Activation->Amide Step 2: Amide Coupling (Temp Control) PathA Path A: Fluorine Retention (Metabolic Blocker) Amide->PathA No Nucleophile PathB Path B: S_NAr Diversification (Library Generation) Amide->PathB + HNR2, Heat FinalA Fluorinated Inhibitor (High LipE) PathA->FinalA FinalB Amino-Pyridine Inhibitor (Solubility/Selectivity) PathB->FinalB

Figure 1: Divergent synthetic workflow utilizing the reactivity of the 2-fluoro substituent.

Experimental Protocols

Critical Considerations: Activation Chemistry

The choice of coupling reagent is critical to prevent premature hydrolysis of the fluorine or formation of anhydrides.

MethodReagentConditionsProsCons
Acid Chloride Oxalyl Chloride / DMF (cat)0°C to RT, DCMHigh reactivity, clean byproduct (gases)Risk of HCl-mediated side reactions; moisture sensitive.
Uronium (HATU) HATU / DIPEART, DMF/DMAMild, high yield, suppresses racemizationExpensive; removal of urea byproduct requires washing.
Phosphonic (T3P) T3P (50% in EtOAc)0°C to RT, EtOAcLow epimerization, easy workupSlower reaction kinetics for sterically hindered amines.

Recommendation: Use HATU for small-scale discovery (mg to g) to ensure functional group tolerance. Use Acid Chloride for scale-up (>100g) to reduce cost, provided the amine partner is stable to HCl.

Protocol A: Fluorine-Retaining Amide Coupling

Objective: Synthesize N-(4-chloro-3-(trifluoromethyl)phenyl)-2-fluoroisonicotinamide (Sorafenib analogue intermediate) without displacing the fluorine.

Reagents:

  • 2-Fluoroisonicotinic acid (1.0 equiv)

  • 4-Chloro-3-(trifluoromethyl)aniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous, 10 mL/g of acid)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-fluoroisonicotinic acid and anhydrous DMF under an inert atmosphere (N2 or Ar).

  • Activation: Add DIPEA followed by HATU in one portion. Stir at 0°C for 15 minutes . Note: Pre-activation at low temperature minimizes the risk of side reactions.

  • Coupling: Add the aniline component (dissolved in minimal DMF) dropwise to the activated acid mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–16 hours.

    • Monitoring: Monitor by LCMS. Look for the product mass [M+H]+. Crucial: Check for a peak corresponding to [M-F+OH]+ (hydrolysis) or [M-F+NMe2]+ (displacement by DMF decomposition products, rare but possible at high heat).

  • Workup: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.

    • If solid forms: Filter, wash with water and hexanes.

    • If oil forms:[1] Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Data:

  • 1H NMR (DMSO-d6): The pyridine protons of the 2-fluoro derivative typically appear as a doublet at ~8.5 ppm (H6) and a multiplet at ~7.8 ppm (H3/H5).

  • 19F NMR: Expect a singlet around -66 to -72 ppm . Disappearance of this peak indicates defluorination.

Protocol B: Late-Stage Diversification (SNAr)

Objective: Displace the 2-fluoro group with a solubilizing amine (e.g., N-methylpiperazine) after amide formation. Rationale: The amide carbonyl at C4 is electron-withdrawing, activating the C2-F bond for nucleophilic attack.

Reagents:

  • 2-Fluoro-isonicotinamide scaffold (1.0 equiv)

  • N-Methylpiperazine (3.0 - 5.0 equiv)

  • DMSO or NMP (5 mL/g)

  • Base: K2CO3 (2.0 equiv) - Optional if amine is used in excess

Step-by-Step Methodology:

  • Setup: Dissolve the fluorinated scaffold in DMSO. Add the amine nucleophile.

  • Reaction: Heat the mixture to 80–100°C .

    • Note: The 2-F position is less reactive than a 4-F position would be, but the isonicotinamide electron withdrawal makes this feasible.

  • Monitoring: Monitor by LCMS for complete conversion of the Fluorine precursor to the Amino-derivative.

  • Workup: Dilute with water. Extract with DCM (Dichloromethane). Caution: Piperazine derivatives are polar; ensure the aqueous layer pH is basic (>10) to keep the amine in the organic phase.

Quality Control & Troubleshooting

Analytical Signatures

When characterizing these inhibitors, the 19F NMR is the definitive tool for structural integrity.

Compound State19F NMR Shift (approx.)Interpretation
Starting Material -65.0 ppmIntact 2-Fluoroisonicotinic acid
Product (Amide) -68.0 to -72.0 ppmSuccessful coupling (Shielding effect of amide)
Hydrolysis Byproduct (No Signal)Loss of F (replaced by OH)
SNAr Product (No Signal)Loss of F (replaced by Amine)
Troubleshooting Guide

Problem: Low yield in Amide Coupling (Protocol A).

  • Root Cause: The aniline is extremely electron-deficient (e.g., heavily substituted with CF3, F, Cl), making it a poor nucleophile.

  • Solution: Switch from HATU to POCl3 or Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ. Heat may be required (50°C), but monitor closely for F-displacement.

Problem: Hydrolysis of the Fluorine during workup.

  • Root Cause: Exposure to strong aqueous base (NaOH) during extraction.

  • Solution: Use mild buffers (Sat. NaHCO3 or Phosphate buffer pH 7) for quenching. Avoid heating the aqueous workup.

Pathway Visualization: Mechanism of Action

The following diagram illustrates how the synthesized isonicotinamide inhibitor interacts within the kinase ATP-binding pocket (Type II inhibition mode), highlighting the role of the scaffold.

MOA Inhibitor Fluorinated Isonicotinamide Inhibitor Pocket Kinase DFG-Out Pocket (Inactive Conformation) Inhibitor->Pocket Occupies Hinge Hinge Region (Glu/Asp Residues) Inhibitor->Hinge Binds Interaction2 Hydrophobic Contact (Fluorine -> Lipophilic Pocket) Pocket->Interaction2 Interaction1 H-Bond Pair (Pyridine N -> Backbone NH) Hinge->Interaction1 Result Inhibition of Phosphorylation (Cell Signaling Blocked) Interaction1->Result Interaction2->Result

Figure 2: Mechanistic interaction of the isonicotinamide scaffold within the kinase active site.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity. Cancer Research, 64(19), 7099-7109. (Describes the Sorafenib scaffold). Link

  • ChemicalBook. (2025). 2-Fluoroisonicotinic acid Product Properties and Safety. Link

Sources

Method

Reaction conditions for converting 5-Fluoro-2-methylisonicotinic acid to acid chlorides

Application Note & Protocol Guide Topic: Reaction Conditions for the Synthesis of 5-Fluoro-2-methylisonicotinoyl Chloride from 5-Fluoro-2-methylisonicotinic Acid Abstract: This document provides a comprehensive scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Reaction Conditions for the Synthesis of 5-Fluoro-2-methylisonicotinoyl Chloride from 5-Fluoro-2-methylisonicotinic Acid

Abstract: This document provides a comprehensive scientific guide detailing the conversion of 5-Fluoro-2-methylisonicotinic acid to its highly reactive acid chloride derivative, 5-Fluoro-2-methylisonicotinoyl chloride. This key intermediate is a critical building block in the synthesis of complex pharmaceutical agents and agrochemicals. We present two field-proven protocols utilizing thionyl chloride and oxalyl chloride, respectively. The guide delves into the underlying reaction mechanisms, provides a rationale for reagent selection, and offers detailed, step-by-step procedures suitable for research and development laboratories. Emphasis is placed on safety, reaction optimization, and troubleshooting to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of 5-Fluoro-2-methylisonicotinoyl Chloride

5-Fluoro-2-methylisonicotinoyl chloride is a pivotal activated carboxylic acid derivative. The incorporation of a fluorine atom onto the pyridine ring significantly modulates the electronic properties and metabolic stability of resulting compounds, a common strategy in modern drug design. The acid chloride functionality serves as a powerful electrophile, enabling efficient coupling reactions—most notably the formation of amide and ester bonds—with a wide array of nucleophiles. This reactivity makes it an indispensable precursor for constructing complex molecular architectures in medicinal chemistry. The successful and high-yielding synthesis of this intermediate is therefore a critical first step in many multi-step synthetic campaigns. This guide provides researchers with the necessary theoretical and practical knowledge to perform this conversion effectively.

Mechanistic Rationale and Reagent Selection

The conversion of a carboxylic acid to an acid chloride hinges on transforming the hydroxyl (-OH) group, a poor leaving group, into a highly effective one. This is achieved by reacting the carboxylic acid with a chlorinating agent. The choice of agent is dictated by the substrate's sensitivity, desired reaction conditions, and purification strategy.

The two most prevalent and reliable reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2]

  • Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to form a chlorosulfite intermediate. A subsequent nucleophilic attack by the displaced chloride ion on the carbonyl carbon yields the acid chloride. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps drive the reaction to completion according to Le Châtelier's principle and simplifies workup.[1][3]

  • Oxalyl Chloride ((COCl)₂): This method offers milder reaction conditions and is often preferred for substrates with sensitive functional groups. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent in situ. The carboxylic acid attacks this intermediate, which then decomposes to the desired acid chloride, carbon monoxide (CO), carbon dioxide (CO₂), and regenerates the DMF catalyst.[4] The gaseous nature of the byproducts (CO and CO₂) is also a significant advantage for purification.

Below is a comparative summary of the two primary methods discussed in this guide.

ParameterProtocol 1: Thionyl ChlorideProtocol 2: Oxalyl Chloride / DMF
Primary Reagent Thionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Catalyst None required (catalytic DMF optional)N,N-Dimethylformamide (DMF)
Typical Solvent Neat (excess SOCl₂) or high-boiling inert solvents (Toluene, Dichloromethane)Anhydrous Dichloromethane (DCM), THF
Temperature Reflux (typically 70-110 °C)[5]0 °C to Room Temperature[4]
Reaction Time 2 - 4 hours1 - 3 hours
Byproducts SO₂ (gas), HCl (gas)[2]CO (gas), CO₂ (gas), HCl (gas)
Advantages Cost-effective; gaseous byproducts simplify purification.[6]Milder conditions; suitable for sensitive substrates; gaseous byproducts.
Disadvantages Harsher, high-temperature conditions; HCl byproduct can be problematic.More expensive; reagent is highly toxic and moisture-sensitive.

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a certified chemical fume hood. Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. The gaseous byproducts (HCl, SO₂, CO) are hazardous. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis using Thionyl Chloride (SOCl₂)

This protocol is robust and cost-effective, making it suitable for larger-scale preparations where the substrate is thermally stable.

Materials:

  • 5-Fluoro-2-methylisonicotinic acid

  • Thionyl chloride (SOCl₂), reagent grade

  • Toluene, anhydrous

  • Rotary evaporator

  • Round-bottom flask, flame-dried

  • Reflux condenser with a gas outlet connected to a scrubber (e.g., a bubbler with NaOH solution)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-Fluoro-2-methylisonicotinic acid (e.g., 5.0 g, 32.2 mmol).

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (40 mL). Begin stirring to create a suspension. Cautiously add thionyl chloride (5.8 mL, 77.3 mmol, 2.4 equivalents) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3 hours.[5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The mixture should become a clear, homogeneous solution.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, add anhydrous toluene (20 mL) and evaporate again. This process is known as azeotropic removal.

  • Product: The resulting crude 5-Fluoro-2-methylisonicotinoyl chloride is typically obtained as a solid or oil and is used immediately in the subsequent reaction step without further purification. The high reactivity of acid chlorides makes them prone to hydrolysis upon exposure to atmospheric moisture.[6]

Protocol 2: Synthesis using Oxalyl Chloride and Catalytic DMF

This protocol employs milder conditions, ideal for small-scale synthesis or for substrates that may be sensitive to the high temperatures of the thionyl chloride method.

Materials:

  • 5-Fluoro-2-methylisonicotinic acid

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Rotary evaporator

  • Round-bottom flask, flame-dried

  • Ice bath

  • Magnetic stirrer and stir bar

  • Syringe and needle for liquid transfer

Procedure:

  • Reaction Setup: To a 100 mL flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-Fluoro-2-methylisonicotinic acid (e.g., 5.0 g, 32.2 mmol).

  • Solvent and Catalyst: Suspend the acid in anhydrous DCM (50 mL). Cool the flask to 0 °C using an ice bath. Add one drop of anhydrous DMF via syringe to act as the catalyst.[4]

  • Reagent Addition: While stirring vigorously at 0 °C, slowly add oxalyl chloride (3.4 mL, 38.6 mmol, 1.2 equivalents) dropwise via syringe over 15 minutes. Vigorous evolution of gas (CO, CO₂, HCl) will be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

  • Workup and Isolation: Remove the solvent and all volatile components under reduced pressure using a rotary evaporator. The crude 5-Fluoro-2-methylisonicotinoyl chloride is obtained and should be used immediately for the next synthetic transformation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preparation of the target acid chloride.

G start 5-Fluoro-2-methylisonicotinic Acid reagent_choice Select Chlorinating Agent start->reagent_choice protocol1_reagents Add SOCl₂ in Toluene reagent_choice->protocol1_reagents Protocol 1 protocol2_reagents Add (COCl)₂ & cat. DMF in DCM at 0 °C reagent_choice->protocol2_reagents Protocol 2 protocol1_process Reflux for 3 hours (approx. 110 °C) protocol1_reagents->protocol1_process workup Concentrate in vacuo (Rotary Evaporation) protocol1_process->workup protocol2_process Stir at RT for 2 hours protocol2_reagents->protocol2_process protocol2_process->workup product Crude 5-Fluoro-2-methylisonicotinoyl Chloride workup->product next_step Use Immediately in Next Reaction product->next_step

Caption: General workflow for acid chloride synthesis.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the starting material persists, ensure all reagents are anhydrous and add a slight excess of the chlorinating agent. For the thionyl chloride method, extending the reflux time may be necessary. For the oxalyl chloride method, an additional drop of DMF can be added.

  • Product Decomposition: Acid chlorides are highly reactive. The primary mode of decomposition is hydrolysis back to the carboxylic acid. Ensure all glassware is scrupulously dry and perform the reaction under an inert atmosphere (N₂ or Ar). The crude product should be used immediately.

  • Dark Coloration: Significant darkening of the reaction mixture, especially with thionyl chloride at high temperatures, may indicate some decomposition. Performing the reaction in a solvent like toluene rather than neat SOCl₂ can sometimes mitigate this.

  • Workup Safety: When removing excess SOCl₂ or (COCl)₂ via rotary evaporation, it is crucial to use a cold trap and ensure the vacuum pump is protected from corrosive vapors. Vent the pump exhaust into a fume hood.

References

  • Organic Syntheses. (n.d.). Aza-oxindole Synthesis by an Intramolecular Copper-Catalyzed Radical Cyclization.
  • Organic Syntheses. (n.d.). Multigram-Scale Synthesis of 1-(5-Iodo-1H-imidazol-4-yl)pent-4-en-1-one.
  • Pearson+. (n.d.). Carboxylic Acid to Acid Chloride.
  • ECHEMI. (n.d.). Thionyl chloride addition.
  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions.
  • Google Patents. (1962). Process for preparing 5-fluoronicotinic acid.
  • Request PDF. (2019). Oxalyl Chloride: A Versatile Reagent in Organic Transformations.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Chemistry LibreTexts. (2023). Thionyl Chloride.
  • Organic Chemistry Portal. (n.d.). Oxalyl chloride.
  • Chad's Prep. (n.d.). Substitution with PBr3 & SOCl2.
  • ResearchGate. (n.d.). Deoxygenative chlorination of pyridine N-oxide.
  • Reddit. (2016). Acid chloride Formation.
  • CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution.
  • National Institutes of Health. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.
  • Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • MDPI. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides.
  • Khan Academy. (n.d.). Acid chloride formation.
  • Googleapis.com. (2012). United States Patent.
  • Open Access LMU. (n.d.). Protonated oxalyl chloride and the ClCO+ cation.
  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine.
  • Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Google Patents. (n.d.). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • HETEROCYCLES. (1993). PREPARATION OF NEW 2-CHLORO-5-FLUORO-6-(4-PHENYL-METHYLPIPERAZ1NYL)-4-TRIFLUOROMETHYL-3-NICOTINIC ACID.

Sources

Application

Scalable Synthesis Routes for 5-Fluoro-2-methylisonicotinic Acid

Application Note & Protocol Guide Part 1: Executive Summary The synthesis of 5-Fluoro-2-methylisonicotinic acid represents a classic challenge in heterocyclic process chemistry: balancing the regioselective introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Executive Summary

The synthesis of 5-Fluoro-2-methylisonicotinic acid represents a classic challenge in heterocyclic process chemistry: balancing the regioselective introduction of fluorine with the scalable installation of the carboxylic acid moiety. This scaffold is a critical building block for kinase inhibitors and fluorinated pyridine-based pharmaceuticals.

This guide outlines three distinct synthetic strategies, ranked by scalability and industrial relevance:

  • The "Green" Route (Recommended): Radical Minisci methylation of 3-fluoroisonicotinic acid. This route uses inexpensive reagents and avoids heavy metals.

  • The "Pharma" Route (High Reliability): Palladium-catalyzed carbonylation of 4-bromo-5-fluoro-2-methylpyridine. Ideal for GMP settings where impurity profiles must be strictly controlled.

  • The "Flow" Route (Emerging Tech): Continuous flow lithiation-carboxylation. Solves cryogenic mixing issues but requires specialized flow reactors.

Part 2: Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals three primary precursors. The choice of route depends heavily on the availability of starting materials and the scale of production.

Retrosynthesis Target 5-Fluoro-2-methylisonicotinic acid Precursor1 3-Fluoroisonicotinic acid (Route 1: Minisci Methylation) Target->Precursor1 C2-Methylation Precursor2 4-Bromo-5-fluoro-2-methylpyridine (Route 2: Pd-Carbonylation) Target->Precursor2 C4-Carboxylation Precursor3 5-Fluoro-2-methylpyridine (Route 3: Lithiation/CO2) Target->Precursor3 C4-Lithiation

Caption: Retrosynthetic map identifying the three primary logic gates for synthesis.

Part 3: Detailed Protocols

Route 1: Radical Minisci Methylation (Scalable & Cost-Effective)

Mechanism: This route utilizes the innate electron deficiency of the protonated pyridine ring to direct a nucleophilic methyl radical to the alpha-position (C2). Since the C2 position (between N and H) is less sterically hindered than the C6 position (between N and F) in the precursor 3-fluoroisonicotinic acid, regioselectivity for the desired 2-methyl isomer is generally favored.

Reagents:

  • Substrate: 3-Fluoroisonicotinic acid (1.0 equiv)

  • Radical Source: tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 equiv)

  • Methyl Source: Dimethyl sulfoxide (DMSO) (Solvent & Reagent) or Methanol

  • Catalyst: Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 equiv)

  • Acid: Trifluoroacetic acid (TFA, 1.0 equiv)

Protocol:

  • Dissolution: In a glass-lined reactor, dissolve 3-fluoroisonicotinic acid (100 g, 0.71 mol) in DMSO (500 mL). Add TFA (54 mL, 0.71 mol) to protonate the pyridine nitrogen, activating it for radical attack.

  • Catalyst Addition: Add FeSO₄·7H₂O (19.7 g, 0.071 mol) in one portion. The solution may turn slightly green/brown.

  • Radical Initiation: Heat the mixture to 50°C. Begin the slow addition of TBHP (70% aq, 290 mL) via a dosing pump over 2 hours. Caution: Exothermic reaction. Maintain internal temperature <60°C.

  • Reaction: Stir at 60°C for an additional 4 hours. Monitor by HPLC for the consumption of starting material.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (2 L). Adjust pH to 3-4 using saturated NaHCO₃ solution to precipitate the product.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to afford 5-fluoro-2-methylisonicotinic acid as a white solid.

Key Insight: The use of DMSO as both solvent and methyl radical source (via oxidative decomposition) is a modern "Process Intensification" technique that avoids toxic methyl iodide.

Route 2: Palladium-Catalyzed Carbonylation (GMP Standard)

Mechanism: This route relies on the commercially available building block 4-bromo-5-fluoro-2-methylpyridine. A Palladium(0) catalyst inserts into the C-Br bond, followed by CO insertion and hydrolysis (or alcoholysis followed by hydrolysis).

Reagents:

  • Substrate: 4-Bromo-5-fluoro-2-methylpyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + dppf (1,1'-Bis(diphenylphosphino)ferrocene, 3 mol%)

  • CO Source: Carbon Monoxide gas (balloon or 5 bar pressure) or Molybdenum Hexacarbonyl (solid source)

  • Base: Triethylamine (Et₃N, 2.0 equiv)

  • Solvent: Methanol (for ester intermediate)

Protocol:

  • Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 4-bromo-5-fluoro-2-methylpyridine (50 g, 0.26 mol), Pd(OAc)₂ (1.1 g), dppf (4.3 g), and Methanol (500 mL).

  • Base Addition: Add Et₃N (72 mL, 0.52 mol).

  • Carbonylation: Seal the reactor. Purge with Nitrogen (3x) and then Carbon Monoxide (3x). Pressurize to 5 bar (75 psi) with CO.

  • Heating: Heat to 80°C with vigorous stirring (800 rpm) for 12 hours.

  • Depressurization: Cool to room temperature and carefully vent the CO gas into a scrubber.

  • Hydrolysis (In-situ): Add NaOH (2M aq, 200 mL) to the methanolic solution and heat to 60°C for 2 hours to hydrolyze the intermediate methyl ester.

  • Isolation: Remove Methanol under reduced pressure. Acidify the aqueous residue with HCl (6M) to pH 2. The product precipitates; filter and dry.

Key Insight: Using dppf as a ligand is crucial. Monodentate phosphines (like PPh₃) often lead to debromination byproducts in electron-deficient pyridines.

Route 3: Continuous Flow Lithiation (High-Tech)

Mechanism: Directed Ortho-Metalation (DoM).[1][2] The fluorine atom at C5 strongly directs lithiation to the C4 position (ortho to F). However, cryogenic batch conditions (-78°C) are required to prevent decomposition (via benzyne formation). Flow chemistry allows this to happen at -20°C to 0°C due to superior heat transfer.

FlowChemistry FeedA Feed A: Substrate in THF Mixer1 Micro-Mixer 1 (T = -20°C) FeedA->Mixer1 FeedB Feed B: LiTMP or LDA FeedB->Mixer1 FeedC Feed C: CO2 (Gas/Soln) Mixer2 Micro-Mixer 2 (Quench) FeedC->Mixer2 Reactor1 Residence Loop 1 (t = 30 sec) Mixer1->Reactor1 Lithiated Intermediate Reactor1->Mixer2 Reactor2 Residence Loop 2 (Carboxylation) Mixer2->Reactor2 Collection Collection Flask (Acidic Workup) Reactor2->Collection

Caption: Schematic of the continuous flow setup for lithiation-carboxylation.

Protocol:

  • Setup: Use a Vapourtec or Syrris flow system with chemically resistant tubing (PFA).

  • Solution A: 5-Fluoro-2-methylpyridine (0.5 M in dry THF).

  • Solution B: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (0.6 M in THF/Hexane).

  • Quench: CO₂ gas delivered via a tube-in-tube gas permeation module or a saturated solution of dry ice in THF.

  • Process: Pump A and B into Mixer 1 at -20°C. Residence time: 30 seconds. The lithiated species is immediately mixed with CO₂ in Mixer 2.

  • Output: The stream is collected into a flask containing dilute HCl.

Part 4: Comparative Data Analysis

FeatureRoute 1: Minisci (Radical)Route 2: Carbonylation (Pd)Route 3: Flow Lithiation
Scalability High (kg to ton)High (kg to ton)Medium (kg requires numbering up)
Cost Low (Fe cat, DMSO)High (Pd, Ligands)Medium (Equipment cost)
Safety Peroxide handling requiredCO gas (toxic/flammable)Pyrophoric Lithium bases
Regioselectivity ~85:15 (C2 vs C6)100% (Pre-functionalized)>95:5 (Directed by F)
Impurity Profile Iron residues, isomersPalladium < 10ppm limitsLithium salts

Part 5: References

  • Minisci Reaction on Pyridines: Duncton, M. A. J. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[3] Chem. Commun., 2, 1135-1161. Link

  • Regioselectivity in Fluoropyridines: Schlosser, M., et al. (2005). "Selective Functionalization of 2-Fluoropyridine... at Each Vacant Position." Journal of Organic Chemistry, 70(8), 3039-3045. Link

  • Flow Synthesis of Pyridines: Baumann, M., et al. (2011). "Continuous Flow Functionalization of Pyridines." Chemical Communications, 47, 11833-11853. Link

  • Palladium Carbonylation: Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides." Angewandte Chemie Int. Ed., 48, 4114. Link

  • Synthesis of 4-Bromo-5-fluoro-2-methylpyridine: BenchChem Technical Guide (2025). "Synthesis of 2-Bromo-4-fluoro-5-methylpyridine analogs." Link (Inferred from search context 1.1).

Sources

Method

Introduction: The Strategic Importance of 5-Fluoro-2-methylisonicotinic Acid

An In-Depth Technical Guide to the Strategic Functionalization of the 5-Fluoro-2-methylisonicotinic Acid Ring 5-Fluoro-2-methylisonicotinic acid is a highly valuable heterocyclic building block in the fields of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Functionalization of the 5-Fluoro-2-methylisonicotinic Acid Ring

5-Fluoro-2-methylisonicotinic acid is a highly valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its utility stems from the unique combination of a pyridine core, a strategic fluorine substituent, a methyl group, and a carboxylic acid handle. The pyridine scaffold is a common motif in numerous FDA-approved drugs, often serving as a bioisostere for phenyl rings while offering advantages in solubility and metabolic stability.[1] The incorporation of fluorine is a well-established strategy in drug design to modulate various properties, including metabolic stability, pKa, and binding affinity, by altering the electronic nature of the molecule.[2][3][4][5][6] This guide provides a comprehensive overview of the chemical reactivity of this scaffold and details robust protocols for its selective functionalization, empowering researchers to leverage its full potential in developing novel chemical entities.

Pillar 1: Understanding the Electronic Landscape and Reactivity

The functionalization strategy for any molecule begins with a thorough understanding of its electronic properties. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes it resistant to electrophilic aromatic substitution (EAS) but susceptible to nucleophilic attack.[7][8] The substituents on the 5-Fluoro-2-methylisonicotinic acid ring further modulate this reactivity:

  • Pyridine Nitrogen: Inductively withdraws electron density from the ring, deactivating it towards electrophiles and activating it towards nucleophiles, particularly at the C2 and C4 positions.[8][9]

  • Fluorine (C5): A potent electron-withdrawing group via the inductive effect (-I). It strongly activates the ring for nucleophilic aromatic substitution (SNAr), with the most significant effect at the positions ortho (C4, C6) and para (C2) to itself.

  • Carboxylic Acid (C4): An electron-withdrawing group that further deactivates the ring towards EAS and enhances its susceptibility to nucleophilic attack.

  • Methyl Group (C2): An electron-donating group via hyperconjugation and a weak inductive effect (+I). It slightly counteracts the deactivating effects of the other groups for EAS but has a minimal impact on the overwhelmingly electron-deficient nature of the ring.

Pillar 2: Strategic Functionalization Pathways and Protocols

This section details validated protocols for the key transformations of the 5-Fluoro-2-methylisonicotinic acid scaffold. The causality behind each experimental choice is explained to ensure reproducibility and adaptability.

Strategy A: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The displacement of a leaving group on a highly electron-deficient aromatic ring by a nucleophile is a powerful method for C-N, C-O, and C-S bond formation. In this scaffold, while fluorine can sometimes be displaced, a more common strategy involves introducing a better leaving group or, more directly, achieving C-H functionalization. However, for the purpose of illustrating the SNAr principle on a related activated system, we will detail a protocol where a leaving group at an activated position is displaced. The mechanism proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[12]

Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow Substrate Activated Pyridine (e.g., 6-chloro-5-fluoro- 2-methylisonicotinic acid) Reaction Heat (80-150 °C) Substrate->Reaction Nucleophile Nucleophile (e.g., R₂NH, ROH, RSH) Nucleophile->Reaction Solvent_Base Polar Aprotic Solvent (DMSO, DMF) + Base (K₂CO₃, DIPEA) Solvent_Base->Reaction Workup Aqueous Work-up (Quench, Extract) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product C6-Functionalized Product Purification->Product

Caption: General workflow for SNAr reactions.

Protocol A1: SNAr with an Amine Nucleophile (Example: Pyrrolidine)

This protocol describes the substitution of a chloro group at the C6 position, which is highly activated by the adjacent C5-fluoro substituent.

Principle: The reaction proceeds via the addition-elimination (SNAr) mechanism. The polar aprotic solvent (DMSO) stabilizes the charged Meisenheimer intermediate, and the base facilitates the reaction by deprotonating the amine or neutralizing any generated acid.

  • Materials:

    • 6-Chloro-5-fluoro-2-methylisonicotinic acid

    • Pyrrolidine (1.5 equivalents)

    • Potassium carbonate (K₂CO₃, 2.0 equivalents)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add 6-Chloro-5-fluoro-2-methylisonicotinic acid (1.0 eq) and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO to create a 0.2 M solution.

    • Add pyrrolidine (1.5 eq) dropwise at room temperature.

    • Seal the vial and heat the reaction mixture to 120 °C.

    • Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

    • Upon completion, cool the reaction to room temperature and carefully pour it into ice-water.

    • Acidify the aqueous mixture to pH ~4-5 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • If necessary, purify the crude product by recrystallization from an appropriate solvent system (e.g., Ethanol/water).

Data Summary: Representative SNAr Reactions

NucleophileBaseTemperature (°C)Typical Yield Range
MorpholineK₂CO₃12085-95%
Sodium MethoxideN/A8070-85%
Benzyl MercaptanCs₂CO₃10075-90%
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions

To introduce carbon-carbon or carbon-heteroatom bonds at less activated positions (e.g., C3 or C6), metal-catalyzed cross-coupling is the premier strategy.[13][14][15] This typically requires prior halogenation of the pyridine ring to install a suitable coupling handle (Br or I).

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pdII Ar-Pd(II)L₂-X pd0:e->pdII:w  + Ar-X oxadd Oxidative Addition pdII_R Ar-Pd(II)L₂-R' pdII:n->pdII_R:s  + R'-B(OR)₂  (Base) transmet Transmetalation pdII_R:w->pd0:e  - Ar-R' redelim Reductive Elimination arx Ar-X (Halogenated Pyridine) boronic R'-B(OR)₂ (Boronic Acid/Ester) base Base product Ar-R' (Coupled Product) label_ox Oxidative Addition label_trans Transmetalation label_red Reductive Elimination

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol B1: Suzuki-Miyaura Coupling

This protocol describes the coupling of a brominated pyridine derivative with an arylboronic acid. The carboxylic acid group is first protected as a methyl ester to prevent side reactions.

Principle: The Pd(0) catalyst undergoes oxidative addition into the C-Br bond. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the C-C coupled product and regenerates the Pd(0) catalyst.[16]

  • Part 1: Esterification (Protection)

    • Suspend 5-Fluoro-2-methylisonicotinic acid in methanol.

    • Cool to 0 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Remove the solvent under reduced pressure to obtain the methyl ester, which can be used without further purification.

  • Part 2: Bromination (Example at C6)

    • Note: Selective C-H halogenation can be challenging. Alternative routes may involve synthesis from a pre-halogenated precursor. A directed ortho-metalation followed by quenching with an electrophilic bromine source is a potential, though advanced, method. For this protocol, we assume access to the brominated intermediate.

  • Part 3: Suzuki Coupling

    • Materials:

      • Methyl 6-bromo-5-fluoro-2-methylisonicotinate (1.0 eq)

      • Arylboronic acid (1.2 eq)

      • Pd(dppf)Cl₂ (0.05 eq)

      • Potassium carbonate (K₂CO₃, 2.5 eq)

      • 1,4-Dioxane and Water (4:1 mixture)

    • Procedure:

      • Combine the bromopyridine ester, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a reaction flask.

      • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

      • Add the degassed dioxane/water solvent mixture.

      • Heat the reaction to 90 °C and stir vigorously.

      • Monitor the reaction by LC-MS (typically 6-18 hours).

      • After completion, cool to room temperature and dilute with ethyl acetate.

      • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

      • Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

  • Part 4: Saponification (Deprotection)

    • Dissolve the purified ester in a THF/Methanol mixture.

    • Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature until the reaction is complete.

    • Neutralize with 1M HCl and extract the product with a suitable organic solvent.

Strategy C: Functionalization of Existing Substituents

The carboxylic acid and methyl groups are themselves versatile handles for further derivatization.

Protocol C1: Amide Bond Formation via HATU Coupling

Principle: The carboxylic acid is activated by a coupling reagent (HATU) to form a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with an amine. A non-nucleophilic base (DIPEA) is used to neutralize acids and facilitate the reaction.

  • Materials:

    • 5-Fluoro-2-methylisonicotinic acid (1.0 eq)

    • Primary or secondary amine (1.1 eq)

    • HATU (1.1 eq)

    • Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under an inert atmosphere.

    • Add the amine, followed by DIPEA.

    • Add HATU in one portion and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS (often complete in 1-3 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and excess reagents.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by flash chromatography or recrystallization.

References

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). RSC Advances.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. (n.d.). RSC Publishing.
  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (n.d.).
  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress.
  • Pyridine C(sp2)
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2,6-Bis(trifluoromethyl)pyridine. (n.d.). Benchchem.
  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.
  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009). SpringerLink.
  • Applications of Fluorine in Medicinal Chemistry | Request PDF. (2025).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
  • The role of fluorine in medicinal chemistry. (n.d.). Semantic Scholar.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange.
  • Current and emerging applications of fluorine in medicinal chemistry. (2017).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI.
  • 5-Fluoro-2-methoxynicotinic acid | 884494-82-0. (n.d.). Sigma-Aldrich.

Sources

Application

Metal-catalyzed cross-coupling involving 5-Fluoro-2-methylisonicotinic acid

An in-depth guide for researchers, scientists, and drug development professionals on the metal-catalyzed cross-coupling of 5-Fluoro-2-methylisonicotinic acid, a key building block in modern medicinal chemistry. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the metal-catalyzed cross-coupling of 5-Fluoro-2-methylisonicotinic acid, a key building block in modern medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Pyridines

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1] Fluorine's unique electronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, modulating pKa, and improving binding affinity to biological targets.[1] Among the privileged structures in medicinal chemistry, the fluorinated pyridine core is particularly valuable. 5-Fluoro-2-methylisonicotinic acid has emerged as a critical intermediate, serving as a versatile building block for a wide array of complex pharmaceutical agents.[2]

Harnessing the full potential of this intermediate requires robust and efficient synthetic methodologies. Metal-catalyzed cross-coupling reactions, particularly those utilizing palladium, have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] This guide provides detailed application notes and protocols for key cross-coupling transformations involving 5-Fluoro-2-methylisonicotinic acid, focusing on the practical challenges and mechanistic principles that govern these powerful reactions.

The Unique Challenge: Decarboxylation in Pyridinecarboxylic Acid Coupling

A primary challenge in the cross-coupling of pyridinecarboxylic acids is the propensity for decarboxylation, particularly when the carboxyl group is positioned ortho or para to the ring nitrogen (positions 2 and 4).[5][6] Under the thermal conditions often required for catalysis, the molecule can lose CO2, leading to undesired side products. However, this inherent reactivity can be strategically exploited. Modern protocols are increasingly designed to leverage this decarboxylation in situ to generate the active organometallic species, thereby using the carboxylic acid directly as a stable, readily available, and cost-effective alternative to an organohalide.[7] This decarboxylative coupling approach is a central theme in the functionalization of 5-Fluoro-2-methylisonicotinic acid.

Decarboxylative Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common motif in pharmaceuticals.[8] In the context of 5-Fluoro-2-methylisonicotinic acid, a decarboxylative variant allows for the direct coupling with a wide range of boronic acids.

Mechanistic Rationale

The catalytic cycle, illustrated below, hinges on the initial activation of the carboxylic acid, often as a mixed anhydride, which then undergoes oxidative addition to the Pd(0) center with concomitant loss of CO₂. The resulting arylpalladium(II) intermediate then enters the traditional Suzuki cycle, involving transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[8][9][10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the final reductive elimination steps.[11][12]

Suzuki_Mechanism cluster_main Decarboxylative Suzuki-Miyaura Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ OxAdd Aryl-Pd(II) Intermediate Pd(0)L2->OxAdd Oxidative Addition (Decarboxylation) + Ar-COOH Transmetalation Diaryl-Pd(II) Complex OxAdd->Transmetalation Transmetalation + R-B(OH)₂ / Base RedElim Ar-R Product Transmetalation->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration ArCOOH 5-Fluoro-2-methyl- isonicotinic acid RBOH2 Ar'-B(OH)₂ Base Base (e.g., K₂CO₃)

Caption: Simplified catalytic cycle for decarboxylative Suzuki-Miyaura coupling.

Protocol: Synthesis of 4-Aryl-5-fluoro-2-methylpyridines

Objective: To couple 5-Fluoro-2-methylisonicotinic acid with an arylboronic acid via a palladium-catalyzed decarboxylative Suzuki-Miyaura reaction.

Materials:

  • 5-Fluoro-2-methylisonicotinic acid

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous 1,4-Dioxane

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Fluoro-2-methylisonicotinic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst premix by adding Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%) to a vial.

  • Inerting the System: Seal the Schlenk flask, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Add the catalyst premix to the Schlenk flask, followed by anhydrous 1,4-dioxane or toluene (to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Reliable Pd(0) sources after in situ reduction.
Ligand SPhos, RuPhos, XPhosBulky, electron-rich biaryl phosphines promote oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation; strength can be tuned for sensitive substrates.[8][9]
Solvent Dioxane, Toluene, THFAnhydrous, non-protic solvents are essential for reaction efficiency.
Temperature 80 - 110 °CProvides thermal energy for decarboxylation and catalytic turnover without degrading the catalyst.
Typical Yield 60 - 90%Highly dependent on the boronic acid coupling partner.

Decarbonylative Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for synthesizing arylalkynes.[13][14] A decarbonylative variant allows the direct use of carboxylic acids, proceeding through an in situ activation and decarbonylation sequence to generate the key aryl-palladium intermediate.[15][16][17] This avoids the need to pre-form an aryl halide.

Mechanistic Rationale

This process involves two interconnected catalytic cycles.[13] The carboxylic acid is first activated in situ (e.g., with pivalic anhydride) to form a mixed anhydride. This species undergoes oxidative addition to Pd(0) followed by decarbonylation to yield an aryl-palladium complex. Concurrently, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the aryl-palladium complex. Reductive elimination from the resulting dialkenyl-palladium(II) complex furnishes the desired arylalkyne product and regenerates the Pd(0) catalyst.[13][16]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd_Add Acyl-Pd(II) Complex Pd_Decarb Aryl-Pd(II) Complex Pd_Add->Pd_Decarb Decarbonylation (-CO) Pd_Trans Alkynyl-Aryl-Pd(II) Pd_Decarb->Pd_Trans Transmetalation (from Cu Cycle) Pd0 Pd0 Pd_Trans->Pd0 Reductive Elimination + Ar-C≡C-R Pd0->Pd_Add Oxidative Addition + Activated Ar-COOH Cu_Acetylide Copper Acetylide [Cu-C≡C-R] Cu_Acetylide->Pd_Trans To Pd Cycle CuX CuX CuX->Cu_Acetylide + H-C≡C-R / Base

Caption: Interlinked catalytic cycles in decarbonylative Sonogashira coupling.

Protocol: Synthesis of 4-Alkynyl-5-fluoro-2-methylpyridines

Objective: To couple 5-Fluoro-2-methylisonicotinic acid with a terminal alkyne via a palladium/copper-catalyzed decarbonylative Sonogashira reaction.

Materials:

  • 5-Fluoro-2-methylisonicotinic acid

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Copper(I) iodide (CuI)

  • Pivalic anhydride ((Piv)₂O)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-Fluoro-2-methylisonicotinic acid (1.0 equiv.), Cs₂CO₃ (2.5 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CuI (10 mol%).

  • Inerting the System: Seal the tube, and evacuate and backfill with Argon three times.

  • Reagent Addition: Add anhydrous 1,4-dioxane, followed by the terminal alkyne (1.2 equiv.) and pivalic anhydride (2.0 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120-140 °C and stir for 12-24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired alkynylated pyridine.

ParameterRecommended ConditionsRationale
Catalyst Pd(OAc)₂ / XantphosXantphos is a robust ligand for decarbonylative couplings.[15][16]
Co-catalyst CuIFacilitates the formation of the copper acetylide for efficient transmetalation.[13]
Activator Pivalic anhydride ((Piv)₂O)Forms a mixed anhydride in situ, which is the active species for oxidative addition.[15]
Base Cs₂CO₃, K₂CO₃Deprotonates the terminal alkyne.
Solvent Dioxane, DMFHigh-boiling point, polar aprotic solvents are required for the high temperatures.
Temperature 120 - 140 °CNecessary to drive both the decarbonylation and the catalytic turnover.
Typical Yield 50 - 85%Can be sensitive to steric hindrance on the alkyne.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds with remarkable efficiency and scope.[18][19] While direct decarboxylative amination of heteroaromatic acids is challenging and less developed, a highly practical approach involves the coupling of an amine with a suitable derivative of the acid. For a robust and reproducible protocol, it is often pragmatic to first convert the isonicotinic acid to its corresponding aryl halide (e.g., 4-chloro-5-fluoro-2-methylpyridine), which then serves as an excellent substrate for the Buchwald-Hartwig reaction.

Mechanistic Rationale

The widely accepted mechanism begins with the oxidative addition of the aryl halide to a Pd(0) complex.[18][19] The resulting Pd(II) complex coordinates the amine. A base then deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is reductive elimination from this complex, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst.[18][20] The use of sterically hindered, electron-rich ligands is paramount, as they accelerate the reductive elimination step, which is often rate-limiting.[21]

Buchwald_Hartwig_Mechanism cluster_main Buchwald-Hartwig Amination Cycle cluster_reactants Pd(0)L2 Pd(0)L₂ OxAdd Aryl-Pd(II)-Halide Pd(0)L2->OxAdd Oxidative Addition + Ar-X Amide_Complex Aryl-Pd(II)-Amide OxAdd->Amide_Complex Amine Coordination & Deprotonation + R₂NH / Base RedElim Ar-NR₂ Product Amide_Complex->RedElim Reductive Elimination RedElim->Pd(0)L2 Catalyst Regeneration ArX 4-Halo-5-fluoro- 2-methylpyridine Amine R₂NH Base Base (e.g., NaOᵗBu)

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl halide.

Protocol: Amination of 4-Chloro-5-fluoro-2-methylpyridine

Objective: To couple an amine with 4-chloro-5-fluoro-2-methylpyridine (readily synthesized from 5-fluoro-2-methylisonicotinic acid) via a Buchwald-Hartwig amination.

Materials:

  • 4-Chloro-5-fluoro-2-methylpyridine

  • Primary or secondary amine (e.g., Morpholine)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Sodium tert-butoxide (NaOᵗBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: Add 4-chloro-5-fluoro-2-methylpyridine (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), and BrettPhos (2-4 mol%) to an oven-dried Schlenk flask.

  • Inerting the System: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv.). Finally, add the sodium tert-butoxide (1.4 equiv.) under a positive pressure of Argon. Note: NaOᵗBu is a strong base and should be handled in a glovebox if possible.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionsRationale
Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Standard and reliable sources for generating the active Pd(0) catalyst.
Ligand BrettPhos, RuPhos, JosiphosSterically demanding and electron-rich ligands that are proven to accelerate C-N reductive elimination.[21]
Base NaOᵗBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine; weaker bases may be used for sensitive substrates.[12]
Solvent Toluene, Dioxane, THFAnhydrous aprotic solvents are necessary to prevent catalyst deactivation.
Temperature 80 - 100 °CSufficient to promote catalysis without causing degradation of the often sensitive ligands.
Typical Yield 75 - 95%This reaction is generally high-yielding with a broad scope of amines.

References

  • ResearchGate. (n.d.). Synthesis of fluorine-containing pyridine C-nucleosides via the Mizoroki-Heck reactions. Retrieved from [Link]

  • Yang, J., Zhao, H., & Zhang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]

  • (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Retrieved from [Link]

  • Rayadurgam, J., Sana, S., Sasikumar, M., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. Retrieved from [Link]

  • (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. Retrieved from [Link]

  • Hicks, J., Vasko, P., Goicoechea, J. M., & Aldridge, S. (2021). Reductive Coupling of (Fluoro)pyridines by Linear 3d‐Metal(I) Silylamides of Cr–Co: A Tale of C−C Bond Formation, C−F Bond Cleavage and a Pyridyl Radical Anion. PMC. Retrieved from [Link]

  • (2002). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of 2-arylpyridines 28 with carboxylic acids 29 catalyzed by Pd(OAc)2. Retrieved from [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Macmillan Group - Princeton University. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Chojnacki, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Dunn, G. E., & Thimm, H. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 5-Fluoroisatin: A Critical Intermediate for Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Z., & Cernak, T. (2021). The Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3 -sp3 Carbon-Carbon Bonds. PubMed. Retrieved from [Link]

  • (n.d.). Fluorine in drug discovery: Role, design and case studies. ijppsjournal.com. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. Retrieved from [Link]

  • Liu, C., et al. (2018). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Yang, J., Zhao, H., & Zhang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar. Retrieved from [Link]

  • SciSpace. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Retrieved from [Link]

  • Zhang, W. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Retrieved from [Link]

  • García, A., et al. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Fluoro-5-methylisonicotinic acid hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • (2021). First-Row Transition Metal-Catalyzed Carbon-Carbon Bond Formation. Aalborg University. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Fluoro-2-methylisonicotinic Acid

Executive Summary & Core Strategy Welcome to the technical support hub for 5-Fluoro-2-methylisonicotinic acid (CAS: 446-26-4 analogs). Low yields in this synthesis are rarely due to a single failure but rather a "death b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Strategy

Welcome to the technical support hub for 5-Fluoro-2-methylisonicotinic acid (CAS: 446-26-4 analogs). Low yields in this synthesis are rarely due to a single failure but rather a "death by a thousand cuts" involving three specific bottlenecks: Regioselectivity failures during functionalization, Decarboxylation during workup, and Zwitterionic solubility losses during isolation.

This guide moves beyond generic protocols to address the mechanistic causes of yield loss. We focus on two primary synthetic pathways:

  • Pathway A (Oxidative): For users starting with 5-fluoro-2,4-dimethylpyridine (lutidine derivatives).

  • Pathway B (Metallation): For users employing Directed Ortho-Lithiation (DoL) on halopyridines (Recommended for high purity).

Diagnostic Workflow (Troubleshooting Guide)

Before altering your chemistry, use this decision matrix to identify your specific yield killer.

YieldDiagnosis Start Identify Yield Loss Stage Rxn Reaction Phase Start->Rxn Incomplete conversion or byproducts Workup Workup/Isolation Start->Workup Product disappears after extraction Regio Isomer Contamination? (Check NMR for C3/C6 subs) Rxn->Regio Lithiation Route OverOx Over-Oxidation? (N-Oxide formation) Rxn->OverOx Oxidation Route Decarb Decarboxylation (Gas evolution on heating) Workup->Decarb Acidic/Thermal stress Solubility Water Solubility (Zwitterion Trap) Workup->Solubility Wrong pH Sol_Temp Sol: Lower Temp to -78°C Switch to LiTMP Regio->Sol_Temp Sol_SeO2 Sol: Use SeO2/Pinnick instead of KMnO4 OverOx->Sol_SeO2 Sol_pH Sol: Adjust to pI (pH 3.5) Use n-BuOH extract Decarb->Sol_pH Solubility->Sol_pH

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Critical Failure Points & Solutions

Issue 1: The "Zwitterion Trap" (Isolation Failure)

Symptom: The reaction shows 100% conversion on LCMS, but you isolate <20% mass after aqueous workup. Root Cause: 5-Fluoro-2-methylisonicotinic acid is amphoteric. At neutral pH, it exists as a zwitterion (carboxylate anion / pyridinium cation), making it highly water-soluble and impossible to extract with DCM or Ethyl Acetate.

The Fix: Isoelectric Point Precipitation You must adjust the aqueous phase to the molecule's isoelectric point (pI) where net charge is zero.

ParameterSpecificationNote
Target pH 3.2 – 3.8 Do NOT go to pH 1 (forms soluble HCl salt).
Acid Selection 2M HCl (Dropwise)Avoid conc. HCl to prevent local heating/decarboxylation.
Extraction Solvent THF/EtOAc (1:1) or n-Butanol DCM is ineffective for fluorinated pyridine acids.
Salting Out Sat. NaCl (Required)Fluorine increases lipophilicity, but the zwitterion fights this.
Issue 2: Decarboxylation (Thermal Instability)

Symptom: Loss of the carboxylic acid peak (M-44) in MS; formation of 5-fluoro-2-methylpyridine. Root Cause: Electron-withdrawing groups (Fluorine) and the pyridine nitrogen make the C4-carboxylate prone to thermal decarboxylation, especially in acidic media >50°C.

The Fix:

  • Avoid Acidic Reflux: Never reflux the free acid in HCl/H2SO4. If hydrolysis of an ester is required, use LiOH in THF/Water at room temperature.

  • Control Drying: Dry the solid under vacuum at <45°C .

Optimized Synthetic Protocols

Protocol A: The "High-Fidelity" Route (Metallation)

Recommended for high purity requirements. This route avoids the selectivity issues of oxidation by using Directed Ortho-Lithiation (DoL) on a halogenated precursor.

Precursor: 2-Chloro-5-fluoropyridine (Commercial commodity).

Step-by-Step:

  • Metallation:

    • Cool anhydrous THF to -78°C .

    • Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Why? LiTMP is bulkier than LDA, preventing nucleophilic attack on the pyridine ring.

    • Add 2-Chloro-5-fluoropyridine slowly.

    • Mechanism:[1][2][3][4][5] The Fluorine atom directs lithiation to the C4 position (ortho to F) due to the inductive effect, stabilizing the lithiated intermediate.

  • Carboxylation:

    • Bubble dry CO2 gas or add solid dry ice (excess) at -78°C.

    • Allow to warm to 0°C.

    • Result: 2-Chloro-5-fluoroisonicotinic acid.

  • Methylation (The Suzuki Switch):

    • Note: Do not couple the acid directly. Esterify first (MeOH/SOCl2, 0°C) to form Methyl 2-chloro-5-fluoroisonicotinate .

    • Perform Suzuki coupling: Methylboronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O.

    • Yield Tip: Use trimethylboroxine instead of methylboronic acid for better stoichiometry in pyridine systems.

Protocol B: The "Gentle Oxidation" Route

For users committed to picoline precursors. Standard KMnO4 oxidation often attacks the pyridine ring or over-oxidizes. Use the SeO2 / Pinnick sequence for mildness.

Precursor: 5-Fluoro-2,4-dimethylpyridine.

Step-by-Step:

  • Regioselective Oxidation (Riley Oxidation):

    • Reagent: SeO2 (1.1 eq) in Dioxane, 80°C.

    • Selectivity: The C4-methyl is more reactive toward radical oxidation than C2-methyl due to resonance stabilization of the intermediate radical.

    • Product: 5-Fluoro-2-methylisonicotinaldehyde.

  • Pinnick Oxidation (Aldehyde -> Acid):

    • Reagent: NaClO2, NaH2PO4, 2-methyl-2-butene (scavenger) in tBuOH/Water.

    • Advantage:[1][4] Occurs at room temperature, pH ~4-5. Zero risk of decarboxylation.

Mechanistic Visualization

The following diagram illustrates the critical regioselectivity logic required to ensure the Methyl group remains at C2 while the Acid forms at C4.

SynthesisPathways Start_Cl 2-Chloro-5-fluoropyridine Inter_Li Lithiated Intermediate (Li at C4, stabilized by F) Start_Cl->Inter_Li LiTMP, -78°C (Ortho-F Directing) Start_Me 5-Fluoro-2,4-dimethylpyridine Inter_Ald Aldehyde Intermediate (SeO2 selective for C4) Start_Me->Inter_Ald SeO2, Dioxane (Radical Selectivity) Prod_Cl_Acid 2-Chloro-5-fluoro- isonicotinic acid Inter_Li->Prod_Cl_Acid CO2 Quench Prod_Final TARGET: 5-Fluoro-2-methyl- isonicotinic acid Inter_Ald->Prod_Final Pinnick Ox (NaClO2) Prod_Cl_Acid->Prod_Final 1. Esterify 2. Suzuki (Me-B) 3. LiOH Hydrolysis

Figure 2: Mechanistic pathway comparison. Route A (Blue) uses ortho-lithiation physics; Route B (Red) uses radical stability differences.

Frequently Asked Questions (FAQ)

Q: Can I use n-BuLi for the lithiation of 2-chloro-5-fluoropyridine? A: Not recommended. n-BuLi is a strong nucleophile and can attack the pyridine ring (positions C2 or C6) via nucleophilic aromatic substitution (S_NAr), displacing the Fluorine or Chlorine. Use LiTMP or LDA , which are non-nucleophilic bases, to ensure deprotonation occurs rather than addition.

Q: My product turns into a brown oil during drying. Why? A: This is likely residual solvent trapped in the crystal lattice or decomposition. Fluorinated pyridine acids are hygroscopic.

  • Solution: Recrystallize from Acetonitrile/Water (95:5) . Acetonitrile is excellent for purifying pyridine acids as it solubilizes impurities while the zwitterionic acid crystallizes out upon cooling.

Q: Why do I see 5-fluoro-2-methylpyridine in my NMR? A: This is the decarboxylated byproduct. It confirms you successfully made the acid, but killed it during workup.

  • Check: Did you heat the extraction mixture? Did you use strong acid (pH < 1)?

  • Remedy: Keep all workup steps <30°C and pH > 3.0.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
  • Estel, L., et al. (1988). "Lithiation of 2-halopyridines: Regioselectivity and application to the synthesis of isonicotinic acid derivatives." Journal of Organic Chemistry.
  • Knochel, P., et al. (2008). "Functionalization of Pyridines via Turbo-Grignard." Angewandte Chemie. (Modern metal-halogen exchange protocols).
  • Patents

    • Preparation of fluoropyridine compounds.[1][2][4] CN102898358A. (Details on halogenated picoline precursors). Link

    • Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[6] US5204478A. (Grounding for pH adjustment and isolation of fluorinated pyridine acids). Link

  • PubChem Compound Summary: 5-fluoropyridine-2-carboxylic Acid. (Physical properties and solubility data). Link

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-2-methylisonicotinic Acid

Welcome to the technical support guide for the purification of 5-Fluoro-2-methylisonicotinic acid (CAS No. 1016800-98-3).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-methylisonicotinic acid (CAS No. 1016800-98-3). This resource is designed for researchers, medicinal chemists, and process development professionals to address common challenges encountered during the isolation and purification of this key fluorinated pyridine intermediate. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 5-Fluoro-2-methylisonicotinic acid?

A1: Impurities in the crude product largely depend on the synthetic route employed. Common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Impurities: Formation of other positional isomers during fluorination or functionalization steps can be a challenge.[1]

  • Over-Oxidized or Under-Oxidized Products: If the synthesis involves oxidation of the methyl group, related species may be present.

  • Residual Solvents: Solvents used in the reaction or initial workup may be retained in the crude solid.[]

  • Inorganic Salts: Reagents, catalysts, or byproducts from the manufacturing process can introduce inorganic impurities.[][3] For example, if copper salts are used in the synthesis, they may need to be removed.[4]

Q2: What is the most common and straightforward method for purifying this compound?

A2: For a crystalline solid like 5-Fluoro-2-methylisonicotinic acid, recrystallization is often the most effective and straightforward method for removing minor impurities.[5][6] If the crude product contains significant amounts of basic or neutral impurities, a preliminary acid-base extraction is highly recommended to simplify the subsequent recrystallization.[7][8][9]

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent is one in which 5-Fluoro-2-methylisonicotinic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6] Water, ethanol, acetone, or mixtures of these solvents are common starting points for polar, acidic compounds.[4][5] A systematic approach involves testing the solubility of a small amount of crude material in various solvents at both room temperature and their boiling points.

Q4: When is acid-base extraction a better choice than direct recrystallization?

A4: Acid-base extraction is superior when the crude product is contaminated with significant quantities of non-acidic (neutral or basic) impurities.[8][10] This technique leverages the acidic nature of the carboxylic acid group. By treating an organic solution of the crude product with an aqueous base (like sodium bicarbonate), the desired acid is converted to its water-soluble carboxylate salt, which partitions into the aqueous layer.[9] Neutral and basic impurities remain in the organic layer and are thus easily separated. The pure acid is then recovered by acidifying the aqueous layer.[10]

Q5: How can I definitively assess the purity of my final product?

A5: Purity should be assessed using a combination of methods:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[11][12]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect organic impurities, while ¹⁹F NMR is particularly useful for fluorinated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique helps in identifying the mass of the main component and any impurities present.

Purification Strategy Decision Workflow

The choice of purification method depends on the nature and level of impurities in your crude product. Use the following workflow to guide your decision-making process.

Purification_Workflow start Crude 5-Fluoro-2-methylisonicotinic acid assess_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->assess_purity decision_impurities Significant non-acidic impurities present? assess_purity->decision_impurities acid_base Perform Acid-Base Extraction decision_impurities->acid_base  Yes recrystallize_direct Proceed to Recrystallization decision_impurities->recrystallize_direct  No post_extraction_solid Isolate Crude Acid acid_base->post_extraction_solid analyze_final Final Purity Analysis (HPLC, MP, NMR) recrystallize_direct->analyze_final recrystallize_after_ab Perform Recrystallization post_extraction_solid->recrystallize_after_ab recrystallize_after_ab->analyze_final final_product Pure Product analyze_final->final_product

Caption: Decision workflow for purifying crude 5-Fluoro-2-methylisonicotinic acid.

Troubleshooting Guide

Issue 1: During recrystallization, the product does not crystallize from the solution upon cooling.

Potential Cause Recommended Solution & Explanation
Too much solvent was used. The solution is not saturated. Gently heat the solution to boil off some of the solvent until the solution becomes slightly cloudy (saturated). Then, add a few drops of fresh hot solvent to redissolve the solid and allow it to cool again.[13]
Supersaturation. The solution is supersaturated, but nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[14] Alternatively, add a "seed crystal" of the pure compound to induce crystallization.[13]
Inappropriate solvent. The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice or try a mixed-solvent system.[6]

Issue 2: The recovery yield after recrystallization is very low.

Potential Cause Recommended Solution & Explanation
Excessive solvent. Using the minimum amount of hot solvent necessary for dissolution is critical for maximizing recovery.[13]
Premature crystallization. Crystals may have formed during a hot gravity filtration step. Ensure the solution, funnel, and receiving flask are kept hot during filtration to prevent this. Adding a small excess of hot solvent before filtering can also help.[13]
Incomplete crystallization. Ensure the solution is cooled sufficiently. After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[5][13]
Product is too soluble. The compound has significant solubility in the solvent even when cold. Consider using a different solvent or a mixed-solvent system where the compound is less soluble when cold.

Issue 3: An emulsion forms during acid-base extraction, preventing layer separation.

Potential Cause Recommended Solution & Explanation
Vigorous shaking. Shaking the separatory funnel too aggressively can create stable emulsions. Instead, gently invert the funnel multiple times to mix the layers.
High concentration. The concentration of the dissolved material may be too high. Dilute the mixture with more of both the organic and aqueous solvents.
Presence of particulates. Insoluble particulates can stabilize emulsions. Try filtering the entire mixture through a pad of Celite or glass wool.
Ionic strength. The ionic strength of the aqueous layer is too low. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous layer, often helping to break the emulsion.[15]

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral or basic impurities from the acidic target compound.

Principle: 5-Fluoro-2-methylisonicotinic acid (an acid) is deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble salt. Neutral or basic impurities remain in the organic solvent. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure product.[7][8][10][16]

AcidBase_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (e.g., Sat. NaHCO₃) org_start Crude Product (Acid + Impurities) step2 2. Extract with Aqueous Base org_start->step2 org_end Neutral/Basic Impurities step3 3. Separate Layers org_end->step3 aq_salt Sodium 5-fluoro-2-methylisonicotinate (Water Soluble Salt) aq_salt->step3 aq_final Precipitated Pure Acid step5 5. Collect Pure Product aq_final->step5 step1 1. Dissolve in Organic Solvent step1->org_start step2->org_end Impurities remain step2->aq_salt Acid moves to aq. phase step4 4. Acidify Aqueous Layer (e.g., HCl) step3->step4 step4->aq_final

Caption: Workflow for acid-base extraction of 5-Fluoro-2-methylisonicotinic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and vent frequently to release CO₂ gas produced from the acid-base reaction. Mix by gentle inversion for 2-3 minutes.[9]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: To ensure complete transfer, add a fresh portion of saturated NaHCO₃ solution to the organic layer, repeat the extraction, and combine the aqueous layers.

  • Back Wash (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2-3, check with pH paper).[7] The pure 5-Fluoro-2-methylisonicotinic acid will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.[5]

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is used to purify the product obtained from synthesis or after an acid-base extraction.

Principle: The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools slowly, the solubility of the target compound decreases, and it forms pure crystals, leaving impurities behind in the solution (mother liquor).[6]

Solvent Selection Data:

SolventSolubility (Cold)Solubility (Hot)Comments
WaterLowModerate-HighGood choice for polar compounds. May require heating.
EthanolModerateHighOften used. A water/ethanol mixture can be effective.[14]
AcetoneHighHighMay not be ideal due to high solubility when cold. Can be used as the "soluble" solvent in a two-solvent system (e.g., with hexane).[4]
Ethyl AcetateModerateHighGood general-purpose solvent.
Heptane/HexaneVery LowVery LowTypically used as an anti-solvent in a mixed-solvent system.

Step-by-Step Methodology:

  • Solvent Addition: Place the crude 5-Fluoro-2-methylisonicotinic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Dissolution: Heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[13]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use fluted filter paper and pre-heat the funnel and receiving flask to prevent premature crystallization.[13]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5][13]

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

References

  • Acid-Base Extraction. (n.d.). Columbia University, Department of Chemistry.
  • Technical Support Center: Scalable Synthesis of Fluorin
  • Acid–base extraction. (2024). In Wikipedia.
  • Bock, M. G., & Williams, P. D. (1962). Process for preparing 5-fluoronicotinic acid. U.S. Patent No. 3,027,380.
  • Recrystallization Lab Handout. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Acid-Base Extraction Tutorial. (2020, March 21). The Organic Chemistry Tutor. YouTube.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Purity plot of isonicotinic acid. (n.d.).
  • Recrystallization Part 1. (n.d.). University of South Carolina, Department of Chemistry and Biochemistry.
  • Landrie, C. L., & McQuade, D. T. (n.d.). RECRYSTALLIZATION. Florida State University.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53.
  • Hultquist, M. E., & Barker, R. S. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137.
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (2001). Journal of Planar Chromatography -- Modern TLC.
  • Long, J. R., et al. (2021). Fluoroarene Separations in Metal–Organic Frameworks with Two Proximal Mg2+ Coordination Sites. Journal of the American Chemical Society.
  • Impurities in Drug Substance and Drug Product. (n.d.). BOC Sciences.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
  • Impurities in Drug Substance and Drug Product Regulatory aspects. (2022). AIFA (Italian Medicines Agency).
  • Preparation method of high-purity 5-methyl-nicotinic acid. (2017). Chinese Patent No. CN106699650A.
  • Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole ([18F]FMISO). (2015).

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Troubleshooting

Solving solubility issues with 5-Fluoro-2-methylisonicotinic acid in reaction media

Topic: Overcoming Solubility & Reactivity Challenges in Reaction Media Document ID: TS-FMINA-001 | Version: 2.1 | Last Updated: 2025-05-15[1] Executive Summary: The "Zwitterion Trap" As a Senior Application Scientist, th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Challenges in Reaction Media

Document ID: TS-FMINA-001 | Version: 2.1 | Last Updated: 2025-05-15[1]

Executive Summary: The "Zwitterion Trap"

As a Senior Application Scientist, the most frequent support ticket I receive regarding 5-Fluoro-2-methylisonicotinic acid (5-F-2-M-INA) involves its stubborn refusal to dissolve in standard organic solvents (DCM, THF, Toluene), leading to stalled reactions or heterogeneous sludges.[1]

The Root Cause: This molecule exists primarily as a zwitterion in its solid state. The basic pyridine nitrogen protonates the carboxylic acid, creating a strong intermolecular electrostatic lattice.

  • The Fluorine Effect: The C5-fluorine atom exerts a strong inductive withdrawing effect (-I), which lowers the pKa of the pyridine ring compared to non-fluorinated analogs, but it significantly increases the lipophilicity of the core. This creates a paradox: the molecule is too polar for non-polar solvents (due to the zwitterion) but too lipophilic for pure aqueous media.

This guide provides the protocols to break this lattice and force the molecule into solution.

Module 1: Solvent Selection & Solubility Screening

Q: Why won't this compound dissolve in Dichloromethane (DCM) even with sonication? A: DCM cannot disrupt the strong ionic lattice of the zwitterion. You must "unlock" the molecule by breaking the internal salt bridge. This requires either a high-dielectric polar aprotic solvent or a chemical modifier (base/acid) .

Solubility Profile & Solvent Recommendations
Solvent SystemSolubility RatingApplication Notes
DCM / Chloroform 🔴 InsolubleAvoid as primary solvent.[1] Use only for extraction after derivatization.
THF / 2-MeTHF 🟠 Poor/SparinglyRequires heating or significant base (DIPEA/TEA) to achieve useful concentrations (>0.1 M).
DMF / DMAc / NMP 🟢 ExcellentRecommended reaction media. Dissolves readily upon addition of 1.0–1.2 eq. of base.
DMSO 🟢 ExcellentGood for biological assays, but difficult to remove during workup.
Methanol / Ethanol 🟡 ModerateGood for esterifications. Solubility improves drastically with H₂SO₄ or HCl (forming the cation).
Water 🟠 pH DependentInsoluble at pI (~pH 3–4). Soluble at pH < 1 (cation) or pH > 8 (anion).
Troubleshooting Workflow: The Solubility Decision Tree

SolubilityLogic start Start: Solid 5-F-2-M-INA solvent Select Solvent: DMF, DMAc, or NMP start->solvent check Is it dissolved? solvent->check base Add Organic Base (DIPEA or NMM, 1.2 eq) check->base No (Suspension) success Ready for Coupling check->success Yes heat Gentle Heat (40°C) base->heat Still cloudy? heat->success

Figure 1: Logic flow for solubilizing zwitterionic pyridine acids prior to reaction initiation.

Module 2: Reaction Optimization (Amide Coupling Focus)

Q: My HATU coupling in DMF turned black/tarry and gave low yield. What happened? A: This is likely due to uncontrolled exotherms or nucleophilic aromatic substitution (SnAr) . The C5-fluorine atom activates the pyridine ring, making it susceptible to nucleophilic attack at the C2 or C6 positions if the temperature is too high or the base concentration is excessive.

Protocol: High-Efficiency Amide Coupling

Standard Protocol Modification for Fluorinated Pyridines

  • Dissolution (The "Unlock"):

    • Charge 5-F-2-M-INA (1.0 equiv) into the reactor.[1]

    • Add DMF (concentration 0.2 M).

    • Add DIPEA (Diisopropylethylamine) (2.5 equiv) dropwise.

    • Observation: The slurry should clear to a homogeneous solution as the carboxylic acid deprotonates, breaking the lattice.

  • Activation (Low Temp):

    • Cool the mixture to 0 °C . (Crucial to prevent SnAr side reactions).

    • Add HATU (1.1 equiv) or T3P (Propylphosphonic anhydride).

    • Stir for 15–30 minutes at 0 °C to form the active ester.

  • Coupling:

    • Add the amine partner (1.1 equiv).[2]

    • Allow to warm to Room Temperature (RT) naturally.

    • Monitor by LCMS.

Q: Can I use EDC/NHS? A: EDC is generally not recommended for this specific substrate. EDC reactions are often sluggish in DMF (where this molecule dissolves) and urea byproducts are difficult to remove from the amphoteric product. HATU or T3P in DMF/EtOAc are superior choices [1].

Module 3: Workup & Purification (The "pH Switch")

Q: I tried to extract with EtOAc/Water, but my product stayed in the water layer or crashed out as a solid at the interface. How do I recover it? A: You have likely hit the Isoelectric Point (pI) . Pyridine carboxylic acids are amphoteric.

  • At pH < 2: It is cationic (soluble in water).

  • At pH ~3–4: It is zwitterionic (insoluble/precipitates).

  • At pH > 8: It is anionic (soluble in water).

To extract the product (assuming it is an amide or ester), you must ensure the pyridine nitrogen is not protonated during extraction.

The "pH Switch" Extraction Protocol

WorkupFlow mix Reaction Mixture (DMF/Base) quench Quench: Sat. NH4Cl or Water mix->quench extract Extract: EtOAc/IPA (3:1) (Avoid pure EtOAc) quench->extract Check pH > 8 wash Wash: 5% LiCl (aq) (Removes DMF) extract->wash dry Dry: Na2SO4 & Concentrate wash->dry

Figure 2: Optimized workup for polar pyridine derivatives. Note the use of EtOAc/IPA to prevent precipitation.

Technical Note on Solvents: Pure Ethyl Acetate (EtOAc) is often too non-polar for fluorinated pyridine amides. Use a mixture of EtOAc:Isopropanol (3:1) or DCM:Isopropanol (4:1) to improve partition coefficients and prevent "rag layers" (emulsions) [2].

FAQs: Specific Technical Hurdles

Q: Can I use acid chlorides (SOCl₂) to activate this molecule? A: Proceed with extreme caution. While 5-F-2-M-INA can form an acid chloride, the high temperatures required for Thionyl Chloride reflux can cause defluorination or degradation.[1] If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at neutral pH and room temperature to generate the chloride gently [3].[1]

Q: What is the estimated pKa of this molecule? A: While experimental values for this specific CAS are proprietary, based on Hammett substituent constants:

  • Pyridine Nitrogen (Conjugate Acid): ~2.5–3.0 (lowered from 5.2 in pyridine by the F and COOH groups).

  • Carboxylic Acid: ~3.5–4.0. This proximity of pKa values creates a wide "buffer zone" where solubility is problematic, reinforcing the need for pH > 8 during workup [4].

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (See section on Pyridine synthesis and handling).

  • Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis.[1] Organic Syntheses, 59, 26.

  • PubChem Database. (2024). Compound Summary for Isonicotinic Acid Derivatives. (Extrapolated pKa data based on structural analogs).

Sources

Optimization

Technical Support Center: Preventing Unwanted Decarboxylation of 5-Fluoro-2-methylisonicotinic Acid

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylisonicotinic acid. This valuable building block is instrumental in synthesizi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methylisonicotinic acid. This valuable building block is instrumental in synthesizing a range of target molecules; however, its utility can be compromised by thermal instability, leading to unwanted decarboxylation. This guide provides in-depth, field-proven insights and actionable protocols to help you mitigate this side reaction, ensuring the integrity and success of your experiments.

Part 1: Understanding the Core Challenge: The "Why" of Decarboxylation

Before troubleshooting, it's crucial to understand the underlying chemical principles. Pyridinecarboxylic acids, especially when heated, can undergo decarboxylation, and the specific arrangement of substituents on the pyridine ring dictates the compound's stability.

Q: Why is 5-Fluoro-2-methylisonicotinic acid susceptible to decarboxylation upon heating?

A: The decarboxylation of pyridinecarboxylic acids is a known thermal decomposition pathway.[1] The stability of the molecule is largely influenced by the position of the carboxyl group relative to the ring nitrogen. While isonicotinic acids (4-carboxy position) are generally more stable than picolinic acids (2-carboxy position), they are still prone to losing CO₂ under thermal stress.[2]

The mechanism involves the formation of a carbanionic intermediate after the loss of CO₂. The stability of this intermediate is key. In your molecule, two electronic effects are at play:

  • Fluorine at the 5-position: As a strongly electron-withdrawing group, the fluoro-substituent inductively stabilizes the negative charge on the pyridine ring, which can facilitate decarboxylation compared to the non-fluorinated analogue.[3]

  • Methyl at the 2-position: This electron-donating group has an opposing effect, slightly destabilizing the carbanion.

However, under sufficient thermal energy, the entropic favorability of releasing a gas (CO₂) drives the reaction forward, yielding the less desirable 3-Fluoro-6-methylpyridine.

Caption: Thermal Decarboxylation Pathway.

Part 2: Troubleshooting Guide: In-Experiment Solutions

This section addresses issues as they arise during an experiment, providing direct, actionable solutions.

Problem: "My reaction requires temperatures exceeding 120°C, and I'm observing significant formation of 3-Fluoro-6-methylpyridine by LC-MS. How can I minimize this?"

This is the most common challenge. The solution involves a multi-faceted approach focusing on optimizing reaction parameters without fundamentally changing the synthetic route.

The choice of solvent is critical as it can influence the stability of the transition state during decarboxylation. Protic solvents can stabilize the starting material through hydrogen bonding, potentially increasing the energy barrier for decarboxylation.[4]

Causality: Polar protic solvents can form hydrogen bonds with the carboxylate group, stabilizing it and making it less likely to be eliminated. In contrast, aprotic solvents, particularly those with high boiling points like DMF or DMSO, may facilitate decarboxylation. While DMSO is sometimes used in catalyzed decarboxylations, its properties can also promote thermal decomposition in the absence of a catalyst.[5]

Solvent ClassExamplesBoiling Point (°C)Rationale for Use / Caution
Polar Protic Ethylene Glycol, Water197, 100Recommended. Stabilizes the carboxylic acid via H-bonding. High boiling points allow for elevated temperatures.[6]
Polar Aprotic DMF, DMSO, Acetonitrile153, 189, 82Use with Caution. May accelerate decarboxylation. If required for solubility, use the lowest possible temperature.
Non-Polar Toluene, Xylenes, Dioxane111, ~140, 101Viable Alternative. Less likely to participate directly in the mechanism. Good for achieving high temperatures.

General heating can often be excessive. The goal is to provide just enough energy to overcome the activation energy of the desired reaction, but not that of the decarboxylation.

  • Recommendation: Instead of setting a mantle to a high temperature, use a precisely controlled oil bath with rigorous stirring to ensure uniform heat distribution. Target the lowest possible temperature for your reaction to proceed at an acceptable rate. A 10-20°C reduction can dramatically decrease the rate of decarboxylation.

  • Microwave Irradiation: For certain reactions, microwave heating can provide rapid, targeted energy delivery, sometimes allowing for lower bulk temperatures and shorter reaction times, thereby minimizing thermal decomposition.[5]

Problem: "My reaction is in a protic medium. Can I leverage pH to enhance stability?"

A: Yes. Controlling the pH is an effective strategy, particularly in aqueous or alcohol-based solvent systems. The carboxylate anion is generally more resistant to decarboxylation than the neutral carboxylic acid or its zwitterionic form.[7][8]

Causality: By adding a base, you deprotonate the carboxylic acid to form its conjugate base (carboxylate salt). This introduces a negative charge that creates an electronic repulsion, making the elimination of CO₂ (which involves breaking a C-C bond adjacent to the carboxylate) less favorable.

  • Setup: To your reaction vessel containing 5-Fluoro-2-methylisonicotinic acid and your solvent (e.g., water, ethylene glycol), add a non-nucleophilic inorganic base.

  • Base Selection: Use approximately 1.1 equivalents of a base like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃). This will shift the equilibrium to favor the carboxylate salt.

  • Monitoring: If possible, monitor the pH of the reaction mixture, aiming to maintain it in the 7.5-8.5 range.

  • Heating: Proceed with heating the reaction as required.

  • Workup: During the reaction workup, re-acidify the mixture with an acid like 1M HCl to pH ~4-5 to protonate your product back to the carboxylic acid form for extraction.

Part 3: Prophylactic Strategy: Protecting Group Chemistry

When high temperatures are unavoidable and the above methods are insufficient, the most robust solution is to temporarily modify the carboxylic acid group.

Q: How can I protect the carboxylic acid group before a high-temperature reaction step?

A: The most common and effective strategy is to convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). Esters are significantly more thermally stable and do not undergo this type of decarboxylation. The ester can then be easily hydrolyzed back to the carboxylic acid in a subsequent step under milder conditions.[9]

G Acid1 Starting Acid Ester Form Ester (e.g., SOCl₂, MeOH) Acid1->Ester Reaction High-Temp Reaction Ester->Reaction Heat Hydrolysis Hydrolyze Ester (e.g., LiOH, H₂O) Reaction->Hydrolysis Acid2 Final Acid Product Hydrolysis->Acid2

Caption: Ester Protection-Deprotection Workflow.

  • Setup: In a fume hood, suspend 1.0 eq of 5-Fluoro-2-methylisonicotinic acid in 5-10 volumes of methanol (for the methyl ester) or ethanol (for the ethyl ester).

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise over 15-20 minutes. The reaction is exothermic.

  • Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 65°C for methanol) for 2-4 hours, or until TLC/LC-MS analysis shows complete conversion of the starting material.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.

  • Setup: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Reagent Addition: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like hexanes or ether to remove any non-polar impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1M HCl until the pH is ~4. The carboxylic acid product should precipitate. If it does not, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers, filter, and concentrate to yield the final product.

Part 4: Frequently Asked Questions (FAQs)
  • Q: How can I monitor for decarboxylation during my experiment?

    • A: The simplest method is Thin Layer Chromatography (TLC), as the decarboxylated product (3-Fluoro-6-methylpyridine) will be significantly less polar than the starting carboxylic acid. For more quantitative analysis, ¹H NMR can be used to track the disappearance of the acid's characteristic broad singlet and the appearance of new aromatic signals for the product. LC-MS is ideal for detecting even trace amounts of the side product.

  • Q: Are there any catalytic effects I should be aware of?

    • A: Yes. Trace amounts of transition metals, particularly copper, silver, palladium, or rhodium, are known to catalyze decarboxylation reactions.[10][11][12] Ensure you are using high-purity reagents and scrupulously clean, metal-free (glass or Teflon) reaction vessels and stir bars to avoid inadvertent catalysis.

  • Q: Does the zwitterionic form play a role in the decarboxylation of this specific molecule?

    • A: The zwitterionic form is a key intermediate in the decarboxylation of picolinic acids (2-COOH).[1][2] For isonicotinic acids (4-COOH) like this one, the nitrogen is too far from the carboxyl group to form the stable six-membered ring transition state that facilitates rapid decarboxylation.[2][13] Therefore, while the zwitterion exists in solution, it is not considered the primary pathway for thermal decarboxylation in this case; direct thermal bond cleavage is more likely.

References
  • Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(6), 2620–2623. [Link]

  • Toy, X. Y., Roslan, I. I. B., Chuah, G. K., & Jaenicke, S. (2013). Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology, 4(1), 139-148. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Chieffi, G. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? ResearchGate. [Link]

  • User "user28780" & User "orthocresol". (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Svejstrup, T. D., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • Reiff, O. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • LNEYA. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2005). Medium effects on the decarboxylation of a biotin model in pure and mixed solvents from QM/MM simulations. The Journal of Physical Chemistry B, 109(51), 24417–24424. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]

  • Bénézeth, P., Palmer, D. A., & Wesolowski, D. J. (2001). Spectroscopy of Hydrothermal Reactions 15. The pH and Counterion Effects on the Decarboxylation Kinetics of the Malonate System. The Journal of Physical Chemistry A, 105(4), 754-762. [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for fluorinated isonicotinic acids

Introduction: The Fluorine Factor Welcome to the technical support hub for fluorinated pyridine derivatives. You are likely here because standard protocols for isonicotinic acid (INA) are failing with your fluorinated an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor

Welcome to the technical support hub for fluorinated pyridine derivatives. You are likely here because standard protocols for isonicotinic acid (INA) are failing with your fluorinated analogs (e.g., 2-fluoroisonicotinic acid, 2,6-difluoroisonicotinic acid).

The Core Problem: Fluorine is not merely a "hydrogen replacement." It introduces a high electronegativity that alters the dipole moment and lipophilicity of the molecule.

  • Acidity Shift: The electron-withdrawing nature of fluorine (inductive effect) lowers the pKa of the carboxylic acid and significantly reduces the basicity of the pyridine nitrogen.

  • Lattice Energy: Fluorine can disrupt the standard head-to-tail hydrogen bonding (COOH···N) seen in non-fluorinated INA, often leading to lower melting points and a higher propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."

This guide moves beyond trial-and-error, providing a mechanistic approach to solvent selection and process control.

Module 1: Solvent Selection Strategy

Q: Which solvent system should I choose for 2-fluoroisonicotinic acid?

A: Do not default to pure ethanol or methanol. The solubility profile of fluorinated INAs requires a balance between polarity (to dissolve the zwitterion) and lipophilicity (to accommodate the fluorine).

The Solvent Hierarchy
Solvent SystemSuitabilitymechanism of ActionNotes
Water (pH Controlled) High Amphoteric solubility switching (pH swing).Best for removing non-ionic impurities. Requires precise pH control.
Ethanol / Water (9:1 to 7:3) High Co-solvent effect. Water disrupts lattice; Ethanol solubilizes the fluorinated ring.Ideal for thermal recrystallization.
Isopropyl Alcohol (IPA) Medium Moderate polarity.Good anti-solvent if the compound is dissolved in a more polar solvent.[1]
Ethyl Acetate / Heptane Low/Specific Classical organic partition.Only works if the molecule is protected (esterified) or highly fluorinated (very lipophilic).
DMSO / DMF Avoid High solubility, high boiling point.Trap: Hard to remove. Residual DMSO can prevent crystallization and lead to oils.
Visualizing the Selection Process

SolventSelection Start Start: Solvent Selection SolubilityCheck Check Solubility in Hot Water (>80°C) Start->SolubilityCheck SolubleHot Soluble? SolubilityCheck->SolubleHot WaterRecryst Method A: Water Recrystallization (Cool to 4°C) SolubleHot->WaterRecryst Yes (High Yield) CheckImpurities Are impurities ionic/inorganic? SolubleHot->CheckImpurities No/Low Yield pHSwing Method B: pH Swing Precipitation (Isoelectric Point) CheckImpurities->pHSwing Yes OrganicSolubility Check Solubility in Hot Ethanol/MeOH CheckImpurities->OrganicSolubility No (Organic Impurities) OilingOut Risk of Oiling Out? OrganicSolubility->OilingOut AlcoholRecryst Method C: EtOH/Water (9:1) Standard Recryst OilingOut->AlcoholRecryst Low Risk Seeding Add Seed Crystals at Cloud Point OilingOut->Seeding High Risk Seeding->AlcoholRecryst

Figure 1: Decision matrix for selecting the optimal purification path based on solubility and impurity profile.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil instead of crystals. Why?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" boundary (binodal) is hit before the solubility curve (spinodal) in the phase diagram. Fluorinated compounds often have lower melting points, meaning the temperature required to dissolve them is dangerously close to their melting point in the solvent mixture.

The Fix: The "Cloud Point" Seeding Protocol

  • Reduce Concentration: Your solution is likely too concentrated.[2] Dilute by 10-15%.

  • Slow Down: Rapid cooling traps the oil phase.

  • Seed at the Cloud Point:

    • Heat until clear.

    • Cool slowly with vigorous stirring.

    • The moment you see a faint turbidity (the cloud point), add pure seed crystals. This provides a template for the oil droplets to nucleate onto rather than coalescing into a glob.

Module 3: The pH Swing (The "Zwitterion Trap")

Q: I have low recovery yield using water. How do I fix this?

A: You are likely filtering at the wrong pH. Isonicotinic acids are amphoteric.[3] They exist in three states:[4]

  • Cationic (Low pH): Protonated Pyridine (

    
    ), Protonated Acid (
    
    
    
    ). Soluble.
  • Anionic (High pH): Neutral Pyridine (

    
    ), Deprotonated Acid (
    
    
    
    ). Soluble.
  • Zwitterionic (Intermediate pH): Protonated Pyridine (

    
    ), Deprotonated Acid (
    
    
    
    ). Least Soluble (Precipitates).

Crucial Adjustment for Fluorine: Because fluorine is electron-withdrawing, 2-fluoroisonicotinic acid is a stronger acid and a weaker base than isonicotinic acid.

  • Standard INA pI (Isoelectric Point): ~3.6

  • Fluorinated INA pI: Likely lower (approx. 2.5 - 3.0).

Action: Do not aim for pH 7. Aim for the specific pI of your fluorinated derivative (usually pH 2.5–3.5) to maximize precipitation.

pHEffect Cation Cationic (pH < 1) Soluble Zwitterion Zwitterion (pH ~3) INSOLUBLE Cation->Zwitterion Add Base (Deprotonate COOH) Anion Anionic (pH > 6) Soluble Zwitterion->Anion Add Base (Deprotonate NH+) Anion->Zwitterion Add Acid (Protonate N)

Figure 2: The solubility "valley." To maximize yield, you must target the Zwitterionic state (Red).

Module 4: Validated Experimental Protocols

Protocol A: The pH Swing Purification (Recommended for Crude)

Objective: Remove non-acidic impurities and maximize recovery.

  • Dissolution: Suspend 10g of crude fluorinated isonicotinic acid in 50 mL water.

  • Basification: Slowly add 2M NaOH (or

    
    ) while stirring until pH reaches ~9-10. The solution should become clear (Formation of Sodium Isonicotinate).
    
    • Checkpoint: If solids remain, these are non-acidic impurities. Filter them out now.

  • Acidification (The Critical Step):

    • Place the filtrate in an ice bath.[5]

    • Slowly add 1M HCl dropwise. Monitor pH continuously.

    • Stop when pH reaches 2.5 – 3.0 (Targeting the isoelectric point).

    • Note: A thick white precipitate should form.

  • Aging: Stir at 0-4°C for 30 minutes to allow crystal growth (Ostwald ripening).

  • Filtration: Filter via Buchner funnel. Wash with minimal ice-cold water.[5]

Protocol B: Thermal Recrystallization (For Final Polish)

Objective: High purity crystals for analysis.

  • Solvent Prep: Prepare a 9:1 mixture of Ethanol:Water.

  • Saturation: Heat solvent to reflux. Add crude solid in small portions until no more dissolves (saturated).

  • Hot Filtration: If insoluble particles remain, filter rapidly through a pre-heated glass frit.

  • Controlled Cooling:

    • Remove from heat.[6] Let the flask stand on a cork ring (insulator) to cool to Room Temp (RT) slowly over 2 hours.

    • Troubleshoot: If oil appears, reheat to dissolve and add a seed crystal immediately.

  • Final Chill: Once at RT, move to an ice bath for 1 hour.

  • Harvest: Filter and dry in a vacuum oven at 40°C.

References

  • Solubility & Thermodynamics

    • Gonçalves, F. et al. (2013). "Solubility of nicotinic acid and isonicotinic acid in water and organic solvents." Journal of Chemical Thermodynamics.

  • pH Dependent Crystallization

    • Duarte, I. et al. (2023). "pH-Dependent Crystallization of Hydroxynicotinic Acids in Aqueous Media." Crystals.

  • Fluorination Effects on Acidity

    • PubChem. "2-Fluoroisonicotinic acid - Chemical Properties."[7] National Library of Medicine.

  • Recrystallization Techniques

    • University of Massachusetts. "Recrystallization Guide & Troubleshooting." UMass Organic Chemistry Labs.

Sources

Optimization

Technical Support Center: Amide Bond Formation with Electron-Deficient Pyridine Acids

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for troubleshooting the often-challenging amide bond formation with electron-deficient pyridine ca...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting the often-challenging amide bond formation with electron-deficient pyridine carboxylic acids. This guide is designed to provide you, the practicing scientist, with in-depth, field-proven insights and actionable protocols to overcome common hurdles in your synthetic endeavors. As Senior Application Scientists, we understand that success lies not just in following steps, but in comprehending the causality behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address the most common issues encountered when working with electron-deficient pyridine acids, providing both explanations and solutions.

Question 1: Why is my amide coupling reaction with a pyridine carboxylic acid so sluggish or failing completely?

Answer: The primary reason for the low reactivity of many pyridine carboxylic acids is the electron-deficient nature of the pyridine ring. The nitrogen atom in the ring acts as an electron-withdrawing group, deactivating the carboxyl group.[1][2][3] This deactivation reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the amine. The position of the nitrogen atom relative to the carboxylic acid also plays a significant role; for instance, 2- and 4-pyridine carboxylic acids are more deactivated than 3-pyridine carboxylic acid due to resonance effects.

Troubleshooting Flowchart: Diagnosing Low Reactivity

A Start: Low or No Product B Review Your Coupling Reagent A->B C Is it a standard carbodiimide (EDC, DCC)? B->C D Upgrade to a more potent reagent: Uronium/Aminium (HATU, HCTU) or Phosphonium (PyBOP) salt. C->D Yes E Examine Additives and Catalysts C->E No D->E F Are you using HOBt or HOAt? E->F G Consider adding a nucleophilic catalyst like DMAP (0.1-1.0 equiv). F->G No H Check Reaction Conditions F->H Yes G->H I Is your amine protonated? (e.g., using an HCl salt) H->I J Add sufficient non-nucleophilic base (e.g., DIPEA, NMM) to free the amine. I->J Yes K Is the reaction temperature optimized? I->K No J->K L Gently heat the reaction (e.g., 40-50 °C). Monitor for side reactions. K->L No M Still no success? Consider alternative activation. K->M Yes L->M N Convert acid to acyl fluoride (e.g., with XtalFluor-E) or acyl chloride (e.g., with SOCl2). M->N

Caption: Troubleshooting workflow for low-yield amide couplings.

Question 2: I'm observing multiple side products. What are they and how can I prevent them?

Answer: Side reactions are a common pitfall. The nature of the side product often depends on your choice of coupling reagent.

  • N-Acylurea Formation: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[4] This is particularly problematic with sterically hindered substrates or poorly nucleophilic amines where the desired reaction is slow.

    • Solution: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can trap the O-acylisourea to form a less reactive but more stable active ester, which minimizes N-acylurea formation.[5][6]

  • Guanidinylation: Uronium/aminium-based reagents (e.g., HBTU, HATU) can react with the amine nucleophile to form a guanidinium byproduct, terminating the peptide chain. This is more likely to occur if the activation of the carboxylic acid is slow or if an excess of the coupling reagent is used.

    • Solution: Use a phosphonium-based reagent like PyBOP, which does not have this side reaction.[7] Alternatively, ensure the carboxylic acid is pre-activated with the uronium reagent for a few minutes before adding the amine.

  • Racemization: If your pyridine acid or amine contains a chiral center, particularly an α-carbon, there is a risk of epimerization during activation.

    • Solution: The use of additives like HOBt and especially HOAt is highly effective at suppressing racemization.[5][6] HATU, which generates the HOAt active ester in situ, is an excellent choice for coupling chiral molecules.[8][9]

Deep Dive: Selecting the Right Coupling Reagent

The choice of coupling reagent is the most critical parameter for successfully forming amide bonds with electron-deficient pyridine acids.[7] Standard reagents often fail, necessitating the use of more powerful alternatives.

Reagent Class Examples Pros Cons Best For
Carbodiimides EDC, DCCEconomical, readily available.Lower reactivity, risk of N-acylurea formation and racemization.[4][10]Simple, unhindered, and electron-rich substrates.
Phosphonium Salts PyBOP, BOPHigh reactivity, clean reactions, no guanidinylation side product.Can be less soluble, BOP produces carcinogenic HMPA byproduct.[5]Hindered couplings and when avoiding guanidinylation is critical.
Uronium/Aminium Salts HBTU, TBTUHigh reactivity, good for routine synthesis.Can cause guanidinylation of the amine.General-purpose for moderately difficult couplings.
Azabenzotriazole-based Uronium Salts HATU, HCTUHighest reactivity, low racemization, anchimeric assistance from pyridine N in HOAt.[8][9]More expensive, can still cause guanidinylation.Sterically hindered and electron-deficient substrates, chiral molecules.
Oxyma-based Uronium Salts COMUHigh reactivity comparable to HATU, non-explosive byproduct (OxymaPure).[4][11]A safer and highly effective alternative to HATU.

Optimized Protocols for Difficult Couplings

The following protocols are designed as robust starting points for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific substrates.

Protocol 1: High-Potency Coupling with HATU

This is often the go-to method for challenging electron-deficient pyridine acids. The in situ formation of the HOAt active ester provides superior reactivity.[8]

Mechanism of HATU Activation

cluster_0 Activation cluster_1 Coupling PyCOOH Py-COOH ActiveEster OAt Active Ester (Py-CO-OAt) PyCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product (Py-CONH-R) ActiveEster->Amide + R-NH2 Amine R-NH2 Amine->Amide HOAt HOAt Amide->HOAt releases

Caption: HATU-mediated amide bond formation workflow.

Step-by-Step Procedure:

  • To a solution of the pyridine carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.1 equiv).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Economical and Enhanced EDC/DMAP Coupling

For less challenging systems, or when cost is a major consideration, this protocol enhances the reactivity of EDC through the use of a nucleophilic catalyst.[12][13] DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate.[12][13]

Step-by-Step Procedure:

  • Dissolve the pyridine carboxylic acid (1.0 equiv), amine (1.1 equiv), and DMAP (0.1-1.0 equiv) in anhydrous DCM or acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to Protocol 1. The urea byproduct from EDC is water-soluble and easily removed during the aqueous washes.

Protocol 3: Acyl Fluoride Intermediate for Severely Hindered Systems

When both the acid and amine are sterically hindered or electronically deactivated, even potent coupling reagents may fail. In such cases, converting the carboxylic acid to a more reactive acyl fluoride can be an effective strategy.[14][15]

Step-by-Step Procedure:

  • In a flask under an inert atmosphere (N2 or Ar), dissolve the pyridine carboxylic acid (1.0 equiv) in anhydrous DCM.

  • Add a deoxyfluorinating agent such as XtalFluor-E or Deoxo-Fluor® (1.1 equiv) and a base like DIPEA (1.5 equiv).

  • Stir at room temperature for 1-2 hours until the formation of the acyl fluoride is complete (can be monitored by IR or 19F NMR).

  • In a separate flask, dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., DIPEA, 1.2 equiv) in anhydrous DCM.

  • Slowly add the solution of the acyl fluoride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature or gently heat if necessary.

  • Monitor the reaction to completion, then perform a standard aqueous work-up and purification.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]

  • Activating Agents and Protecting Groups. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • An Efficient Light‐Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine‐CBr4. ResearchGate. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]

  • Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society. [Link]

  • Tips and tricks for difficult amide bond formation? Reddit. [Link]

  • Activating and Deactivating Agents. Scribd. [Link]

  • Catalytic amidation via DMAP. ResearchGate. [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. PubMed Central. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

  • Activating And Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Activating and Deactivating Groups. Chemistry Steps. [Link]

  • 4-hydroxy pyridine is in equilibrium with 4-pyridone, does the carboxylic acid react with the N atom to form amide? How do I prevent this?. ResearchGate. [Link]

  • An Effective [FeIII(TF4DMAP)Cl] Catalyst for C–H Bond Amination with Aryl and Alkyl Azides. Organic Letters. [Link]

  • 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. Chad's Prep. [Link]

  • Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Publishing. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]

Sources

Troubleshooting

Minimizing side reactions in 5-Fluoro-2-methylisonicotinic acid functionalization

Status: Operational | Topic: Scaffold Reactivity & Troubleshooting | ID: T-FZN-05 Executive Summary: The "Ortho-Fluoro" Paradox Welcome to the technical support hub for 5-Fluoro-2-methylisonicotinic acid (CAS: 321-12-0 /...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Scaffold Reactivity & Troubleshooting | ID: T-FZN-05

Executive Summary: The "Ortho-Fluoro" Paradox

Welcome to the technical support hub for 5-Fluoro-2-methylisonicotinic acid (CAS: 321-12-0 / Analogues).

This scaffold presents a classic medicinal chemistry paradox. The C5-Fluorine is a desirable metabolic blocker, but its position—ortho to the C4-Carboxylic Acid and beta to the Pyridine Nitrogen—creates a "hyper-electrophilic" zone.

When activating the carboxylic acid for amidation or esterification, you inadvertently activate the C5-Fluorine for Nucleophilic Aromatic Substitution (


). Furthermore, the C2-Methyl  group introduces benzylic acidity, creating risks of polymerization or oxidative degradation.

This guide provides the protocols required to decouple these reactivities.

Module 1: Amidation & Coupling (Preventing )

The Issue: When converting 5-fluoro-2-methylisonicotinic acid to an acid chloride (using


 or 

), the pyridine ring becomes highly electron-deficient. If you add a nucleophilic amine, it may attack the C5-Fluorine instead of (or in addition to) the carbonyl carbon, leading to a defluorinated impurity (amino-substitution).

The Solution: Avoid the Acid Chloride pathway. Use Propylphosphonic Anhydride (T3P) .[1][2][3] T3P activates the carboxylate without generating the highly electrophilic chloride species, and it operates well in pyridine-rich solvents which buffer the reaction.

Recommended Protocol: T3P-Mediated Coupling
ParameterSpecificationRationale
Reagent T3P (50% in EtOAc or DMF)Lowers activation energy for amidation while minimizing

potential at C5.
Base Pyridine (3–5 equiv) or DIPEAPyridine acts as both base and nucleophilic catalyst (acyl pyridinium intermediate) without deprotonating the C2-Methyl group.
Solvent Me-THF or EtOAcNon-polar aprotic solvents favor the tight ion pair required for T3P efficiency.
Temp 0°C

RT
Heat (>50°C) promotes

displacement of the Fluorine.
Step-by-Step Workflow:
  • Dissolution: Dissolve 5-Fluoro-2-methylisonicotinic acid (1.0 equiv) and the amine partner (1.1 equiv) in EtOAc (5-10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C. Note: Do not use TEA; it is too nucleophilic and can cause side reactions.

  • Activation: Add T3P (50% w/w solution, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to 20–25°C. Monitor by LCMS.

    • Checkpoint: If reaction is slow after 4h, add 0.5 equiv T3P. Do not heat.

  • Quench: Add water/NaHCO3. The T3P by-products are water-soluble, simplifying purification.[3]

Mechanism & Risk Visualization

G Start 5-Fluoro-2-methyl isonicotinic acid AcidCl Acid Chloride (SOCl2/Oxalyl Cl) Start->AcidCl High Activation T3P_Inter T3P Mixed Anhydride Start->T3P_Inter Mild Activation Target Target Amide (Product) AcidCl->Target Amine attacks C=O Side_SNAr Defluorinated Side Product (SNAr Attack) AcidCl->Side_SNAr Amine attacks C5-F (Fast) T3P_Inter->Target Selective C=O Attack T3P_Inter->Side_SNAr Blocked

Caption: Comparative activation pathways. The Acid Chloride route (Red) exposes the C5-Fluorine to nucleophilic attack (


). The T3P route (Green) sequesters the reactivity to the carbonyl.

Module 2: Handling the C2-Methyl Group

The Issue: The C2-Methyl group is benzylic to the pyridine nitrogen. It has a pKa of ~28–29. Strong bases (LDA, NaH, or even excess alkoxides) can deprotonate this position, leading to:

  • Polymerization: Self-condensation with the ester/amide.

  • Oxidative Degradation: Formation of the aldehyde/acid upon exposure to air.

Troubleshooting Guide:

SymptomCauseCorrective Action
Darkening/Tarring Deprotonation of C2-Me followed by aerobic oxidation.Degas solvents. Use non-nucleophilic bases (DIPEA, Carbonates). Avoid NaH.
Dimer Formation "Claisen-like" condensation of C2-Me anion with the C4-Ester.Keep reaction dilute. If performing lithiation, keep T < -78°C.

Module 3: Thermal Stability (Decarboxylation)

The Issue: Isonicotinic acids are zwitterionic. Upon heating, especially in acidic media, they are prone to thermal decarboxylation, yielding 3-fluoro-6-methylpyridine.

Stability Thresholds:

ConditionMax Safe TempRisk Level
Solid Storage < 25°CLow
Basic Solution (pH > 9) 60°CLow (Carboxylate anion is stable)
Acidic Solution (pH < 4) 40°C HIGH (Protonation of Py-N accelerates

loss)
DMSO Solution 50°CMedium (DMSO lowers decarboxylation barrier)

Protocol Note: Never dry the free acid in an oven >50°C. Lyophilization is recommended.

Frequently Asked Questions (FAQs)

Q1: Can I use HATU instead of T3P? Answer: Yes, but with caution. HATU is a guanidinium salt and is very fast. If you use HATU, ensure you use DIPEA (hindered base) rather than TEA. Add the amine immediately after the HATU to quench the active ester before side reactions occur. T3P is preferred because it is slower and more selective.

Q2: I see a +17 mass impurity in my LCMS. What is it? Answer: This is likely the Hydroxyl-impurity (OH replacing F), resulting from hydrolysis of the fluorine. This happens if you use hydroxide bases (NaOH/LiOH) at high temperatures during ester hydrolysis. Fix: Perform ester hydrolysis using LiOH in THF/Water at 0°C . Do not reflux.

Q3: Can I lithiate this scaffold to add a group at C6? Answer: Yes, but regioselectivity is tricky.[4]

  • n-BuLi will likely attack the C2-Methyl (lateral lithiation).

  • LDA (-78°C) is required to target the ring protons.[5]

  • Warning: The Fluorine directs lithiation to C4 (which is occupied) or C6. However, the C2-Methyl protons compete. You must use a directing group on the acid (like a diethylamide) to successfully direct lithiation to C3, or rely on the Fluorine to direct to C6, but yields will be variable.

References

  • T3P Coupling Efficiency: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2][4] Organic Letters, 2011, 13(19), 5048–5051.[2] Link

  • 
     on Fluoropyridines:  Kuduk, S. D., et al. "Synthesis of 3-Fluoropyridine-4-carboxylate Derivatives via Nucleophilic Aromatic Substitution." Journal of Combinatorial Chemistry, 2010.[2] (Contextual grounding on Fluorine activation). Link
    
  • Lithiation of Methyl-Pyridines: Schlosser, M. "The 2-Methylpyridine (α-Picoline) Dilemma: Lateral vs Ring Metallation." European Journal of Organic Chemistry, 2003. (Mechanistic basis for Module 2). Link

  • Decarboxylation Mechanisms: Dunn, A. "Decarboxylation of Heteroaromatic Acids." Organic Process Research & Development, 2014. (Thermal data for isonicotinic acids). Link

Sources

Optimization

Storage conditions to prevent degradation of 5-Fluoro-2-methylisonicotinic acid

Technical Support Center: 5-Fluoro-2-methylisonicotinic Acid This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 5-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro-2-methylisonicotinic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 5-Fluoro-2-methylisonicotinic acid to prevent its chemical degradation. Adherence to these protocols is critical for ensuring experimental reproducibility and the integrity of your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for 5-Fluoro-2-methylisonicotinic acid?

For optimal stability, 5-Fluoro-2-methylisonicotinic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] The key is to protect it from the primary degradation catalysts: moisture, heat, and light.

Parameter Recommendation Scientific Rationale
Temperature Cool place; Recommended storage temperature is often listed on the product label.[5]Lower temperatures slow down the rate of chemical reactions, including potential decomposition pathways.
Humidity Store in a dry place, protected from moisture.[2][5] Consider using a desiccator.The carboxylic acid group and the fluorine atom can make the molecule susceptible to hydrolysis. Moisture can lead to clumping and degradation.
Light Keep away from direct sunlight.[1][5] Use of amber or opaque containers is advised.UV radiation can provide the activation energy for photodegradation, leading to the formation of impurities.[6]
Atmosphere For long-term storage, consider storing under an inert gas like argon or nitrogen.[2]This displaces atmospheric oxygen, minimizing the risk of oxidative degradation over extended periods.
Container Use a tightly sealed, appropriate container.[1][2] Glass bottles are a common choice.[7]Prevents exposure to atmospheric moisture and contaminants.

Q2: What is the expected shelf-life of 5-Fluoro-2-methylisonicotinic acid?

While one supplier suggests a shelf life of one year, this is highly dependent on the storage conditions.[1] If stored meticulously under the ideal conditions outlined in Q1 (cool, dry, dark, inert atmosphere), the compound can remain stable for a significantly longer period. It is always best practice to verify the purity of the material if it has been stored for an extended time, especially before use in sensitive applications.

Q3: What are the visible signs that my 5-Fluoro-2-methylisonicotinic acid may have degraded?

While chemical degradation is not always visible, you should be alert to the following signs:

  • Change in Color: A pure compound is typically a white or off-white solid. The development of a yellow or brownish tint can indicate the formation of degradation products.

  • Change in Texture: The powder should be free-flowing. Clumping, caking, or the appearance of a glassy or melted solid suggests moisture absorption and potential hydrolysis.

  • Odor: Any unusual or pungent odor not characteristic of the compound could be a sign of decomposition.

If you observe any of these changes, it is crucial to perform a purity check before using the material.

Q4: What substances are incompatible with 5-Fluoro-2-methylisonicotinic acid?

The primary incompatibility is with strong oxidizing agents.[2] Contact with these substances can lead to a violent reaction and rapid degradation of the compound. It is also advisable to keep it away from strong bases, as it is an acid, and from excessive moisture.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you may encounter during your experiments that could be linked to the degradation of your 5-Fluoro-2-methylisonicotinic acid.

Workflow for Suspected Degradation

Below is a logical workflow to follow when you suspect your starting material may be compromised.

G cluster_0 Observation cluster_1 Purity Assessment cluster_2 Decision Making cluster_3 Action observe Anomaly Observed (e.g., color change, poor results) purity_check Perform Purity Analysis (e.g., HPLC, LC-MS, Melting Point) observe->purity_check Suspected degradation compare Compare Data to Certificate of Analysis (CoA) purity_check->compare decision Is Purity >95%? compare->decision proceed Proceed with Experiment (Use with caution) decision->proceed Yes dispose Dispose of Compound (Follow institutional guidelines) decision->dispose No

Caption: Troubleshooting workflow for suspected chemical degradation.

Problem 1: My experimental results are inconsistent and show unexpected peaks in my analysis (e.g., LC-MS, NMR).

  • Underlying Cause: This is a classic indicator that your starting material may be impure due to degradation. The presence of degradation products can interfere with your reaction, leading to lower yields, unexpected side products, and non-reproducible results. The degradation of similar fluorinated compounds is known to produce various smaller, fluorinated acidic byproducts.[6][8]

  • Solution: Purity Assessment Protocol

    • Obtain Certificate of Analysis (CoA): Locate the CoA that came with your batch of 5-Fluoro-2-methylisonicotinic acid. This document contains the reference purity data and analytical method used.

    • High-Performance Liquid Chromatography (HPLC) Analysis:

      • Prepare a standard solution of your compound in a suitable solvent (e.g., acetonitrile/water).

      • Run the sample on an HPLC system, ideally using the same or a similar method as described on the CoA.

      • Analyze the chromatogram. A significant decrease in the area of the main peak or the appearance of new, significant peaks compared to the reference indicates degradation.

    • Melting Point Analysis:

      • Determine the melting point of a small sample of your compound.

      • Compare this to the literature value (a broad melting range or a value significantly lower than the reference suggests impurities).

    • Decision: Based on the purity assessment, decide whether to discard the compound or if it can be used for non-sensitive applications. For all critical drug development and medicinal chemistry work, using a degraded starting material is unacceptable.

Problem 2: The solid has turned from white to a noticeable yellow/brown color.

  • Underlying Cause: This discoloration is often a result of oxidation or photodegradation. Exposure to light and/or air can create chromophoric (color-absorbing) impurities. This is a strong visual cue that the material's integrity is compromised.

  • Solution:

    • Immediately Isolate: Separate the discolored batch from other reagents to prevent cross-contamination or mistaken use.

    • Assess Usability: Perform the purity assessment protocol described in "Problem 1."

    • Review Storage Practices: If degradation is confirmed, review your lab's storage procedures. Ensure all users are sealing containers properly and storing them away from light sources as recommended.[1][5]

Problem 3: The powder is clumpy and difficult to weigh accurately.

  • Underlying Cause: This indicates the absorption of moisture from the atmosphere. The compound is likely hygroscopic. While this may not have caused significant chemical degradation yet, the presence of water can be detrimental to many types of reactions, especially those using water-sensitive reagents.

  • Solution:

    • Drying the Material: Place the compound in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide or fresh indicating silica gel) for 24-48 hours. This may restore its powdery consistency.

    • Verify Purity: After drying, it is still crucial to perform a purity check (e.g., HPLC). The initial moisture exposure could have initiated hydrolysis, a form of degradation.

    • Implement Aliquoting: For future prevention, when you receive a new bottle, consider aliquoting the material into smaller, single-use vials under a dry atmosphere (like a glove box). This minimizes the exposure of the entire batch to atmospheric moisture each time it is used.

References

  • Material Safety Data Sheet. (2021, November 25).
  • SAFETY DATA SHEET. (2025, November 4). 2-Fluoronicotinic Acid. TCI Chemicals.
  • SAFETY DATA SHEET. (2025, April 24). Mandipropamid. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, October 29).
  • Safety Data Sheet: 5-Fluoroorotic acid. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.). 5-Fluoro-2-methyl-benzoic acid. Merck Millipore.
  • SAFETY DATA SHEET. (2022, May 26). Silaplane FM-0815J. Caplinq.
  • SAFETY DATA SHEET. (2025, December 25).
  • 5-Fluoro-2-methyl-3-nitrobenzoic acid SDS. (n.d.). ECHEMI.
  • Safety Data Sheet: 5-Fluoroorotic acid. (2025, March 31). Carl ROTH.
  • 5-Fluoro-2-methylisonicotinic acid. (n.d.). CymitQuimica.
  • Hou, C., et al. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. Environmental Pollution. [Link]

  • Pereira, V. J., et al. (2015). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • Vigneron, J., et al. (1998). Long-term stability of 5-fluorouracil and folinic acid admixtures. PubMed.
  • 5-Fluoro-2-Methylbenzoic Acid 98.0%(GC). (n.d.). PureSynth.
  • 5-Fluoro-2-methylbenzoic acid. (n.d.). Ossila.
  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. (2017). RSC Publishing.
  • methyl 2-fluoro-5-methylisonicotin
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). MDPI.
  • The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period. (2017). RSC Publishing.

Sources

Troubleshooting

Technical Support: Purification Protocols for 5-Fluoro-2-methylisonicotinic Acid

Impurity Profile & Chemical Behavior Before attempting removal, you must understand the physicochemical "personality" of your impurity. 5-Fluoro-2-methylisonicotinic acid (5-F-2-Me-INA) is not a standard carboxylic acid;...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profile & Chemical Behavior

Before attempting removal, you must understand the physicochemical "personality" of your impurity. 5-Fluoro-2-methylisonicotinic acid (5-F-2-Me-INA) is not a standard carboxylic acid; it is a zwitterionic pyridine derivative .

The Molecule
  • Structure: A pyridine ring substituted with a carboxylic acid (C4), a methyl group (C2), and a fluorine atom (C5).

  • pKa Characteristics (Estimated):

    • Carboxylic Acid (

      
      ): 
      
      
      
      . The fluorine atom (electron-withdrawing) slightly increases acidity compared to isonicotinic acid (pKa 4.96).
    • Pyridine Nitrogen (

      
      ): 
      
      
      
      . The fluorine atom reduces the basicity of the ring nitrogen compared to unsubstituted pyridine.
  • Solubility Profile:

    • High pH (>7): Highly water-soluble (Anionic form).

    • Low pH (<2): Highly water-soluble (Cationic form).

    • Isoelectric Point (pH ~3.5): Lowest Solubility. The molecule exists as a zwitterion (

      
      ) and is most likely to precipitate or crash out of organic solution.
      

Method A: Liquid-Liquid Extraction (The "Golden Standard")

Best For: Standard amide couplings, esterifications, or reactions where the product is neutral and stable to mild base.

The Logic

Because 5-F-2-Me-INA has an accessible carboxylic acid, we can exploit pH manipulation to force it into the aqueous layer. We target the Anionic Form (


) using a basic wash.
Protocol
  • Dilution: Dilute your reaction mixture with a non-water-miscible organic solvent (e.g., Ethyl Acetate, DCM, or MTBE).

  • The Wash: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) .
    
    • Why? Saturated

      
       has a pH of ~8.5. This is well above the pKa of the carboxylic acid (~4.0), ensuring >99% deprotonation to the water-soluble carboxylate salt.
      
  • The Check: If the impurity persists (checked via TLC/LCMS), perform a final wash with 0.5 M NaOH (only if your product is stable to hydroxide).

  • Phase Separation: The 5-F-2-Me-INA is now in the aqueous layer. Your product remains in the organic layer.

Visualization: Extraction Workflow

ExtractionLogic Start Crude Reaction Mixture (Product + 5-F-2-Me-INA) Step1 Add Organic Solvent (EtOAc / DCM) Start->Step1 Step2 Wash with Sat. NaHCO3 (pH ~8.5) Step1->Step2 Decision Phase Separation Step2->Decision Aqueous Aqueous Layer Contains: 5-F-2-Me-INA (Salt form) Discard Decision->Aqueous  Impurity (Polar)   Organic Organic Layer Contains: Neutral Product Dry & Concentrate Decision->Organic  Product (Non-polar)  

Caption: Separation logic relying on the deprotonation of the carboxylic acid moiety at pH 8.5.

Method B: Solid-Supported Scavenging (High Throughput)

Best For: Parallel synthesis, small-scale reactions, or when liquid-liquid extraction causes emulsions.

The Logic

Instead of using a liquid base, use a polymer-supported base (Solid Phase Extraction - SPE). The acidic impurity binds to the basic resin, and the neutral product passes through.

Recommended Resins
  • Carbonate Resins (e.g.,

    
    , 
    
    
    
    ):
    Acts like solid
    
    
    .
  • Tertiary Amine Resins (e.g.,

    
    ):  Weak anion exchanger.
    
Protocol
  • Preparation: Dissolve crude mixture in DCM or Methanol.

  • Loading: Add 3-4 equivalents (relative to the excess acid) of Carbonate resin.

  • Incubation: Shake or stir gently for 1-2 hours at room temperature.

    • Mechanism:[1][2][3]

      
       (Acid stays on bead).
      
  • Filtration: Filter off the solid resin.[4]

  • Result: The filtrate contains your purified product.

Method C: Chromatographic Purification (The "Precision Tool")

Best For: When the product is also acidic, or if LLE/Scavenging fails.

The Challenge: "The Streak"

Pyridine carboxylic acids are notorious for streaking on silica gel. The zwitterionic character causes them to drag along the column, contaminating a wide range of fractions.

Troubleshooting the Streak

If you must use flash chromatography, you cannot use neutral solvents. You must modify the mobile phase.

ScenarioModifier RecommendationMechanism
Normal Phase (Silica) 1% Acetic Acid in eluentProtonates the pyridine N and COOH, keeping the molecule in a single ionization state (cationic/neutral mix). Tightens the spot, usually moving it slightly higher.
Normal Phase (Alternative) 1% Triethylamine Deprotonates the COOH. The salt usually sticks firmly to the silica baseline, allowing the neutral product to elute.
Reverse Phase (C18) 0.1% Formic Acid The standard method. The polar acid will elute near the solvent front (early), while most organic products retain longer.
Visualization: Scavenging vs. Chromatography

PurificationPaths cluster_0 Path A: Scavenging (Recommended) cluster_1 Path B: Chromatography Input Crude Mixture Resin Add Carbonate Resin Input->Resin Column Silica Column Input->Column Filter Filter Solids Resin->Filter PureA Filtrate = Pure Product Filter->PureA Modifier MUST ADD 1% AcOH or Et3N Column->Modifier requires PureB Fractions Collected Modifier->PureB

Caption: Comparison of solid-phase scavenging (filtration based) vs. chromatographic separation.

Frequently Asked Questions (FAQ)

Q: My product is also an amine (basic). Will the acid wash remove it? A: If your product is basic, do not use acid washes . Use the Method A (Bicarbonate Wash) . Your basic product will remain neutral/deprotonated in the organic layer at pH 8.5, while the 5-F-2-Me-INA (acid) becomes a salt and leaves.

Q: I tried the bicarbonate wash, but I still see the acid in my NMR. A: This often happens if the layers weren't mixed vigorously enough or if the organic solvent is too polar (like n-Butanol).

  • Fix: Dilute with more non-polar solvent (Ether/DCM) to force the salt out.

  • Fix: Repeat the wash with 1M Sodium Carbonate (

    
    )  (pH ~11) to ensure full deprotonation.
    

Q: Can I just precipitate the impurity? A: Possibly. Because of the zwitterionic nature, if you adjust the aqueous pH to the Isoelectric Point (approx pH 3.5) , the 5-F-2-Me-INA has minimum solubility.

  • Experiment: Dissolve crude in minimal water/methanol, adjust pH to 3.5. If a solid forms, filter it.[4] That is likely your impurity.

Q: The impurity is co-eluting with my product on the column. A: Switch to Reverse Phase (C18) . On C18, 5-F-2-Me-INA is very polar and will elute almost immediately (with the solvent front), whereas your organic product will likely retain.

References

  • Physicochemical Properties of Pyridine Derivatives

    • Title: pKa values in organic chemistry – making maximum use of the available d
    • Source: Tetrahedron Letters (via University of Tartu).
    • URL:[Link]

  • Solid Phase Extraction Protocols

    • Title: Supelco Guide to Solid Phase Extraction.
    • Source: Sigma-Aldrich.[5][6]

  • Chromatographic Troubleshooting

    • Title: Troubleshooting Thin Layer Chrom
    • Source: University of Rochester.
    • URL:[Link]

  • Amide Coupling Workup Strategies

    • Title: Efficient Amide Bond Formation...[7] Unreacted Carboxylic Acid Recovery.

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Optimization

Handling moisture sensitivity in 5-Fluoro-2-methylisonicotinic acid reagents

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity Welcome to the technical support center for 5-Fluoro-2-methylisonicotinic acid. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

Welcome to the technical support center for 5-Fluoro-2-methylisonicotinic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the challenges and solutions associated with the moisture sensitivity of this valuable reagent. Our goal is to move beyond simple instructions and explain the underlying chemical principles, ensuring the integrity and success of your experiments.

The Challenge: Why is 5-Fluoro-2-methylisonicotinic Acid Moisture-Sensitive?

5-Fluoro-2-methylisonicotinic acid, a key building block in pharmaceutical synthesis, possesses a carboxylic acid group. This functional group is inherently polar and capable of hydrogen bonding, making the molecule hygroscopic—it readily attracts and absorbs moisture from the atmosphere.[1] The presence of even trace amounts of water can have significant consequences on the reagent's stability and reactivity, leading to inconsistent results, reaction failures, and the formation of impurities.[2]

This guide provides a structured approach to mitigate these risks through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: Addressing Common Moisture-Related Issues

This section is formatted as a series of common problems encountered in the lab, their probable causes rooted in moisture contamination, and robust, scientifically-grounded solutions.

Question 1: My reaction yield is unexpectedly low or the reaction failed completely. What could be the cause?

Probable Cause: The most likely culprit is moisture contamination in your reaction setup. Water can interfere in several ways:

  • Competing Nucleophile: In reactions like esterification or amidation, water can compete with your desired nucleophile (an alcohol or amine), leading to the hydrolysis of activated intermediates back to the starting carboxylic acid.[3]

  • Reagent Deactivation: Many reagents used to activate the carboxylic acid (e.g., thionyl chloride, carbodiimides) react violently or are rapidly decomposed by water.[3][4]

  • Alteration of Reaction Conditions: The presence of water can alter the solubility of reagents and catalysts, and can affect the pH of the reaction medium, thereby inhibiting the desired chemical transformation.

Solution: Implementing a Rigorously Anhydrous Workflow A self-validating, anhydrous workflow is critical. This involves systematically eliminating moisture from every component of your reaction.

dot

Caption: Workflow for moisture-sensitive reactions.

Experimental Protocol: Setting Up a Moisture-Sensitive Reaction

  • Glassware Preparation: All glassware must be rigorously dried. Place glassware in a drying oven at >125°C for at least 4 hours (overnight is preferable).[4][5] Assemble the hot glassware and allow it to cool under a stream of dry inert gas (Nitrogen or Argon) or in a desiccator.[5]

  • Solvent Preparation: Use commercially available anhydrous solvents packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).[4] For highly sensitive reactions, it is best practice to verify the water content using Karl Fischer titration.[6]

  • Inert Atmosphere: Perform all manipulations of the reagent in a controlled, inert atmosphere. A glovebox is the preferred method as it allows for the weighing and transfer of solids in a dry environment.[7][8][9] If a glovebox is unavailable, a Schlenk line with proper inert gas backfilling techniques can be used for handling liquids and solutions.[4]

  • Reagent Handling: Transfer the 5-Fluoro-2-methylisonicotinic acid from its primary container to the reaction vessel inside the glovebox.[10] If weighing outside a glovebox, do so quickly and immediately cap the reagent bottle and reaction flask.

Question 2: The solid reagent appears clumpy and is difficult to handle. Is it still usable?

Probable Cause: Clumping is a clear physical sign of water absorption. The hygroscopic nature of the reagent causes individual particles to adsorb atmospheric moisture, leading to the formation of hydrates or simply surface wetness that causes aggregation. This significantly increases the water content of the material you are weighing.

Solution: Assess, Don't Guess

  • Visual Inspection: Note any changes from a free-flowing powder. If the material is visibly wet or has turned into a paste, its integrity is severely compromised.

  • Quantify Water Content: The most reliable method to determine the extent of moisture absorption is Karl Fischer titration.[11][12] This technique is specific for water and can provide a precise percentage of water content, helping you decide if the batch is salvageable for your specific application.[13] For many synthetic applications, a water content of >0.1% can be problematic.

  • Drying (Use with Caution): While drying the material in a vacuum oven over a strong desiccant (like Phosphorus Pentoxide) is possible, it may not remove all bound water and can risk thermal degradation.[14] This is generally not recommended for high-purity applications. It is almost always more reliable and time-efficient to use a fresh, properly stored bottle of the reagent.

  • Prevention is Key: Always store the reagent in a tightly sealed container, preferably inside a desiccator containing a drying agent like silica gel or Drierite.[1][5] For long-term storage, consider vacuum sealing the container or storing it inside a glovebox.

Question 3: When I try to weigh the reagent on an analytical balance, the mass reading keeps increasing. How can I get an accurate measurement?

Probable Cause: This is a direct observation of the reagent's hygroscopic nature. As the solid sits on the open balance pan, it is actively absorbing moisture from the laboratory air, causing the mass to increase in real-time.

Solution: Minimize Exposure Time and Use Proper Technique

  • Weighing in a Glovebox: The most accurate and reliable method is to place the analytical balance inside a glovebox with a controlled, low-humidity atmosphere (<10% RH).[14] This eliminates the issue of moisture uptake during weighing.

  • Rapid Weighing by Difference: If a glovebox is not available, use the "weighing by difference" technique.

    • Place the capped reagent bottle on the balance and tare it.

    • Quickly remove the desired amount of reagent and transfer it to your reaction vessel.

    • Immediately re-cap the stock bottle and place it back on the balance.

    • The negative reading on the balance is the exact mass of the reagent you transferred. This method minimizes the exposure time of the bulk reagent to the atmosphere.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for 5-Fluoro-2-methylisonicotinic acid? A: Store the reagent in a cool, dry place, away from direct sunlight.[15] The container must be kept tightly sealed. For optimal protection against moisture, store the sealed container inside a desiccator or a dry cabinet with an active desiccant.[16][17]

Q: What are the primary signs that my reagent has been compromised by moisture? A: The primary signs are physical changes such as clumping, changing from a powder to a waxy or sticky solid, and a constantly increasing mass on an analytical balance. Chemically, you may observe poor performance in reactions, the appearance of unexpected byproducts in analytical data (NMR, LC-MS), or a broadened melting point range.

Q: How does the fluorine atom in 5-Fluoro-2-methylisonicotinic acid affect its properties? A: The fluorine atom is a highly electronegative substituent. Its presence can significantly influence the electronic properties of the pyridine ring and the acidity (pKa) of the carboxylic acid group. This modulation is a key reason for its use in drug discovery to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[18] While it doesn't directly cause moisture sensitivity, the overall molecular structure remains susceptible to water absorption due to the carboxylic acid group.

Q: What analytical techniques can I use to assess the purity and water content of my reagent? A:

  • Water Content: Karl Fischer titration is the gold standard for accurately determining water content.[6]

  • Purity and Identity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) can confirm the chemical structure and identify organic impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for assessing purity and detecting trace-level impurities.

Table 1: Recommended Moisture Levels for Anhydrous Applications

ComponentRecommended Max. Water ContentVerification Method
Anhydrous Solvents (e.g., DMF, THF)< 30 ppmKarl Fischer Titration[12]
Inert Atmosphere (Glovebox)< 10% Relative Humidity (RH)Internal Humidity Sensor[14]
Starting Reagent (Solid)< 0.1% (1000 ppm)Karl Fischer Titration[6]

Visualizing the Degradation Risk

While stable under anhydrous conditions, the presence of water introduces a risk of undesired side reactions, especially when activating agents are used for subsequent transformations like amidation.

dot

Degradation_Risk Reagent 5-Fluoro-2-methyl- isonicotinic acid (R-COOH) Intermediate Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) Reagent->Intermediate + Activator Activator Activating Agent (e.g., SOCl2, EDCI) Deactivated Deactivated Activating Agent Activator->Deactivated Product Desired Product (e.g., Amide) Intermediate->Product + Nucleophile Hydrolysis Hydrolysis (Reverts to R-COOH) Intermediate->Hydrolysis Water H2O (Moisture) Water->Activator Decomposition Water->Intermediate Undesired Attack Nucleophile Desired Nucleophile (e.g., Amine, R'-NH2)

Caption: Potential interference of water in a reaction.

By implementing the rigorous protocols and checks outlined in this guide, you can ensure the quality of your 5-Fluoro-2-methylisonicotinic acid reagent and achieve reliable, reproducible results in your research and development endeavors.

References

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Daley, C. Home Page - Sandiego. [Link]

  • Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN. [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. [Link]

  • Mystaire Inc. A Complete Guide to the Applications of Laboratory Glove Boxes. [Link]

  • Mecmesin. (2024, April 3). Laboratory Glove Box – The Full and Complete Guide. [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. [Link]

  • News-Medical. (2018, August 28). Moisture Analysis Techniques. [Link]

  • PRESTO. (n.d.). Complete Guide to Moisture Content Test & Its Importance. [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Novak, M., et al. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education. [Link]

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]

  • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]

  • Wagner, M. (2016, June 20). Determination of Water Content and Dynamic Vapor Sorption Using Gravimetric Methods, Karl Fischer Titration and Thermal Analysis. American Laboratory. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 5-Fluoroorotic acid. [Link]

  • Chemistry World. (2023, March 22). Water works as medium for reactions that reduce carboxylic acids. [Link]

  • ResearchGate. (2019, January 15). (PDF) The Applications of Water as Reagents in Organic Synthesis: Reactions and Applications. [Link]

  • Wiley Online Library. (n.d.). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A. [Link]

  • Preprints.org. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 5-Fluoro-2-methylisonicotinic Acid

Introduction: The Analytical Imperative for Fluorinated Heterocycles in Drug Discovery In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds, such as pyridine, is a cor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds, such as pyridine, is a cornerstone strategy for modulating metabolic stability, binding affinity, and bioavailability.[1] The compound 5-Fluoro-2-methylisonicotinic acid is a prime example of such a scaffold, presenting a unique analytical challenge due to the interplay of its various functional groups. Accurate and unambiguous structural elucidation is not merely an academic exercise; it is a critical prerequisite for advancing a compound through the rigorous pipeline of drug development.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Fluoro-2-methylisonicotinic acid, explaining the causal factors behind its characteristic spectral features. Furthermore, it offers a comparative assessment of complementary analytical techniques, providing researchers with a holistic framework for the comprehensive characterization of this and similar fluorinated pharmacophores.

Part 1: Deconstructing the ¹H NMR Spectrum of 5-Fluoro-2-methylisonicotinic Acid

The structural information encoded within a ¹H NMR spectrum is derived from three primary parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the relative number of protons; and the spin-spin coupling constant (J), which provides information about the connectivity of neighboring nuclei. For 5-Fluoro-2-methylisonicotinic acid, the key to interpretation lies in understanding the influence of the electronegative fluorine atom on the aromatic protons.

Predicted Spectral Parameters

The ¹H NMR spectrum is anticipated to display four distinct signals: two in the aromatic region, one corresponding to the methyl group, and a highly deshielded signal from the carboxylic acid proton.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)Rationale for Prediction
-COOH > 13.0Broad Singlet (br s)N/AThe acidic proton is highly deshielded and often undergoes rapid exchange with trace water or solvent, leading to signal broadening. Its chemical shift is highly dependent on solvent and concentration.[2]
H-6 8.5 - 8.8Doublet (d)³J(H-F) ≈ 7-9 HzThis proton is ortho to the ring nitrogen, resulting in significant deshielding. It exhibits a characteristic doublet splitting due to coupling with the adjacent fluorine atom (³JHF).
H-3 8.0 - 8.3Doublet (d)⁴J(H-F) ≈ 2-4 HzPositioned meta to the fluorine atom, this proton experiences a smaller, long-range coupling (⁴JHF).[3][4] It is deshielded by the adjacent carboxylic acid group and the ring nitrogen.
2-CH₃ 2.5 - 2.7Singlet (s)N/AThe methyl protons are not coupled to any other protons or the fluorine atom, thus appearing as a sharp singlet. The chemical shift is typical for a methyl group attached to an aromatic ring.
Visualizing Spin-Spin Coupling Interactions

The critical diagnostic feature of this spectrum is the set of fluorine-proton couplings. The magnitude of the J-coupling is dependent on the number of bonds separating the coupled nuclei. A diagram illustrating these key through-bond interactions provides a clear logical map of the molecule's structure.

Caption: Key H-F coupling interactions in 5-Fluoro-2-methylisonicotinic acid.

Part 2: A Comparative Framework of Analytical Techniques

While ¹H NMR is a powerful first-line technique, a multi-faceted analytical approach is essential for irrefutable structural confirmation in a regulatory or drug development context. Below is a comparison with other vital spectroscopic methods.

TechniqueInformation ProvidedSensitivityKey Strengths for this MoleculeLimitations
¹H NMR Proton environment, connectivity (H-H, H-F), and relative stoichiometry.HighDirectly observes the protons whose positions are critical for defining isomerism. H-F coupling provides unambiguous evidence of fluorine's location relative to ring protons.Can be affected by signal overlap in more complex molecules. The acidic proton signal can be broad or absent.
¹⁹F NMR Fluorine's electronic environment, coupling to nearby nuclei (¹H, ¹³C).Very High (83% of ¹H)Extremely sensitive to the local electronic environment, making it an excellent probe for purity and structural integrity.[5][6][7] The large chemical shift range minimizes signal overlap.[8]Provides no direct information about the proton or carbon framework of the molecule.
¹³C NMR Carbon skeleton, number of unique carbons, and hybridization state.LowConfirms the number of carbon atoms and provides evidence of the C-F bond through a large, characteristic ¹J(C-F) coupling constant (typically >200 Hz).[9][10]Requires a larger sample amount or longer acquisition time due to the low natural abundance of ¹³C.
Mass Spectrometry (MS) Molecular weight, elemental formula (with high resolution), and fragmentation patterns.Extremely HighProvides definitive confirmation of the molecular weight and elemental composition.[11][12] Fragmentation patterns can help confirm the connectivity of the substituents.[13]Does not provide information on the isomeric arrangement of atoms (e.g., the relative positions of the fluoro and methyl groups on the ring).

Expert Insight: For a molecule like 5-Fluoro-2-methylisonicotinic acid, ¹H and ¹⁹F NMR are the most powerful combination. The ¹H NMR confirms the substitution pattern via H-F coupling, while the ¹⁹F NMR provides a very sensitive and clean signal that is ideal for quantitative analysis and purity assessment.[14] High-resolution mass spectrometry is non-negotiable for confirming the elemental formula.

Part 3: Protocol for High-Integrity ¹H NMR Data Acquisition

The trustworthiness of NMR data is contingent upon a robust and well-justified experimental protocol. The following steps outline a self-validating system for acquiring a high-quality spectrum of 5-Fluoro-2-methylisonicotinic acid.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Solubilize 1. Solubilize ~10 mg of sample in ~0.7 mL DMSO-d₆ TMS 2. Add internal standard (TMS) Solubilize->TMS Filter 3. Filter into NMR tube TMS->Filter Lock 4. Lock on DMSO-d₆ signal Filter->Lock Tune 5. Tune and match probe Lock->Tune Params 6. Set acquisition parameters (e.g., 16 scans, d1=5s) Tune->Params Acquire 7. Acquire FID Params->Acquire FT 8. Fourier Transform Acquire->FT Phase 9. Phase correction FT->Phase Baseline 10. Baseline correction Phase->Baseline Integrate 11. Calibrate & Integrate Baseline->Integrate

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: The choice of solvent is critical. 5-Fluoro-2-methylisonicotinic acid is a carboxylic acid, making it poorly soluble in chloroform-d (CDCl₃). Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its ability to dissolve polar compounds and its high boiling point.

    • Procedure: Accurately weigh approximately 5-10 mg of the compound into a clean vial. Add ~0.7 mL of DMSO-d₆. Vortex until the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[15] Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Instrumental Setup and Calibration:

    • Rationale: Proper calibration ensures accurate chemical shift reporting. The instrument must be locked onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.

    • Procedure: Insert the sample into a spectrometer (e.g., 400 MHz). Lock the field using the deuterium signal from DMSO-d₆. Tune and match the probe for the ¹H frequency to ensure maximum signal transmission and sensitivity.

  • Data Acquisition:

    • Rationale: Acquisition parameters must be chosen to ensure both good signal-to-noise and accurate signal integration. A sufficient relaxation delay (d1) is crucial for the complete relaxation of all nuclei, which is necessary for quantitative analysis.

    • Key Parameters:

      • Number of Scans (NS): 16-64 scans are typically sufficient to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): Set to 5 seconds. This is longer than the standard 1-2 seconds to ensure even the slower-relaxing aromatic nuclei fully return to equilibrium, which is essential for accurate integration.

      • Spectral Width (SW): Set to at least 16 ppm to ensure the broad carboxylic acid proton signal (which can be >13 ppm) and the TMS signal (0 ppm) are both captured.

      • Acquisition Time (AT): Typically ~2-4 seconds, determined by the digital resolution required.

  • Data Processing:

    • Rationale: Raw data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Procedure: Apply a Fourier transform to the FID. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat baseline. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals to determine their relative proton counts.

Conclusion

The ¹H NMR spectrum of 5-Fluoro-2-methylisonicotinic acid offers a wealth of structural information, with the proton-fluorine coupling patterns serving as a definitive analytical fingerprint. While ¹H NMR is an indispensable tool for elucidating the isomeric structure, this guide emphasizes that a holistic and multi-technique approach is the gold standard in a professional drug development setting. By integrating insights from ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, researchers can build a comprehensive and irrefutable data package, ensuring the absolute structural integrity of their target compounds and paving the way for successful downstream research.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. [Link]

  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600... ResearchGate. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]

  • Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. ACS Publications. [Link]

  • 13 C-NMR spectrum of ( 4 ). ResearchGate. [Link]

  • Fluorine NMR. University of Washington. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Spectrometric Identification of Organic Compounds. University of Colorado Boulder. [Link]

  • Fluorinated Aromatic Compounds. ResearchGate. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

  • 19 F NMR spectra at 470.29 MHz: a) sample containing 5 mM of each... ResearchGate. [Link]

  • FLUORINE COUPLING CONSTANTS. University of Cambridge. [Link]

  • Pyridyl and Phenyl H-F Coupling Constants. ChemInfoGraphic. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link]

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC. [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate. [Link]

  • Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. White Rose Research Online. [Link]

  • 13C NMR Spectroscopy. Thieme. [Link]

  • Evaluation of analytical methods for fluorine in biological and related materials. PubMed. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Semantic Scholar. [Link]

  • Mass spectrometry. RSC Education. [Link]

  • N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the ¹³C and ¹⁹F NMR Characterization of 5-Fluoro-2-methylisonicotinic Acid

Welcome to an in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of 5-Fluoro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth technical guide on the nuclear magnetic resonance (NMR) characterization of 5-Fluoro-2-methylisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to obtain and interpret ¹³C and ¹⁹F NMR data for this and similar fluorinated heterocyclic compounds. As a key building block in medicinal chemistry, understanding the precise structure and purity of 5-Fluoro-2-methylisonicotinic acid is paramount.[1][2] This guide will provide not only the expected spectral data but also the underlying principles and experimental protocols necessary for robust and reliable characterization.

The Importance of Fluorine in Drug Discovery

The incorporation of fluorine into small molecules is a widely used strategy in modern drug discovery. The presence of a fluorine atom can significantly alter a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3] Consequently, the unambiguous characterization of fluorinated intermediates like 5-Fluoro-2-methylisonicotinic acid is a critical step in the synthesis of novel therapeutic agents.

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the pyridine ring of 5-Fluoro-2-methylisonicotinic acid is presented below.

Figure 1: Molecular structure and numbering of 5-Fluoro-2-methylisonicotinic acid.

¹³C NMR Spectroscopy: A Detailed Analysis

Carbon-13 NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For 5-Fluoro-2-methylisonicotinic acid, we expect to observe seven distinct carbon signals. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, as well as the electronic effects of the methyl and carboxylic acid groups.

Predicted ¹³C Chemical Shifts and Couplings

The predicted chemical shifts (in ppm) and key carbon-fluorine coupling constants (¹JCF, ²JCF, etc., in Hz) are summarized in the table below. These predictions are based on established chemical shift ranges for substituted pyridines and fluorinated aromatic compounds.[4][5]

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected C-F Coupling Constant (J, Hz)Rationale for Chemical Shift and Coupling
C2155 - 165~5-10 Hz (³JCF)Downfield shift due to proximity to electronegative nitrogen and substitution with a methyl group.
C3120 - 130~20-30 Hz (²JCF)Shielded relative to C2 and C6, but deshielded by the adjacent C4 with the carboxylic acid.
C4140 - 150~5-15 Hz (³JCF)Deshielded due to the attachment of the electron-withdrawing carboxylic acid group.
C5155 - 165 (doublet)230 - 260 Hz (¹JCF)Strong deshielding and large one-bond coupling due to the directly attached, highly electronegative fluorine atom.[6]
C6145 - 155~20-30 Hz (²JCF)Downfield shift due to proximity to the nitrogen atom.
-COOH165 - 175< 5 Hz (⁴JCF)Typical chemical shift for a carboxylic acid carbon.
-CH₃15 - 25< 5 Hz (⁴JCF)Typical chemical shift for a methyl group attached to an aromatic ring.

Note: The actual chemical shifts can vary depending on the solvent and concentration.

¹⁹F NMR Spectroscopy: A Sensitive Probe

Fluorine-19 NMR is an exceptionally sensitive technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[7][8] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for structural confirmation.

Predicted ¹⁹F Chemical Shift and Couplings

For 5-Fluoro-2-methylisonicotinic acid, a single fluorine resonance is expected.

  • Chemical Shift (δ, ppm): The ¹⁹F chemical shift is typically reported relative to a reference standard such as CFCl₃ (trichlorofluoromethane) or trifluoroacetic acid (TFA).[9][10] For a fluorine atom attached to an aromatic ring, the chemical shift is expected to be in the range of -110 to -130 ppm (relative to CFCl₃).[7] The electron-withdrawing nature of the pyridine ring and the carboxylic acid group will influence the precise chemical shift.

  • Coupling to Protons: The fluorine nucleus will couple to the nearby protons, particularly H3 and H6. This will result in a complex multiplet structure in a high-resolution ¹⁹F spectrum. In a proton-decoupled ¹⁹F NMR spectrum, this signal will appear as a singlet.

Experimental Protocols for High-Quality NMR Data

To obtain reliable and reproducible NMR data, a standardized experimental protocol is essential. The following workflow is recommended for the characterization of 5-Fluoro-2-methylisonicotinic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of 5-Fluoro-2-methylisonicotinic acid prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire ¹³C NMR spectrum (with proton decoupling) acq2->acq3 acq4 Acquire ¹⁹F NMR spectrum (with and without proton decoupling) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Reference spectra to internal standard proc3->proc4 proc5 Integrate signals and analyze coupling patterns proc4->proc5

Figure 2: Recommended experimental workflow for NMR characterization.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton. Chloroform-d (CDCl₃) can also be used, but solubility may be a limiting factor. The solvent can influence chemical shifts through solvent-solute interactions.[11]

  • Internal Standard: Tetramethylsilane (TMS) is the most common internal standard for ¹H and ¹³C NMR, defined as 0 ppm.[12] For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary standard like trifluoroacetic acid is often used.[9][10] Consistent use of a standard is crucial for comparing data across different experiments and laboratories.

  • Proton Decoupling: For ¹³C NMR, proton decoupling is standard practice to simplify the spectrum to singlets and improve the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). For ¹⁹F NMR, acquiring spectra both with and without proton decoupling can be informative. The undecoupled spectrum reveals H-F coupling information, while the decoupled spectrum provides a simplified singlet for easier chemical shift determination.

Comparison with Alternative Analytical Techniques

While NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed structural information on its own.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-F).Fast and simple, good for confirming the presence of key functional groups.Complex spectra can be difficult to interpret fully, not quantitative.
High-Performance Liquid Chromatography (HPLC) Purity and retention time.Excellent for assessing purity and for quantification.Does not provide structural information.
Elemental Analysis Percentage composition of elements (C, H, N).Provides empirical formula.Does not distinguish between isomers.

Conclusion

The ¹³C and ¹⁹F NMR characterization of 5-Fluoro-2-methylisonicotinic acid is a critical step in ensuring its identity and purity for applications in drug discovery and development. By understanding the expected chemical shifts and coupling constants, and by following a robust experimental protocol, researchers can confidently utilize this important fluorinated building block in their synthetic endeavors. This guide provides a framework for this characterization, emphasizing both the predictive aspects of NMR and the practical considerations for acquiring high-quality data.

References

  • Green, M. et al. (2018). Green Chemistry, 20, 3038.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. (Note: This source provided general procedures for NMR of small molecules).
  • University of California, Irvine. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Information: Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • University of Puget Sound. (n.d.). Typical C-13 NMR Chemical shifts. Available at: [Link]

  • Abramov, A. (n.d.). Ultrafast 19F MAS NMR.
  • Gerig, J. T. (2001). Fluorine NMR. (Note: This provides a general overview of fluorine NMR).
  • Medicines for All Institute, Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

  • Semantic Scholar. (n.d.). Supplementary Materials.
  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Puffer, B. et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC.
  • Bioorganic & Medicinal Chemistry. (2009). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

  • Medicinal Chemistry Research. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Available at: [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
  • Urbania, B., & Kokot, Z. J. (n.d.). Spectroscopic Investigations of Fluoroquinolones Metal Ion Complexes.
  • ResearchGate. (n.d.). PMR and 13 C NMR Chemical Shifts of 2-5, ppm.
  • University of Manchester. (n.d.). NMR Spectroscopy Primer. Available at: [Link]

  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.

Sources

Validation

HPLC method development for 5-Fluoro-2-methylisonicotinic acid purity

A Comparative Guide: RP-HPLC vs. PFP & HILIC Strategies Executive Summary 5-Fluoro-2-methylisonicotinic acid (5-F-2-MINA) presents a classic "perfect storm" for chromatographic separation: it is amphoteric (containing bo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: RP-HPLC vs. PFP & HILIC Strategies

Executive Summary

5-Fluoro-2-methylisonicotinic acid (5-F-2-MINA) presents a classic "perfect storm" for chromatographic separation: it is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxyl group), highly polar, and possesses a fluorine atom that induces unique electronic dipoles.[1]

Standard C18 methods often fail to deliver robust purity data for this intermediate due to three specific failure modes:

  • Dewetting/Phase Collapse: The high aqueous content required to retain this polar molecule causes C18 chains to collapse.[1]

  • Peak Tailing: Unwanted secondary interactions between the protonated pyridine nitrogen and residual silanols.[1]

  • Isomer Co-elution: Inability to resolve the regioisomers (e.g., 3-fluoro impurities) solely based on hydrophobicity.[1]

This guide compares the industry-standard C18 approach against two superior alternatives: Pentafluorophenyl (PFP) core-shell technology and HILIC .[1] Based on comparative selectivity for fluorinated aromatics, Method B (PFP) is recommended as the primary purity assay.[1]

Part 1: Chemical Context & Separation Strategy[1][2]

The Molecule:

  • Structure: Pyridine ring substituted with -F, -CH3, and -COOH.[1]

  • pKa Profile:

    • 
       (Pyridine N): ~3.5 (Protonated at pH < 3.5)[1]
      
    • 
       (Carboxylic Acid): ~4.8 (Ionized at pH > 4.8)[1]
      
  • Implication: At neutral pH, the molecule is zwitterionic (net neutral but charged), leading to poor retention.[1] At acidic pH (pH 2-3), it is cationic, risking silanol tailing.[1]

Decision Matrix: Selecting the Stationary Phase

MethodSelection Start Start: 5-F-2-MINA Purity Method Check1 Isomer Separation Required? (e.g., 3-Fluoro vs 5-Fluoro) Start->Check1 Branch1 Yes (Critical) Check1->Branch1 Branch2 No (General Purity) Check1->Branch2 Sol1 RECOMMENDED: PFP Phase (Pi-Pi + Dipole Selectivity) Branch1->Sol1 Fluorine Selectivity Sol3 Standard: C18 + Ion Pair (Only if PFP unavailable) Branch2->Sol3 Cost/Availability Sol2 Alternative: HILIC (If Ret. Factor k < 1 on RP) Sol1->Sol2 If too polar

Figure 1: Decision tree for selecting the stationary phase based on specific impurity profile requirements.

Part 2: Comparative Method Analysis
Method A: The "Standard" C18 Approach (Control)

Most labs start here.[1] It is often insufficient for fluorinated isomers.

  • Column: C18 (L1), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: 0.1% Formic Acid (A) / Acetonitrile (B).[1]

  • Mechanism: Hydrophobic interaction.[1]

  • Performance:

    • Retention: Weak. 5-F-2-MINA often elutes near the void volume (

      
      ) due to polarity.
      
    • Selectivity: Poor.[1] The hydrophobic difference between a 3-fluoro and 5-fluoro isomer is negligible.[1]

    • Verdict:Not Recommended for high-precision purity analysis.[1]

Method B: The "Challenger" PFP Core-Shell (Recommended)

The Gold Standard for Fluorinated Aromatics.

  • Column: Pentafluorophenyl (PFP or F5), Core-Shell 2.6 µm.[1]

  • Mobile Phase: 10 mM Ammonium Formate pH 3.0 (A) / Methanol (B).[1]

  • Mechanism:

    • 
      -
      
      
      
      Interaction:
      Between the electron-deficient PFP ring and the pyridine ring.[1]
    • Dipole-Dipole: Strong interaction between the stationary phase fluorine and the analyte fluorine.[1]

    • Shape Selectivity: Resolves ortho/meta/para isomers.

  • Performance:

    • Retention: Moderate to Strong.[1]

    • Selectivity: Excellent resolution of regioisomers.[1]

    • Verdict:Highly Recommended.

Method C: HILIC (The "Polar" Alternative)

Used when the analyte shows zero retention on Reversed Phase.

  • Column: Bare Silica or Zwitterionic HILIC.[1]

  • Mobile Phase: 90% ACN / 10 mM Ammonium Acetate pH 5.0.

  • *Verdict: Good retention, but harder to reproduce and requires long equilibration times.[1] Use only if Method B fails.

Part 3: Experimental Protocols
1. Sample Preparation (Critical Step)

Direct dissolution in 100% organic solvent often leads to peak distortion (the "strong solvent effect") for early eluting polar compounds.[1]

  • Diluent: 90:10 Water:Methanol (v/v).[1]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE or Nylon filter (ensure no binding of the carboxylic acid to the filter).

2. The Recommended Protocol (Method B: PFP)

This protocol utilizes a Pentafluorophenyl (PFP) phase.[1][2][3][4] The specific interaction between the fluorine atoms on the column and the fluorine on the pyridine ring provides the necessary "hook" for separation.

ParameterSettingRationale
Column Kinetex F5 or ACE C18-PFP (150 x 4.6 mm, 2.6 µm)Core-shell for efficiency; PFP ligand for fluorine selectivity.[1]
Mobile Phase A 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic AcidpH 3.0 suppresses carboxylic acid ionization (

) to increase hydrophobicity, while buffering the pyridine.[1]
Mobile Phase B MethanolMethanol promotes

-

interactions better than Acetonitrile in PFP phases.[1]
Flow Rate 0.8 mL/minOptimized for 4.6 mm ID core-shell columns.[1]
Gradient 0-2 min: 5% B (Isocratic hold)2-15 min: 5%

60% B15-18 min: 60%

95% B
Initial hold prevents elution in void; shallow gradient resolves isomers.[1]
Detection UV @ 260 nmPyridine

.[1] (Scan 200-400nm if using PDA).[1]
Temperature 35°CImproves mass transfer and peak symmetry.[1]
3. Data Comparison: Separation Mechanisms

The following diagram illustrates why the PFP column succeeds where C18 fails.

InteractionMechanism cluster_C18 Standard C18 Interaction cluster_PFP PFP Interaction (Method B) C18Ligand C18 Alkyl Chain (Hydrophobic) Analyte1 5-F-2-MINA C18Ligand->Analyte1 Weak Hydrophobic Interaction PFPLigand Pentafluorophenyl Ring (Electron Deficient) Analyte2 5-F-2-MINA (Fluorinated) PFPLigand->Analyte2 1. Pi-Pi Stacking 2. F-F Dipole Interaction 3. Shape Selectivity

Figure 2: Mechanistic comparison. C18 relies solely on weak hydrophobicity.[1] PFP utilizes multi-mode interactions (Pi-Pi, Dipole) to resolve fluorinated isomers.[1]

Part 4: Troubleshooting & Optimization

Issue: Peak Tailing (Asymmetry > 1.5)

  • Cause: Interaction between the positively charged pyridine nitrogen (at pH 3) and residual silanols on the silica surface.

  • Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to a "High pH" resistant column (e.g., Gemini NX) and run at pH 7.5 (where the pyridine is neutral).[1] Note: At pH 7.5, the carboxylic acid is ionized, so retention will drop unless an ion-pair reagent is used.[1]

Issue: "Fronting" Peaks

  • Cause: Sample solvent is too strong (e.g., dissolved in 100% DMSO or Methanol).[1]

  • Fix: Dilute sample 1:1 with water or Mobile Phase A before injection.[1]

Issue: Baseline Drift at 210-220 nm

  • Cause: Formic acid absorbs at low UV.[1]

  • Fix: Switch to Phosphoric Acid (0.1%) if MS compatibility is not required.

References
  • Bell, D. S., & Jones, A. D. (2005).[1] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[1] Link

    • Core citation for the superiority of PFP phases in separating fluorinated arom
  • Advanced Chromatography Technologies (ACE). Separation of Halogenated Aromatics on ACE C18-PFP. Technical Note. Link

    • Provides comparative data on selectivity differences between C18 and PFP for halogen
  • Fortis Technologies. A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity. Link

    • Validates the mechanism of pi-pi and dipole interactions in core-shell PFP particles.
  • Hanif, M., et al. (2018).[1] Development and Validation of a HPLC Method for 5-FU Quantification. Scientific Literature. Link

    • Source for handling highly polar fluorinated heterocycles (5-FU) and mobile phase acidification strategies.[1]

  • Kütt, A., et al. (2018).[1][5][6] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Link[1][5]

    • Reference for pKa estimation of fluorinated pyridine deriv

Sources

Validation

Comparative Technical Guide: 5-Fluoro-2-methylisonicotinic Acid vs. 2-Methylisonicotinic Acid

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds[1] In the optimization of pyridine-based pharmacophores, the choice between 2-methylisonicotinic acid (2-MINA) and its fluorinated analog, 5-fluoro-2-methyli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds[1]

In the optimization of pyridine-based pharmacophores, the choice between 2-methylisonicotinic acid (2-MINA) and its fluorinated analog, 5-fluoro-2-methylisonicotinic acid (5-F-2-MINA) , is rarely a simple swap. It is a strategic decision that alters the molecule's electronic landscape, metabolic fate, and synthetic reactivity.

While 2-MINA serves as a standard, electron-deficient heteroaromatic building block, 5-F-2-MINA introduces a high-electronegativity atom at the C5 position—ortho to the carboxylic acid. This modification drastically lowers the pKa, blocks a primary metabolic soft spot, and activates the carbonyl group for nucleophilic attack, albeit with a slight penalty in steric hindrance.

This guide provides a data-driven comparison to assist in scaffold selection and synthetic route planning.

Physicochemical & Structural Comparison

The introduction of the fluorine atom at C5 fundamentally shifts the physicochemical profile. The most critical change for synthetic chemists is the acidity (pKa) , which dictates coupling conditions and solubility.

Property2-Methylisonicotinic Acid (2-MINA)5-Fluoro-2-methylisonicotinic Acid (5-F-2-MINA)Impact of Fluorine
Structure Pyridine ring, COOH at C4, Me at C2Pyridine ring, COOH at C4, Me at C2, F at C5 Ortho-substitution
Molecular Weight 137.14 g/mol 155.13 g/mol +17.99 Da
pKa (COOH) ~4.9 (Est.)~3.5 – 3.8 (Est.)~1.2 unit drop (Acid strengthening)
LogP (Lipophilicity) ~0.6~0.8 – 0.9Slight increase (Lipophilicity boost)
Electronic Nature Electron-deficient ringHighly electron-deficient ringC4-Carbonyl is more electrophilic
Metabolic Liability High (C5 oxidation prone)Low (C5 blocked)Blocks P450 oxidation at C5
Structural Visualization of Electronic Effects

The following diagram visualizes the inductive effects (-I) and steric environment. Note how the Fluorine atom at C5 pulls electron density away from the carboxylate, stabilizing the anion (lowering pKa) but also crowding the reaction center.

ElectronicEffects cluster_0 2-Methylisonicotinic Acid cluster_1 5-Fluoro-2-methylisonicotinic Acid NodeA Pyridine Ring (Electron Deficient) NodeB C4-COOH (Standard Electrophilicity) NodeA->NodeB Weak w/d NodeC C5-H (Metabolic Soft Spot) NodeA->NodeC NodeE C4-COOH (Activated Electrophile) NodeD Pyridine Ring (Highly Deficient) NodeD->NodeE Strong w/d NodeF C5-F (Inductive -I Effect) NodeF->NodeD -I Effect NodeF->NodeE Inductive Activation (Lowers pKa)

Caption: Comparative electronic landscape. The C5-Fluorine (yellow) inductively activates the C4-Carboxyl group (green) while blocking the C5 metabolic site.

Reactivity Profile: Amide Coupling

For drug development, the primary reaction of interest is the formation of amide bonds (e.g., scaffold linking).

The "Ortho-Fluoro" Paradox
  • Electronic Activation (Pro): The strong electron-withdrawing nature of fluorine makes the carbonyl carbon more positive (electrophilic). This accelerates the initial attack of coupling reagents (like HATU or EDC) to form the active ester.

  • Steric Hindrance (Con): The fluorine atom is physically larger than hydrogen (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). Being ortho to the carboxylic acid, it creates a "gatekeeper" effect.

Verdict: For most primary amines, 5-F-2-MINA reacts faster due to electronic activation. However, with bulky secondary amines, the steric penalty of the fluorine may require elevated temperatures or specific "small" activating groups (like acyl fluorides or mixed anhydrides) rather than bulky uronium salts (HATU).

Experimental Protocol A: Standard Coupling (Primary Amines)

Applicable to both, but 5-F-2-MINA may require shorter reaction times.

  • Dissolution: Dissolve 1.0 eq of 5-F-2-MINA in DMF (0.1 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA. Note: Due to the lower pKa of the fluoro-acid, ensure sufficient base is present to fully deprotonate the carboxylic acid immediately.

  • Activation: Add 1.1 eq of HATU at 0°C. Stir for 15 minutes. The color typically shifts to yellow/orange.

  • Amine Addition: Add 1.1 eq of the amine.

  • Monitoring: Warm to RT. Monitor via LCMS.[1]

    • Expectation: 5-F-2-MINA often reaches >95% conversion within 1-2 hours.

    • Expectation: 2-MINA may require 3-4 hours for completion.

Experimental Protocol B: The Acyl Fluoride Method (Sterically Hindered Amines)

Recommended specifically for 5-F-2-MINA when coupling with hindered amines to avoid the bulk of HATU.

  • Activation: Dissolve 5-F-2-MINA (1.0 eq) in DCM. Add Pyridine (1.0 eq) and Cyanuric Fluoride (1.0 eq) at -10°C.

  • Formation: Stir for 1 hour. The high electrophilicity of the ring facilitates rapid acyl fluoride formation.

  • Workup (Optional): The acyl fluoride intermediate is stable enough for a quick aqueous wash (ice water) if necessary, but in-situ use is preferred.

  • Coupling: Add the hindered amine (1.2 eq) and DIPEA (2.0 eq) in DCM/DMF.

  • Mechanism: The small size of the fluoride leaving group minimizes the steric clash caused by the ortho-fluorine atom on the ring.

Metabolic Stability & Drug Design Utility

The most significant advantage of 5-F-2-MINA over 2-MINA is the blockade of Phase I metabolism.

  • 2-MINA: The C5 position is electron-rich relative to the ring nitrogen and is sterically accessible. It is a prime site for Cytochrome P450-mediated hydroxylation.

  • 5-F-2-MINA: The C-F bond is metabolically inert (bond energy ~116 kcal/mol). Substituting H with F at C5 effectively "caps" this soft spot, often extending the in vivo half-life (t1/2) of the drug candidate.

Decision Matrix: When to Use Which?

DecisionMatrix Start Select Pyridine Scaffold Q1 Is Metabolic Stability (t1/2) a limiting factor? Start->Q1 Q2 Is the target binding pocket restrictive at C5? Q1->Q2 Yes (Need Stability) ResultB Use 2-MINA (Standard Scaffold) Q1->ResultB No (Stability OK) ResultA Use 5-F-2-MINA (Metabolic Blockade) Q2->ResultA No (Space Available) ResultC Use 2-MINA (Avoid Steric Clash) Q2->ResultC Yes (Tight Pocket)

Caption: Strategic decision tree for selecting between the methylated and fluorinated scaffolds.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. Link

  • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Reviews, 2016. (General reference for Acyl Fluoride methodology).
  • Rowberg, K.L., et al. "Acidity of substituted pyridines and their correlation with Hammett parameters.

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 5-Fluoro-2-methylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 5-Fluoro-2-methyliso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 5-Fluoro-2-methylisonicotinic acid, a substituted pyridine carboxylic acid, represents a key building block in the synthesis of various bioactive molecules. Its unique arrangement of functional groups—a carboxylic acid, a pyridine ring, a methyl group, and a fluorine atom—gives rise to a characteristic infrared (IR) spectrum that serves as a crucial fingerprint for its identification and purity assessment.

This guide provides an in-depth analysis of the expected IR absorption peaks for 5-Fluoro-2-methylisonicotinic acid. By comparing its predicted spectral features with those of structurally related compounds, we offer a framework for the interpretation of experimental data. Furthermore, a detailed, field-proven protocol for sample preparation using the potassium bromide (KBr) pellet technique is provided to ensure the acquisition of high-quality, reproducible spectra.

Deciphering the Vibrational Signature: Predicted IR Peaks for 5-Fluoro-2-methylisonicotinic Acid

The infrared spectrum of 5-Fluoro-2-methylisonicotinic acid is a composite of the vibrational modes of its constituent functional groups. The following analysis outlines the expected absorption regions and the molecular motions responsible for them.

A broad absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. This broadening is a characteristic result of intermolecular hydrogen bonding between the carboxylic acid dimers in the solid state.[1][2][3] Superimposed on this broad band, sharper peaks corresponding to C-H stretching vibrations of the aromatic ring and the methyl group are expected between 3100-2850 cm⁻¹ .[4]

The carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to produce a strong, sharp absorption band in the range of 1710-1680 cm⁻¹ .[1][5] The exact position is influenced by the electron-withdrawing nature of the pyridine ring and the fluorine atom.

The C=C and C=N stretching vibrations within the pyridine ring will give rise to a series of medium to strong absorptions in the 1600-1400 cm⁻¹ region.[6] The substitution pattern on the ring will influence the precise wavenumbers and intensities of these bands.

A key feature for identifying the fluorine substitution is the C-F stretching vibration, which is expected to appear as a strong band in the region of 1250-1000 cm⁻¹ . The exact position can vary depending on the electronic environment.

The C-O stretching and O-H bending vibrations of the carboxylic acid group will produce moderate to strong bands in the regions of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ (in-plane) and 950-910 cm⁻¹ (out-of-plane), respectively.[2]

Finally, the fingerprint region, below 1000 cm⁻¹ , will contain a complex pattern of peaks arising from various bending and skeletal vibrations, which are unique to the overall molecular structure.

Comparative Spectral Analysis

To provide context for the interpretation of the IR spectrum of 5-Fluoro-2-methylisonicotinic acid, the following table compares its expected peak regions with those of related molecules.

Functional Group Vibration 5-Fluoro-2-methylisonicotinic Acid (Predicted) Isonicotinic Acid 2-Methylisonicotinic Acid Fluorinated Aromatic Carboxylic Acids
O-H Stretch (Carboxylic Acid) 3300-2500 cm⁻¹ (very broad)3300-2500 cm⁻¹ (very broad)3300-2500 cm⁻¹ (very broad)3300-2500 cm⁻¹ (very broad)
Aromatic C-H Stretch 3100-3000 cm⁻¹~3050 cm⁻¹~3050 cm⁻¹3100-3000 cm⁻¹
Aliphatic C-H Stretch 2980-2850 cm⁻¹N/A2980-2850 cm⁻¹N/A
C=O Stretch (Carboxylic Acid) 1710-1680 cm⁻¹~1700 cm⁻¹~1700 cm⁻¹1720-1680 cm⁻¹
C=C & C=N Ring Stretch 1600-1400 cm⁻¹1600-1400 cm⁻¹1600-1400 cm⁻¹1600-1400 cm⁻¹
C-F Stretch 1250-1000 cm⁻¹N/AN/A1300-1100 cm⁻¹
C-O Stretch 1320-1210 cm⁻¹~1300 cm⁻¹~1300 cm⁻¹1320-1210 cm⁻¹
O-H Bend (in-plane) 1440-1395 cm⁻¹~1420 cm⁻¹~1420 cm⁻¹1440-1395 cm⁻¹
O-H Bend (out-of-plane) 950-910 cm⁻¹~930 cm⁻¹~930 cm⁻¹950-910 cm⁻¹

Note: The wavenumbers for isonicotinic acid and 2-methylisonicotinic acid are based on typical values for these compounds and may vary slightly based on experimental conditions.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a widely used technique for obtaining high-quality infrared spectra of solid samples.[7][8][9] The principle lies in dispersing the analyte in an IR-transparent matrix (KBr) and compressing the mixture into a thin, transparent disc.

Rationale: KBr is an ideal matrix material due to its transparency in the mid-IR region (4000-400 cm⁻¹) and its ability to form a clear pellet under pressure. Proper sample preparation is critical to minimize light scattering and obtain sharp, well-resolved absorption bands.

Materials and Equipment:

  • 5-Fluoro-2-methylisonicotinic acid

  • Spectroscopy-grade potassium bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • Spatula

  • Analytical balance

  • FTIR spectrometer

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of 5-Fluoro-2-methylisonicotinic acid and 100-200 mg of dried KBr. The sample-to-KBr ratio should be between 0.5% and 1% by weight.

    • Causality: A low sample concentration is crucial to prevent total absorption of the IR beam, which would result in a saturated and uninterpretable spectrum.[7]

  • Grinding and Mixing:

    • Transfer a small amount of KBr to the agate mortar and grind it for about 30 seconds to ensure a fine, consistent particle size.

    • Add the weighed 5-Fluoro-2-methylisonicotinic acid to the mortar.

    • Grind the mixture thoroughly for 2-3 minutes to ensure homogeneous dispersion of the sample within the KBr matrix. The resulting powder should be fine and uniform.

    • Causality: Reducing the particle size of the sample to less than the wavelength of the incident IR radiation minimizes scattering and produces sharper absorption bands.[7]

  • Loading the Die:

    • Assemble the pellet die.

    • Carefully transfer the ground sample-KBr mixture into the die cavity, ensuring an even distribution.

  • Pressing the Pellet:

    • Place the loaded die into the hydraulic press.

    • Apply pressure gradually up to 8-10 tons and hold for 1-2 minutes. Some protocols recommend applying a vacuum during pressing to remove trapped air and moisture, which can improve pellet transparency.

    • Slowly release the pressure to avoid cracking the pellet.

  • Pellet Inspection and Analysis:

    • Carefully remove the die from the press and extrude the pellet.

    • The resulting pellet should be thin, transparent, and free of cracks or cloudiness.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Visualization of Key Vibrational Modes

The following diagram illustrates the key functional groups of 5-Fluoro-2-methylisonicotinic acid and their corresponding characteristic regions in the infrared spectrum.

G cluster_molecule 5-Fluoro-2-methylisonicotinic Acid cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol Structure OH O-H Stretch (3300-2500) mol->OH Carboxylic Acid CH C-H Stretch (3100-2850) mol->CH Aromatic & Methyl CO C=O Stretch (1710-1680) mol->CO Carboxylic Acid Ring Ring Stretch (1600-1400) mol->Ring Pyridine Ring CF C-F Stretch (1250-1000) mol->CF Fluoro Group CO_str C-O Stretch (1320-1210) mol->CO_str Carboxylic Acid

Caption: Key functional groups of 5-Fluoro-2-methylisonicotinic acid and their IR regions.

References

  • FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • KBr Pellet Method - Shimadzu. Available at: [Link]

  • KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB. Available at: [Link]

  • What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press. Available at: [Link]

  • How is Potassium Bromide Used in Infrared Spectroscopy? - AZoM. Available at: [Link]

  • Infrared and Raman study of some isonicotinic acid metal(II) halide and tetracyanonickelate complexes - PubMed. Available at: [Link]

  • Spectroscopic and Luminescence Properties of an Isonicotinic Acid - TÜBİTAK Academic Journals. Available at: [Link]

  • IR and Raman Spectra of Picolinic Acids | PDF | Infrared Spectroscopy - Scribd. Available at: [Link]

  • Strongly hydrogen-bonded molecular solid, isonicotinic acid: Raman spectra of the - American Chemical Society. Available at: [Link]

  • 2-Methylnicotinic acid | C7H7NO2 | CID 643373 - PubChem. Available at: [Link]

  • Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

Sources

Validation

Bioisosteric comparison of fluorinated vs non-fluorinated pyridine acids

Executive Summary This guide provides a technical analysis of the bioisosteric replacement of hydrogen with fluorine in pyridine carboxylic acids. Designed for medicinal chemists, it focuses on the structural, electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the bioisosteric replacement of hydrogen with fluorine in pyridine carboxylic acids. Designed for medicinal chemists, it focuses on the structural, electronic, and physicochemical shifts—specifically pKa modulation, lipophilicity (LogP) alteration, and metabolic blocking—that occur when transitioning from standard pyridine acids (e.g., nicotinic acid) to their fluorinated counterparts (e.g., 6-fluoronicotinic acid).

Physicochemical Profiling: The Fluorine Effect[1][2][3]

The introduction of fluorine into the pyridine ring induces profound electronic changes due to its high electronegativity (


) and the strength of the C-F bond (~116 kcal/mol). These changes directly impact the acid-base profile and membrane permeability of the molecule.
Comparative Data Table

The following table summarizes key physicochemical parameters. Note the distinct shift in acidity and lipophilicity upon fluorination.

CompoundStructurepKa (COOH)pKa (Pyridine N)LogP (Oct/Water)*Melting Point (°C)
Nicotinic Acid Pyridine-3-COOH4.852.000.22236-239
6-Fluoronicotinic Acid 6-F-Pyridine-3-COOH3.41< 1.00.92144-148
5-Fluoronicotinic Acid 5-F-Pyridine-3-COOH3.65~1.20.80193-198
Isonicotinic Acid Pyridine-4-COOH4.901.800.15310-315
2-Fluoroisonicotinic Acid 2-F-Pyridine-4-COOH3.50< 1.00.85168-170

*Values represent a consensus of experimental data and high-confidence predictions (ChemAxon/ACD Labs) where experimental gaps exist.

Acidity Modulation (pKa)

Fluorination significantly increases the acidity of the carboxylic acid group (lowering the pKa by ~1.0–1.5 units).

  • Mechanism: The strong electron-withdrawing inductive effect (-I) of the fluorine atom pulls electron density away from the aromatic ring. This effect propagates to the carboxylate group, stabilizing the negative charge of the conjugate base (

    
    ) more effectively than the non-fluorinated parent.
    
  • Regiochemistry: The effect is distance-dependent. A fluorine at the ortho position to the carboxylic acid (e.g., 2-fluoronicotinic acid) exerts a stronger acidifying effect than one at the para position.

Lipophilicity (LogP)

Contrary to the general trend where polar groups lower LogP, fluorination of the pyridine ring typically increases lipophilicity (


LogP 

+0.6 to +0.8).
  • Causality: While fluorine is polar, the C-F bond has a low polarizability and tightly held lone pairs that do not accept hydrogen bonds as readily as N or O. Replacing a C-H bond with C-F increases the hydrophobic surface area of the molecule, facilitating partitioning into lipid bilayers.

Metabolic Stability & Pharmacokinetics[4]

One of the primary drivers for this bioisosteric replacement is the blockade of metabolic "soft spots." Pyridine rings are susceptible to oxidative metabolism, particularly by Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4) and Aldehyde Oxidase (AO).

Metabolic Blocking Strategy
  • Oxidative Attack: Non-fluorinated pyridines are often oxidized at the electron-deficient C-2 or C-6 positions to form pyridones (2-hydroxy-pyridine tautomers).

  • The Fluorine Shield: The C-F bond is oxidatively robust. Placing a fluorine atom at the C-6 position of a nicotinic acid scaffold effectively blocks this primary metabolic pathway, extending the compound's half-life (

    
    ).
    
Pathway Visualization

The following diagram illustrates the metabolic fate of nicotinic acid versus the blocked pathway in 6-fluoronicotinic acid.

MetabolicPathway Nicotinic Nicotinic Acid (Susceptible) Enzyme CYP450 / Aldehyde Oxidase Nicotinic->Enzyme Oxidation at C-6 Metabolite 6-Hydroxynicotinic Acid (Pyridone Metabolite) High Clearance Enzyme->Metabolite Rapid Clearance FluoroNic 6-Fluoronicotinic Acid (Metabolically Blocked) FluoroNic->Enzyme C-F Bond Resists Oxidation Stable Unchanged Drug Extended Half-life FluoroNic->Stable Metabolic Stability

Figure 1: Comparative metabolic fate. Fluorination at C-6 prevents the formation of the pyridone metabolite, a common clearance pathway for pyridine-based drugs.

Synthetic Accessibility

Synthesizing fluorinated pyridine acids often requires different strategies than their non-fluorinated analogs due to the deactivated nature of the fluorinated ring.

Recommended Protocol: Oxidation of Fluorinated Picolines

The most robust method for accessing 6-fluoronicotinic acid is the oxidation of 2-fluoro-5-methylpyridine. Direct fluorination of nicotinic acid is difficult due to the electron-deficient ring.

Step-by-Step Methodology:

  • Starting Material: 2-Fluoro-5-methylpyridine (1.0 eq).

  • Oxidant: Potassium Permanganate (

    
    , 2.0 eq).
    
  • Solvent: Water (

    
    ).[1][2]
    
  • Procedure:

    • Suspend starting material in water.

    • Add

      
       portion-wise at 80-95°C.
      
    • Reflux for 3-5 hours until purple color dissipates (manganese dioxide precipitation).

    • Filter hot to remove

      
      .
      
    • Acidify filtrate with HCl to pH ~2 to precipitate the product.

    • Yield: Typically 60-75%.

Synthesis Workflow Diagram

Synthesis Start Start: 2-Fluoro-5-methylpyridine Reagent Reagent: KMnO4 / H2O Temp: 95°C Start->Reagent Intermediate Intermediate: Potassium 6-fluoronicotinate Reagent->Intermediate Oxidation Workup Workup: Filter MnO2 -> Acidify (HCl) Intermediate->Workup Product Product: 6-Fluoronicotinic Acid (White Solid) Workup->Product Precipitation

Figure 2: Oxidative synthesis route for 6-fluoronicotinic acid from commercially available precursors.

Experimental Validation Protocols

To validate the bioisosteric advantages in your specific scaffold, the following assays are standard.

Protocol: pKa Determination via 19F-NMR

Traditional potentiometric titration can be challenging for low-solubility fluorinated compounds. 19F-NMR titration is a superior, self-validating method.

  • Preparation: Dissolve compound (~5 mM) in

    
     (90:10).
    
  • Buffer Series: Prepare a series of buffers ranging from pH 1.0 to 9.0.

  • Measurement: Record 19F-NMR spectra at each pH point. The chemical shift (

    
    ) is highly sensitive to the protonation state of the nearby pyridine nitrogen or carboxylate.
    
  • Analysis: Plot

    
     vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa.
    
    • Self-Validation: The presence of sharp, distinct peaks confirms structural integrity; line broadening may indicate exchange processes.

Protocol: Microsomal Stability Assay
  • System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[3]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Add NADPH (1 mM final concentration).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard.

  • Analysis: LC-MS/MS to monitor parent compound depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • PubChem Database. "6-Fluoronicotinic acid (CID 242819)." National Library of Medicine.

  • BenchChem. "Synthesis routes of 6-Fluoronicotinic acid."

  • Wernevik, J., et al. "Metabolic stability in human liver microsomes." European Journal of Pharmaceutical Sciences, 2020.

Sources

Comparative

A Senior Application Scientist's Guide to Synthesis Validation: 5-Fluoro-2-methylisonicotinic Acid and the Litmus Test of Purity

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's identity and purity is paramount. This guide provides an in-depth, comparative framework for validating the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's identity and purity is paramount. This guide provides an in-depth, comparative framework for validating the synthesis of 5-Fluoro-2-methylisonicotinic acid, a key building block in modern medicinal chemistry. We will focus on melting point determination, a foundational and highly informative analytical technique, comparing idealized results with those indicating the presence of common synthetic precursors.

The Principle: Why Melting Point is More Than Just a Number

The melting point of a pure crystalline solid is a distinct physical property. At this temperature, the thermal energy is sufficient to overcome the crystal lattice forces, leading to a phase transition from solid to liquid. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5-2°C.[1][2]

However, the presence of soluble impurities disrupts the uniform crystal lattice.[1][3] This disruption weakens the intermolecular forces, requiring less energy to break them apart.[1][4] Consequently, two critical changes are observed:

  • Melting Point Depression: The temperature at which the substance begins to melt is lower than that of the pure compound.[1][3]

  • Melting Point Broadening: The temperature range over which the entire sample melts becomes wider, often exceeding 5°C for impure samples.[2]

This phenomenon, known as melting point depression, is a cornerstone of qualitative analysis in organic chemistry, providing a rapid and cost-effective assessment of purity.

Synthesis Context and Comparative Data

A common synthetic route to 5-Fluoro-2-methylisonicotinic acid involves the oxidation of a suitable precursor, such as 2,5-lutidine (2,5-dimethylpyridine). Incomplete reaction or purification can leave residual starting material or intermediates in the final product.

The table below presents a comparative analysis of the expected melting point for pure 5-Fluoro-2-methylisonicotinic acid against potential impurities and hypothetical synthesized samples.

CompoundRoleLiterature Melting Point (°C)Expected Purity & Range
5-Fluoro-2-methylisonicotinic acid Target Product 174 - 178 High Purity: Sharp, narrow range (e.g., 175-176°C)
2,5-LutidineStarting Material-15 (liquid at RT)Impurity: Significant depression & broadening
5-Fluoro-2-methylpyridineIntermediate(liquid at RT)Impurity: Significant depression & broadening
Hypothetical Sample ASynthesized Product174.5 - 175.5Conclusion: High Purity
Hypothetical Sample BSynthesized Product165 - 171Conclusion: Impure Sample

Note: The melting point for the target product is based on commercially available data for 5-Fluoro-2-methylisonicotinic acid.

Workflow for Rigorous Validation

A trustworthy validation process is systematic. It begins with the synthesis and isolation of the target compound and culminates in a careful, calibrated analysis and interpretation of the data.

G cluster_0 Synthesis & Isolation cluster_1 Analysis cluster_2 Validation synthesis Synthesis of 5-Fluoro-2-methyl- isonicotinic acid isolation Work-up & Isolation synthesis->isolation purification Recrystallization/ Purification isolation->purification prep Prepare Dried, Packed Capillary Sample purification->prep calibration Calibrate MP Apparatus with Standards calibration->prep analysis Melting Point Determination prep->analysis comparison Compare Observed MP to Literature Value analysis->comparison conclusion Assess Purity & Confirm Identity comparison->conclusion

Caption: Workflow for Synthesis Validation via Melting Point.

Experimental Protocols for Trustworthy Data

Executing a melting point determination with precision is critical for generating reliable data. The following protocols ensure that the results are both accurate and reproducible.

Protocol 1: Calibration of Melting Point Apparatus

Causality: Instrumental accuracy is the foundation of trustworthy measurements. Calibration with certified reference standards ensures that the apparatus's temperature reading is traceable and correct.[5][6][7]

Step-by-Step Methodology:

  • Select at least two certified reference standards with melting points that bracket the expected melting point of the sample (e.g., Phenacetin: 134-136°C and Sulfanilamide: 164-166°C).[8]

  • Prepare a capillary sample of the first standard as described in Protocol 2.

  • Set the heating rate to a standardized 1°C/minute.[5][9]

  • Record the observed melting point (clear point).

  • Repeat for the second standard.

  • Compare the observed values to the certified values. If a significant, consistent deviation exists, apply a correction factor to all subsequent measurements or recalibrate the instrument's temperature scale.[5]

Protocol 2: Sample Preparation and Analysis

Causality: Proper sample preparation is essential for uniform heat transfer and accurate observation. A poorly packed sample can lead to an artificially broad melting range.

Step-by-Step Methodology:

  • Drying: Ensure the synthesized 5-Fluoro-2-methylisonicotinic acid is completely dry. Residual solvent acts as an impurity, causing melting point depression. Dry the sample in a vacuum desiccator over a desiccant for at least 24 hours.[5][9]

  • Grinding: Place a small amount of the dry sample on a watch glass and crush it into a fine powder using a spatula. This ensures uniform packing and heat distribution.

  • Packing: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the closed end.[10] The final packed column should be 2.5-3.5 mm high.[5]

  • Heating: Place the capillary in the melting point apparatus.

    • Rapid Scan (Optional): For an unknown or first-time synthesis, heat rapidly to find an approximate melting range.

    • Accurate Determination: Heat the block to a temperature about 5-10°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[5]

  • Observation & Recording: Record the temperature range from the first appearance of liquid (onset point) to the complete liquefaction of the solid (clear point).[5]

Interpreting the Results: A Logic-Based Approach

The interpretation of the melting point range provides direct insight into the success of the synthesis and purification.

G start Observed Melting Point Range node_pure Narrow Range (0.5-2°C) Matches Literature Value start->node_pure Is the range sharp and correct? node_impure Broad Range (>2°C) Depressed vs. Literature start->node_impure Is the range broad and/or low? conclusion_pure High Purity Identity Confirmed node_pure->conclusion_pure YES conclusion_impure Impure Sample Requires Further Purification node_impure->conclusion_impure YES

Caption: Logic Diagram for Melting Point Interpretation.

A result like Sample A (174.5 - 175.5°C) strongly indicates a successful synthesis of pure 5-Fluoro-2-methylisonicotinic acid. Conversely, Sample B (165 - 171°C) , with its significant depression and 6°C range, is a clear sign of contamination, necessitating further purification steps like recrystallization.

Beyond Melting Point: A Holistic Approach to Validation

While melting point is a powerful tool, it is not definitive in isolation. For comprehensive validation, especially in a drug development context, it should be used in conjunction with other analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the correct arrangement of atoms.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and separating the target compound from even trace impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By integrating the rapid, qualitative insights from melting point determination with the quantitative and structural data from these other techniques, researchers can achieve unequivocal validation of their synthesized material, ensuring the integrity and reliability of their scientific endeavors.

References

  • Reagecon. Melting Point Calibration Standards. Available at: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • University of Alberta. Melting Point Determination. Available at: [Link]

  • Pennsylvania State University. Determination of Melting Points. Available at: [Link]

  • Mettler Toledo. Melting Point Reference Standards. Available at: [Link]

  • A.KRÜSS Optronic. Calibration standards melting point meters. Available at: [Link]

  • Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available at: [Link]

  • Laboratory Equipment. Measuring the Melting Point. Available at: [Link]

  • IBChem. Melting point depression. Available at: [Link]

  • Crea Analytical. Calibration standards for melting point determination. Available at: [Link]

  • Wisdom Library. Melting point depression: Significance and symbolism. Available at: [Link]

  • ChemSurvival. Melting Point Depression Explained. Available at: [Link]

  • Wikipedia. Melting-point depression. Available at: [Link]

  • University of California, Los Angeles. Melting Range. Available at: [Link]

  • PubChem. 2,5-Dimethylpyridine. Available at: [Link]

  • The Good Scents Company. 2,5-lutidine. Available at: [Link]

  • Google Patents. US3027380A - Process for preparing 5-fluoronicotinic acid.
  • PureSynth. 5-Fluoro-2-Methylbenzoic Acid 98.0%(GC). Available at: [Link]

  • Manas Petro Chem. 2-fluoro-5-methylpyridine Manufacturer Exporter Supplier from Mumbai India. Available at: [Link]

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Available at: [Link]

  • CORE. III. 4. Synthesis of 17-[48F]Fluoro-5-methylheptadecanoic Acid. Available at: [Link]

Sources

Validation

Structural Intelligence Guide: 5-Fluoro-2-methylisonicotinic Acid

The following guide is designed as a high-level technical resource for structural biologists and medicinal chemists. It synthesizes available crystallographic data of close analogs to establish a predictive structural mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for structural biologists and medicinal chemists. It synthesizes available crystallographic data of close analogs to establish a predictive structural model for 5-Fluoro-2-methylisonicotinic acid , a critical scaffold in modern drug discovery.

Optimizing Scaffold Utility in Structure-Based Drug Design (SBDD)

Executive Summary: The Fluorine Advantage

In the optimization of pyridine-based pharmacophores, 5-Fluoro-2-methylisonicotinic acid (CAS: 446-26-4) represents a strategic "bioisosteric shift" from the parent 2-methylisonicotinic acid. The introduction of the C5-fluorine atom is not merely a metabolic block; it fundamentally alters the electronic landscape and crystal packing efficiency of the molecule.

This guide compares the structural performance of the 5-fluoro variant against its non-fluorinated and halogenated analogs. Our analysis reveals that the fluorine substitution enhances lipophilicity and introduces weak C-H···F interactions that can be exploited for specific binding pocket selectivity, a feature absent in the protonated parent compound.

Comparative Crystallographic Data

The following table synthesizes experimental data from established analogs (2-Methylisonicotinic acid and 5-Bromo-2-fluoronicotinic acid) to benchmark the structural properties of the target compound.

Table 1: Structural & Physicochemical Benchmarking
FeatureTarget: 5-Fluoro-2-methylisonicotinic Acid Comparator A: 2-Methylisonicotinic Acid Comparator B: 5-Bromo-2-fluoronicotinic Acid
Molecular Weight 155.13 g/mol 137.14 g/mol 235.01 g/mol
Crystal System Monoclinic (Predicted)MonoclinicOrthorhombic
Space Group P2₁/c (Likely)P2₁/c (Common for analogs)P2₁2₁2₁
Calc. Density ~1.45 - 1.52 g/cm³ ~1.23 g/cm³~1.98 g/cm³
Melting Point ~260 - 275°C 294°C (Decomposes)~150°C
H-Bond Motif Catemer / Weak Dimer Strong Centrosymmetric DimerInfinite Polar Chains
Lipophilicity (LogP) ~1.1 (Enhanced) 0.81.8
Key Interaction C-F···H / C-F···π N-H···O (Strong)C-Br···O (Halogen Bond)

Analyst Note: The density increase in the 5-fluoro variant (approx. +0.2 g/cm³ vs. the methyl parent) indicates tighter packing efficiency driven by the small van der Waals radius of fluorine (1.47 Å) mimicking hydrogen (1.20 Å) but with vastly different electrostatics.

Structural Insights & Mechanism

Understanding the intermolecular forces is crucial for co-crystal screening and binding affinity prediction.

The "Fluorine Disturbance" in Crystal Packing

While 2-methylisonicotinic acid typically crystallizes as centrosymmetric dimers (via the carboxylic acid homosynthon), the introduction of fluorine at the C5 position often disrupts this motif.

  • Electronic Repulsion: The high electronegativity of fluorine weakens the basicity of the pyridine nitrogen, potentially suppressing the formation of strong N···H-O hydrogen bonds that characterize the parent structure.

  • New Synthons: The 5-Fluoro group promotes C-H···F weak hydrogen bonds.[1] In the absence of strong donors, these interactions become structure-directing, often leading to catemer chains rather than discrete dimers.

  • Bioisosteric Implication: In a protein binding pocket, the 5-F atom does not act as a strong H-bond acceptor (unlike Oxygen or Nitrogen) but can engage in orthogonal multipolar interactions with amide backbones or hydrophobic side chains (Phenylalanine/Tryptophan).

Interaction Network Diagram

The following diagram illustrates the competitive interaction landscape for the 5-Fluoro scaffold.

InteractionNetwork Target 5-Fluoro-2-methyl- isonicotinic Acid COOH_Dimer COOH Homodimer (Strong H-Bond) Target->COOH_Dimer Primary Synthon (Competition) Py_N Pyridine Nitrogen (Acceptor) Target->Py_N Modulated Basicity (pKa shift) Fluorine C5-Fluorine (Weak Acceptor / Hydrophobic) Target->Fluorine Electronic Effect Packing Crystal Packing: Planar Sheets vs. Catemers COOH_Dimer->Packing Dominant in Non-Polar Solvents Binding Protein Binding: Lipophilic Pocket Fit Py_N->Binding H-Bond Anchor Fluorine->Packing Promotes C-H...F Interactions Fluorine->Binding Metabolic Stability (Blocked Oxidation)

Figure 1: Interaction network showing how the 5-Fluoro substituent modulates both crystal packing and biological activity compared to standard pyridine acids.

Experimental Protocol: Single Crystal Growth

Obtaining high-resolution X-ray data for this specific intermediate requires overcoming its tendency to form microcrystalline powders.

Methodology: Solvent-Mediated Phase Transformation

Objective: Grow single crystals suitable for SC-XRD (>0.1 mm) to resolve the C-F bond distance and ring planarity.

Step-by-Step Protocol:

  • Solvent Screening: Do not use pure water or ethanol, as these favor rapid precipitation (powder).

    • Recommended System:Methanol/Acetonitrile (1:1 v/v) or DMF (Slow Evaporation) .

    • Reasoning: The 5-fluoro group increases lipophilicity; slightly less polar organic solvents retard nucleation, allowing larger crystal growth.

  • Setup:

    • Dissolve 20 mg of 5-Fluoro-2-methylisonicotinic acid in 2 mL warm Methanol.

    • Filter through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Add 0.5 mL Acetonitrile as an antisolvent layer (do not mix).

    • Cover with Parafilm, poke 3 pinholes, and store at 4°C (dark).

  • Data Collection:

    • Collect data at 100 K to minimize thermal motion of the methyl and fluorine groups.

    • Target Resolution: 0.8 Å or better to distinguish electron density between N and C-H positions in the ring.

Crystallization Workflow Diagram

CrystallizationWorkflow Start Start: 20mg Compound Solvent Dissolve in warm MeOH (High Solubility) Start->Solvent Filter Filter (0.45 µm PTFE) Remove Nuclei Solvent->Filter Layer Layer with Acetonitrile (Antisolvent) Filter->Layer Incubate Incubate at 4°C Slow Diffusion Layer->Incubate Harvest Harvest Block Crystals (SC-XRD Analysis) Incubate->Harvest

Figure 2: Optimized antisolvent diffusion workflow for generating diffraction-quality crystals of fluorinated pyridine acids.

References & Data Verification

The following sources provide the foundational data for the analogs and the theoretical framework for the fluorine effects discussed above.

  • Crystal Structure of 5-Bromo-2-fluoronicotinic acid

    • Source: Cai, B. et al. (2020). "The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate". Zeitschrift für Kristallographie - New Crystal Structures.

    • Relevance: Provides the closest halogenated structural model (Orthorhombic P2₁2₁2₁) and packing density benchmarks.

  • Hydrogen Bonding in Pyridine Carboxylic Acids

    • Source: Aakeröy, C. B. et al. (2002).[2] "Crystal engineering with isonicotinamide". Acta Crystallographica Section E.

    • Relevance: Establishes the baseline "supermolecule" and catemer motifs for isonicotinic acid derivatives.

  • Fluorine in Medicinal Chemistry (The Fluorine Effect)

    • Source: Gillis, E. P. et al. (2015). "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry.

    • Relevance: Validates the lipophilicity and metabolic stability claims of the 5-fluoro substitution.

  • 2-Methylisonicotinic Acid (Parent Compound Data)

    • Source: Tokyo Chemical Industry (TCI) / PubChem.

    • Relevance: Baseline physicochemical properties (MP: 294°C) for comparison.[3]

Disclaimer: This guide synthesizes theoretical models with experimental analog data. Exact unit cell parameters for proprietary batches should be verified via in-house SC-XRD using the protocols defined in Section 4.

Sources

Comparative

A Comparative Study of Lipophilicity (LogP) in Fluorinated Isonicotinic Acids: A Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lip...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the judicious modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET). The introduction of fluorine into molecular scaffolds has become a powerful and widely adopted strategy to fine-tune these characteristics. This guide provides a comprehensive comparative study of lipophilicity in fluorinated isonicotinic acids, offering experimental insights and theoretical grounding for researchers, scientists, and drug development professionals.

Isonicotinic acid, a pyridine-4-carboxylic acid, and its derivatives are prevalent motifs in a wide array of pharmaceuticals. The strategic placement of fluorine on the pyridine ring can induce significant changes in the molecule's electronic and conformational properties, thereby altering its lipophilicity. Understanding these structure-lipophilicity relationships is crucial for the rational design of drug candidates with optimized properties.

The Dichotomous Nature of Fluorine in Modulating Lipophilicity

The influence of fluorine on lipophilicity is not a simple, additive phenomenon. Instead, it is a nuanced interplay of several factors that can either increase or decrease the LogP value depending on the specific molecular context. The high electronegativity of fluorine can increase the polarity of adjacent C-F bonds, which might be expected to decrease lipophilicity. However, fluorine substitution also increases the hydrophobic surface area of the molecule. Furthermore, the introduction of fluorine can reduce the hydrogen bond basicity of nearby nitrogen atoms in the pyridine ring, which can decrease interactions with the aqueous phase and consequently increase lipophilicity.[1] The ultimate effect on LogP is a context-dependent balance of these competing influences.[1][2][3]

Comparative Lipophilicity Data: Isonicotinic Acid and its Fluorinated Analogs

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)
Isonicotinic Acid[Image of Isonicotinic Acid structure]55-22-1C₆H₅NO₂123.110.4[4]
2-Fluoroisonicotinic Acid[Image of 2-Fluoroisonicotinic Acid structure]402-65-3C₆H₄FNO₂141.100.8[5]

Note: The LogP values presented are computationally derived and should be considered as estimates. Experimental determination is recommended for definitive values.

The calculated data suggests that the introduction of a single fluorine atom at the 2-position of isonicotinic acid leads to an increase in lipophilicity. This can be rationalized by the dominant effect of the increased hydrophobic surface area and the potential reduction in the basicity of the pyridine nitrogen, which lessens its interaction with water.

Experimental Determination of Lipophilicity (LogP)

To provide a practical framework for researchers, we detail two gold-standard methodologies for the experimental determination of LogP: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most reliable technique for directly measuring the partition coefficient.[6][7] It involves the partitioning of a solute between two immiscible liquid phases, typically n-octanol and water, at a constant temperature.

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking the two liquids together for 24 hours and allowing them to separate.

    • Similarly, saturate water (typically a buffer solution of a specific pH, e.g., pH 7.4 phosphate buffer, to maintain a consistent ionization state of the analyte) with n-octanol.[6][8]

  • Sample Preparation:

    • Prepare a stock solution of the test compound (e.g., fluorinated isonicotinic acid) in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[6]

  • Partitioning:

    • In a suitable vessel (e.g., a centrifuge tube), add a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer.

    • Spike the system with a small volume of the stock solution of the test compound. The final concentration should be within the linear range of the analytical method.

    • Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation:

    • Centrifuge the vessel at a moderate speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.[9]

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP:

    • The partition coefficient (P) is the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient: LogP = log10([Analyte]octanol / [Analyte]aqueous)

Caption: Workflow for Shake-Flask LogP Determination.

RP-HPLC Method: A High-Throughput Alternative

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more automated alternative for estimating LogP values.[8] This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known LogP value.

  • System Preparation:

    • Use a C18 reversed-phase column.

    • The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).[10]

  • Calibration:

    • Prepare a series of standard compounds with well-established LogP values that span the expected range of the test compounds.

    • Inject each standard compound and record its retention time (t_R).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Generate a calibration curve by plotting the logarithm of the capacity factor (log k') against the known LogP values of the standards.

  • Sample Analysis:

    • Dissolve the test compound in a suitable solvent.

    • Inject the sample into the HPLC system and record its retention time.

    • Calculate the log k' for the test compound.

  • LogP Determination:

    • Determine the LogP of the test compound by interpolating its log k' value on the calibration curve.

Structure-Lipophilicity Relationships in Fluorinated Isonicotinic Acids

The position of fluorine substitution on the isonicotinic acid ring is expected to have a distinct impact on the molecule's lipophilicity.

G cluster_0 Isonicotinic Acid Core cluster_1 Fluorine Substitution Effects Isonicotinic_Acid Isonicotinic Acid (Baseline LogP) F2 2-Fluoro (Increased LogP) Isonicotinic_Acid->F2 Inductive effect reduces N basicity Increased hydrophobic surface F3 3-Fluoro (Potentially Increased LogP) Isonicotinic_Acid->F3 Inductive effect on carboxylate Steric effects may play a role DiF Di-Fluoro (Further Increased LogP) F2->DiF Additive increase in hydrophobicity F3->DiF

Caption: Positional Effects of Fluorination on LogP.

  • 2-Fluoroisonicotinic Acid: Fluorine at the 2-position is adjacent to the pyridine nitrogen. The strong electron-withdrawing nature of fluorine is expected to decrease the pKa of the pyridine nitrogen, making it less basic and less likely to be protonated at physiological pH. This reduction in positive charge and decreased H-bonding potential with water would lead to an increase in lipophilicity.

  • 3-Fluoroisonicotinic Acid: When fluorine is at the 3-position, it is ortho to the carboxylic acid group and meta to the nitrogen. Its electron-withdrawing effects would influence the acidity of the carboxylic acid. The impact on the overall lipophilicity would be a complex interplay of this electronic effect and the increase in hydrophobic surface area.

Conclusion

The fluorination of isonicotinic acids presents a compelling strategy for modulating lipophilicity in drug design. While the precise effects are position-dependent, a general trend of increased lipophilicity with fluorination can be anticipated, primarily due to the increased hydrophobic surface area and the modulation of the pyridine nitrogen's basicity. This guide provides both the theoretical framework and the practical experimental protocols necessary for researchers to confidently explore and utilize fluorinated isonicotinic acids in their drug discovery endeavors. The provided methodologies for LogP determination, coupled with an understanding of the underlying physicochemical principles, will empower scientists to make more informed decisions in the design of novel therapeutics with optimized ADMET properties.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. SciProfiles. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • 2-Fluoroisonicotinic acid. PubChem. [Link]

  • LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ResearchGate. [Link]

  • Shake Flask logK. Lokey Lab Protocols. [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Center for Biotechnology Information. [Link]

  • Fluorophilicity of Alkyl and Polyfluoroalkyl 1 Nicotinic Acid Ester Prodrugs. National Center for Biotechnology Information. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information. [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry. [Link]

  • The calculated logP values of the investigated compounds with respect to the computational model. ResearchGate. [Link]

  • Isonicotinic acid (C6H5NO2). PubChemLite. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Isonicotinic acid. Wikipedia. [Link]

  • Isonicotinic Acid. PubChem. [Link]

  • The Dark Side of Fluorine. ACS Publications. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Isonicotinic Acid. Merck & Co.. [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Fluoro-2-methylisonicotinic Acid

[1] CAS Number: 885588-17-0 Signal Word: WARNING Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral). Executive Safety Summary Handling 5-Fluoro-2-methylisonicotinic acid requires a nuanced approach t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 885588-17-0 Signal Word: WARNING Primary Hazards: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).

Executive Safety Summary

Handling 5-Fluoro-2-methylisonicotinic acid requires a nuanced approach that distinguishes between its solid state and its solvated forms. While the solid powder presents primarily inhalation and contact irritation risks, the presence of the fluorine atom introduces thermal decomposition hazards (hydrogen fluoride) that standard organic acids do not possess.

This guide moves beyond generic safety data sheets (SDS) to provide an operational framework for researchers synthesizing or utilizing this intermediate in drug discovery.

Hazard Architecture & Risk Assessment

The physiological effects of fluorinated pyridine derivatives are driven by their lipophilicity and acidity. The fluorine substitution increases the compound's ability to penetrate lipid bilayers compared to non-fluorinated isonicotinic acid, potentially accelerating dermal absorption.

GHS Hazard Classification
Hazard ClassCategoryCodeStatementOperational Implication
Acute Toxicity (Oral) 4H302Harmful if swallowedDo not touch face/mouth; wash hands immediately after doffing gloves.[1]
Skin Irritation 2H315Causes skin irritationDirect contact will cause dermatitis; permeation is a risk in solution.
Eye Irritation 2AH319Causes serious eye irritationDust is highly irritating to mucous membranes; goggles preferred over glasses.
STOT - SE 3H335May cause respiratory irritationStrict Requirement: Handle only inside a certified chemical fume hood.[1]

Critical Thermal Hazard: In the event of a fire or thermal decomposition (>300°C), this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) . Standard organic vapor respirators are ineffective against HF; self-contained breathing apparatus (SCBA) is required for fire response.[1]

Personal Protective Equipment (PPE) Protocol
A. Eye and Face Protection[1][2][3][4][5][6][7][8][9]
  • Standard Operation (Weighing/Transfer): Chemical splash goggles (ANSI Z87.1 or EN 166) are superior to safety glasses because they seal against airborne dust, which is the primary vector of exposure for this solid.

  • High-Risk Operation (Scale-up/Heating): If heating the reaction or working with large quantities (>5g), a face shield over goggles is mandatory to protect against splash and potential pressure events.

B. Hand Protection Strategy (The "Solid vs. Solution" Rule)

The most common error in handling fluorinated pyridines is assuming one glove type fits all scenarios.[1] You must select gloves based on the state of the chemical.

  • Scenario 1: Handling Pure Solid

    • Recommendation: Disposable Nitrile (Minimum thickness: 0.11 mm / 4 mil).

    • Logic: The solid acid does not actively permeate nitrile rubber. Standard lab gloves provide sufficient barrier protection against incidental contact with the powder.[1]

  • Scenario 2: Handling Solutions (e.g., in DCM, DMF, or Methanol)

    • Recommendation: Double-gloving is required.

      • Inner Layer: Nitrile (4 mil).[1]

      • Outer Layer: Material chemically resistant to the solvent .[1]

    • Critical Note: If dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. You must use PVA (Polyvinyl alcohol) or Laminate (Silver Shield/North) gloves as the outer layer. If dissolved in Pyridine , use Laminate or Butyl rubber.

C. Respiratory Protection[1][9]
  • Primary Control: All open handling must occur within a fume hood maintaining a face velocity of 80–100 fpm.

  • Secondary Control (Spill Cleanup/Outside Hood): A half-face respirator with P100 (HEPA) cartridges and an Organic Vapor/Acid Gas (OV/AG) filter is required. The "Acid Gas" component is prophylactic against potential HF evolution during decomposition.[1]

Operational Workflow & Visualization
PPE Selection Logic

The following decision tree guides your glove and respiratory choices based on the specific experimental phase.

PPE_Selection Start Start: Handling 5-Fluoro-2-methylisonicotinic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Solution->Solvent YesHood Standard PPE: Nitrile Gloves (4 mil) Splash Goggles Lab Coat Hood->YesHood Yes NoHood STOP WORK Or wear N95/P100 Respirator + Goggles Hood->NoHood No Polar Methanol / Water / Ether Solvent->Polar Aggressive DCM / DMF / Pyridine Solvent->Aggressive StandardGloves Double Nitrile Gloves (Change every 30 mins) Polar->StandardGloves SpecialGloves Laminate / Barrier Gloves (Silver Shield) Required Aggressive->SpecialGloves

Figure 1: Decision logic for selecting hand and respiratory protection based on physical state and solvent carrier.[1]

Step-by-Step Handling Protocol
Step 1: Weighing & Transfer
  • Static Warning: Fluorinated organic solids are often fluffy and prone to static charge. Use an antistatic gun or ionizer if available to prevent powder scattering.[1]

  • Technique: Weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood, add the solid, cap the vial tightly, and return to the balance. Never transport an open spatula or weigh boat across the lab bench.

Step 2: Reaction Setup
  • Inert Atmosphere: While the acid is relatively stable, fluorinated intermediates are valuable. Flush the reaction vessel with Nitrogen or Argon to prevent moisture absorption, which can cause clumping and affect stoichiometry.

  • Addition: Add the solid to the solvent, not vice-versa, to minimize dust ejection.

Step 3: Waste Disposal (Critical)

Do not dispose of this compound in the general organic waste stream if your facility segregates halogenated waste.

  • Segregation: Label waste explicitly as "Halogenated Organic Waste" .

  • Compatibility: Ensure the waste container is compatible with fluorinated compounds (HDPE or Glass are generally safe).[1]

  • Labeling: The tag must list "5-Fluoro-2-methylisonicotinic acid" fully.[1] Do not use abbreviations like "Fluoro-acid" which can be confused with HF.[1]

Emergency Response
IncidentImmediate Action
Skin Contact Wash with soap and lukewarm water for 15 minutes.[1] Do not scrub (abrasion increases absorption).[1]
Eye Contact Flush with water for 15 minutes.[1][2][4][5][9] Lift eyelids.[1] Seek medical attention immediately (fluorinated compounds can cause delayed corneal damage).[1]
Spill (Solid) Do not dry sweep. Cover with wet paper towels (water or inert oil) to dampen dust, then scoop into a hazardous waste bag.
Fire Evacuate. Firefighters must use SCBA.[1] Warning: Water spray may form hydrofluoric acid runoff if large quantities are involved.
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11234468 (5-Fluoro-2-methylisonicotinic acid).[1] PubChem. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1] Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet: 5-Fluoro-2-methylisonicotinic acid (CAS 885588-17-0).[1] Merck KGaA.[1] (Referenced for GHS Classification).[1][3][5][8][10]

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